alpha-Hexyl-gamma-butyrolactone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-hexyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-12-10(9)11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVDLVUXSDSVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047437 | |
| Record name | alpha-Hexyl-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18436-37-8 | |
| Record name | 3-Hexyldihydro-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Hexyl-gamma-butyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018436378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Furanone, 3-hexyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Hexyl-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hexyldihydrofuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-HEXYL-.GAMMA.-BUTYROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J0O5KWX81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to α-Hexyl-γ-butyrolactone
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, analysis, applications, and safety considerations of α-Hexyl-γ-butyrolactone (CAS No. 18436-37-8). Aimed at researchers, chemists, and professionals in the drug development, flavor, and fragrance industries, this document synthesizes key technical data to serve as an authoritative reference. We delve into the causality behind synthetic strategies, provide validated analytical methodologies, and contextualize its primary application as a fragrance ingredient. All data and protocols are supported by citations to authoritative sources to ensure scientific integrity.
Introduction and Chemical Identity
α-Hexyl-γ-butyrolactone, also known by its IUPAC name 3-hexyloxolan-2-one, is an aliphatic lactone that has garnered significant interest, primarily within the flavor and fragrance industries.[1] Lactones, as a class of compounds, are cyclic esters naturally present in a variety of foods, including fruits, dairy, and meat, where they contribute significantly to the overall aroma profile.[2] The structure of α-Hexyl-γ-butyrolactone, featuring a five-membered γ-butyrolactone ring with a hexyl group at the alpha position, imparts a distinct and valuable organoleptic profile.
This guide will systematically explore the core scientific and technical aspects of this molecule, moving from its fundamental physicochemical properties to its synthesis, analytical characterization, and safe handling.
Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical and spectroscopic properties is foundational to its application and analysis.
Physical Properties
The physical characteristics of α-Hexyl-γ-butyrolactone are summarized in the table below. These properties are crucial for predicting its behavior in various matrices, designing purification processes, and formulating products.
| Property | Value | Source(s) |
| IUPAC Name | 3-hexyloxolan-2-one | [1] |
| CAS Number | 18436-37-8 | [1] |
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Kovats Retention Index | 1441 (Standard non-polar column) | [1] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation and quality control. The key spectral features of α-Hexyl-γ-butyrolactone are detailed below.
-
¹H NMR: The proton NMR spectrum provides a distinct map of the hydrogen atoms in the molecule. Key expected signals include:
-
A triplet at approximately 0.9 ppm corresponding to the terminal methyl group (-CH₃) of the hexyl chain.
-
A complex multiplet region between 1.2-1.7 ppm arising from the methylene groups (-CH₂-) of the hexyl chain.
-
Multiplets corresponding to the protons on the lactone ring, specifically the -CH₂-O- group (around 4.1-4.4 ppm) and the -CH- group at the alpha position.
-
A multiplet for the beta protons of the lactone ring.
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton. Expected chemical shifts include:
-
A signal for the carbonyl carbon (C=O) in the range of 175-180 ppm.
-
A signal for the carbon of the -CH₂-O- group around 65-70 ppm.
-
Signals for the alpha and beta carbons of the lactone ring.
-
A series of signals in the aliphatic region (14-32 ppm) corresponding to the carbons of the hexyl chain.
-
The IR spectrum is dominated by a strong, characteristic absorption band for the lactone carbonyl group.
-
C=O Stretch: A very strong and sharp peak is expected in the region of 1760-1780 cm⁻¹ , which is typical for a five-membered ring (γ-lactone) ester.[4][5]
-
C-O Stretch: A strong band corresponding to the C-O-C stretching of the ester group will appear in the fingerprint region, typically around 1150-1250 cm⁻¹ .[5]
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.[5]
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern, aiding in identification.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 170.
-
Key Fragmentation: The most characteristic fragmentation for γ-lactones under Electron Ionization (EI) is the cleavage of the ring, leading to a prominent ion at m/z = 85 .[6] This fragment corresponds to the butyrolactone ring itself after the loss of the hexyl side chain. Other fragments will arise from the cleavage of the hexyl chain.[7]
Synthesis of α-Hexyl-γ-butyrolactone
The synthesis of α-alkylated γ-butyrolactones is a well-established transformation in organic chemistry. The most common and direct approach involves the α-alkylation of the parent γ-butyrolactone.
Synthetic Principle: Enolate Alkylation
The causality behind this synthetic choice rests on the acidity of the α-protons of the lactone. The protons on the carbon adjacent to the carbonyl group are weakly acidic and can be removed by a strong, non-nucleophilic base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide (in this case, a hexyl halide) in an Sₙ2 reaction to form the new carbon-carbon bond at the alpha position.
The use of a strong, sterically hindered base like Lithium Diisopropylamide (LDA) is critical. LDA is powerful enough to deprotonate the lactone quantitatively but is too bulky to act as a nucleophile itself, preventing side reactions like addition to the carbonyl group. The reaction must be conducted under anhydrous conditions and at low temperatures (typically -78 °C) to ensure the stability of the enolate and prevent self-condensation.
Experimental Protocol: α-Alkylation of γ-Butyrolactone
The following protocol is a representative, self-validating system for the synthesis of α-Hexyl-γ-butyrolactone, based on established methods for lactone alkylation.[8]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Base Preparation (LDA): In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution for 30 minutes at -78 °C to pre-form the LDA.
-
Enolate Formation: Add γ-butyrolactone (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the LDA solution at -78 °C. Stir for 1 hour. The formation of the lithium enolate is the self-validating step; a successful reaction requires complete deprotonation.
-
Alkylation: Slowly add 1-bromohexane (1.0 equivalent) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, then let it slowly warm to room temperature overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure α-Hexyl-γ-butyrolactone.
Analytical Methodologies
Quantitative analysis and quality control are paramount for commercial and research applications. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like lactones.
Principle of GC-MS Analysis
GC separates compounds in a mixture based on their volatility and interaction with a stationary phase within a capillary column. As separated compounds elute from the column, they enter the mass spectrometer, which ionizes them (typically via electron impact) and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification.[9]
Protocol for GC-MS Quantification
This protocol is adapted from validated methods for lactone analysis in complex matrices and serves as a reliable starting point.[6]
-
Standard Preparation: Prepare a stock solution of α-Hexyl-γ-butyrolactone of known concentration in hexane. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Dilute the sample containing the analyte in hexane to a concentration expected to fall within the calibration range.
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet: Splitless mode, 250 °C.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977 or equivalent.
-
Ionization: Electron Impact (EI), 70 eV.
-
Mode: Scan mode (e.g., m/z 40-300) for identification. For quantification, Selected Ion Monitoring (SIM) mode is superior for sensitivity and selectivity, monitoring key ions such as m/z 85 and the molecular ion m/z 170 .
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the target ion (m/z 85) versus the concentration for the prepared standards.
-
Quantify the amount of α-Hexyl-γ-butyrolactone in the unknown sample by comparing its peak area to the calibration curve.
-
Applications and Industrial Relevance
The primary industrial application of α-Hexyl-γ-butyrolactone is as a fragrance and flavor ingredient .[1][2]
-
Olfactory Profile: Aliphatic lactones are known for their creamy, fruity, and fatty scent profiles. The length of the alkyl side chain is a key determinant of the final odor perception.[2][10] α-Hexyl-γ-butyrolactone contributes creamy, coconut-like, and fruity notes, making it a valuable component in the formulation of perfumes, cosmetics, and food flavorings where such characteristics are desired.
-
Other Potential Applications: Research into substituted γ-butyrolactones has explored their potential as anticonvulsant agents and as intermediates in the synthesis of more complex molecules.[11] While not a primary application for the α-hexyl derivative, this highlights the chemical versatility of the lactone scaffold.
Safety, Handling, and Toxicology
Adherence to safety protocols is mandatory when handling any chemical substance.
Hazard Identification
Based on aggregated GHS data, α-Hexyl-γ-butyrolactone is classified with the following primary hazard:
-
H319: Causes serious eye irritation. [1] Some safety data sheets also indicate potential for skin irritation (H315), respiratory irritation (H335), and may be harmful if swallowed (H302).[12]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.[12]
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). A lab coat should be worn to prevent skin contact.[12]
-
Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Toxicological Insights
While specific toxicological studies on α-Hexyl-γ-butyrolactone are limited, the toxicity of related lactones provides valuable context. For example, studies on γ-decalactone suggest that its toxicity in yeast cells is linked to interactions with cell membrane lipids, causing increased membrane fluidity and depolarization.[13] This mechanism, targeting the cell membrane, may be a general mode of action for aliphatic lactones.
Conclusion
α-Hexyl-γ-butyrolactone is a specialty chemical with well-defined properties and a primary role in the fragrance industry. Its synthesis via enolate alkylation is a robust and scalable method, and its analysis is readily achieved with standard GC-MS techniques. While it presents a moderate hazard profile, particularly as an eye irritant, it can be handled safely with standard laboratory precautions. This guide provides the foundational technical knowledge for scientists and researchers to confidently and effectively work with this compound.
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ResearchGate. (2025). An efficient method for α-alkylation of γ-butyrolactone. ResearchGate. Available at: [Link]
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ResearchGate. (2025). An efficient method for alpha-alkylation of gamma-butyrolactone. ResearchGate. Available at: [Link]
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PubMed. (n.d.). Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs. PubMed. Available at: [Link]
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J-Stage. (n.d.). Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography–Mass Spectrometry. J-Stage. Available at: [Link]
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An In-Depth Technical Guide to α-Hexyl-γ-butyrolactone: Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of α-hexyl-γ-butyrolactone, a significant molecule in the landscape of natural products and synthetic chemistry. We will delve into its discovery, explore its presence in the natural world, and elucidate the biochemical pathways responsible for its formation. This document is designed to be a definitive resource, offering not only a consolidation of current knowledge but also practical, field-proven insights into its study.
Introduction: The Significance of the γ-Butyrolactone Moiety
The γ-butyrolactone ring is a five-membered lactone structure that forms the core of a vast and diverse array of natural products. This chemical motif is prevalent in compounds isolated from plants, fungi, and bacteria, which exhibit a wide spectrum of potent biological activities. These activities range from anticancer and antimicrobial to hormonal regulation, positioning γ-butyrolactone-containing molecules as critical leads in drug discovery and agricultural science. α-Hexyl-γ-butyrolactone, with its characteristic hexyl substituent at the alpha position, represents an important member of this family, contributing to the aroma and biological signaling of various organisms.
Discovery and Synthesis: Charting the Emergence of a Key Molecule
While a singular, definitive "discovery" paper for α-hexyl-γ-butyrolactone (CAS No. 18436-37-8) is not readily apparent in early chemical literature, its synthesis falls within the broader exploration of α-alkylated γ-butyrolactones. Early methods for the synthesis of α-alkyl-γ-butyrolactones were being developed in the mid-20th century. For instance, a 1976 paper by a research group detailed the synthesis and characterization of α-phenyl-γ-butyrolactone, a related compound, showcasing the chemical community's interest in this class of molecules. The synthesis of α-alkylated lactones gained significant traction due to their potential as intermediates in the synthesis of more complex natural products and their interesting organoleptic properties.
General Synthetic Approach: α-Alkylation of γ-Butyrolactone
The primary method for synthesizing α-hexyl-γ-butyrolactone involves the alkylation of the γ-butyrolactone enolate. This approach offers a straightforward and adaptable route to a variety of α-substituted lactones.
Experimental Protocol: Synthesis of α-Hexyl-γ-butyrolactone
This protocol is a representative example of the α-alkylation of γ-butyrolactone.
Materials:
-
γ-Butyrolactone
-
Lithium diisopropylamide (LDA) solution in tetrahydrofuran (THF)
-
1-Bromohexane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Enolate Formation: A solution of γ-butyrolactone in anhydrous THF is cooled to -78 °C under an inert atmosphere. To this, a solution of lithium diisopropylamide (LDA) in THF is added dropwise. The LDA acts as a strong, non-nucleophilic base to deprotonate the α-carbon of the γ-butyrolactone, forming the lithium enolate. The reaction is typically stirred at this temperature for 1-2 hours to ensure complete enolate formation. The causality behind using a low temperature is to prevent self-condensation of the enolate and other side reactions.
-
Alkylation: 1-Bromohexane is then added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The enolate acts as a nucleophile, attacking the electrophilic carbon of the 1-bromohexane in an SN2 reaction, thereby introducing the hexyl group at the α-position.
-
Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure α-hexyl-γ-butyrolactone.
Self-Validating System: The purity of the final product can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). The expected mass spectrum will show a molecular ion peak corresponding to the molecular weight of α-hexyl-γ-butyrolactone (170.25 g/mol ). The NMR spectra will confirm the presence of the hexyl chain and the lactone ring structure.
Diagram: Synthetic Pathway of α-Hexyl-γ-butyrolactone
Caption: General synthetic route to α-hexyl-γ-butyrolactone via enolate alkylation.
Natural Occurrence: A Fragrant Component of the Biosphere
α-Hexyl-γ-butyrolactone has been identified as a volatile or semi-volatile compound in a variety of natural sources, contributing to their characteristic aromas. Its presence is most notably documented in fruits, and there is evidence suggesting its role as a signaling molecule in insects.
Fruits and Foodstuffs
Lactones are significant contributors to the flavor profiles of many fruits, and C10 lactones, including isomers of decalactone, are commonly found. While the specific isomer α-hexyl-γ-butyrolactone is not always explicitly differentiated from its γ- and δ-isomers in all studies, its presence has been suggested in the volatile profiles of fruits like peaches and apricots. The concentration of these lactones often increases as the fruit ripens, playing a crucial role in the development of the full, ripe aroma. It has also been reported in some dairy products and fermented beverages, such as wine, where it can be a product of microbial activity.
Insect Semiochemicals
In the intricate world of insect communication, lactones often function as pheromones or other semiochemicals that mediate interactions between organisms. While research is ongoing, certain C10 lactones have been identified as components of insect pheromone blends. These compounds can act as attractants, aggregation signals, or even defense compounds. The specific role of α-hexyl-γ-butyrolactone in insect communication is an active area of research.
Biosynthesis: Nature's Molecular Machinery
The biosynthesis of α-hexyl-γ-butyrolactone, like other fatty acid-derived lactones, originates from the fundamental pathways of fatty acid metabolism. The carbon backbone is assembled from acetyl-CoA, and the characteristic lactone ring is formed through a series of enzymatic modifications.
The Fatty Acid Synthase (FAS) Pathway: Building the Carbon Chain
The biosynthesis begins with the de novo synthesis of fatty acids in the plastids of plant cells or the cytoplasm of fungal and bacterial cells[1]. The fatty acid synthase (FAS) complex sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain, which is attached to an acyl carrier protein (ACP)[2]. For a C10 lactone like α-hexyl-γ-butyrolactone, this process would proceed until a 10-carbon acyl-ACP is formed.
Introduction of the Hydroxyl Group and Lactonization
The key step in the formation of the γ-lactone ring is the introduction of a hydroxyl group at the γ-position (the fourth carbon from the carboxyl group) of the fatty acid chain. This hydroxylation can be catalyzed by specific hydroxylase enzymes. Once the γ-hydroxy acid is formed, it can undergo intramolecular esterification, or lactonization, to form the stable five-membered γ-butyrolactone ring. This cyclization can occur spontaneously or be enzyme-catalyzed.
The α-Alkylation Step in Biosynthesis
The biosynthesis of an α-alkylated γ-butyrolactone like the hexyl derivative presents an interesting mechanistic question. One plausible hypothesis involves the action of an enzyme capable of catalyzing the addition of a six-carbon unit (derived from hexanoyl-CoA, for example) to a precursor of the γ-butyrolactone ring. Alternatively, a rearrangement or modification of a longer-chain fatty acid precursor could also lead to this substitution pattern. The precise enzymatic machinery responsible for the α-hexylation of the γ-butyrolactone ring in natural systems is an area that warrants further investigation.
Diagram: Proposed Biosynthetic Pathway of α-Hexyl-γ-butyrolactone
Caption: A proposed biosynthetic pathway for α-hexyl-γ-butyrolactone from fatty acid precursors.
Analytical Methodologies for Isolation and Identification
The study of α-hexyl-γ-butyrolactone in natural matrices relies on sensitive and specific analytical techniques.
Extraction and Isolation
Volatile and semi-volatile compounds like α-hexyl-γ-butyrolactone are typically extracted from their natural sources using methods such as steam distillation, solvent extraction, or solid-phase microextraction (SPME). SPME is a particularly powerful technique for analyzing trace levels of volatile compounds in complex matrices like fruit and insect samples.
Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the identification and quantification of α-hexyl-γ-butyrolactone. The compound is separated from other volatile components on a GC column and then fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a unique fingerprint for the molecule, allowing for its unambiguous identification. Quantification can be achieved by using an internal standard and creating a calibration curve.
Table 1: Key Analytical Parameters for α-Hexyl-γ-butyrolactone
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | PubChem |
| Molecular Weight | 170.25 g/mol | PubChem |
| CAS Number | 18436-37-8 | PubChem |
| Kovats Retention Index | ~1441 (Standard non-polar column) | PubChem[3] |
Conclusion and Future Directions
α-Hexyl-γ-butyrolactone stands as a fascinating molecule at the intersection of natural product chemistry, chemical synthesis, and chemical ecology. While its fundamental chemical properties and synthetic routes are well-established, there remain exciting avenues for future research. Pinpointing the specific enzymes and genetic pathways responsible for its biosynthesis in various organisms will provide a deeper understanding of its biological roles. Further exploration of its natural distribution, particularly in the context of insect communication, may uncover novel applications in pest management and ecological studies. For drug development professionals, the diverse biological activities associated with the γ-butyrolactone scaffold suggest that α-hexyl-γ-butyrolactone and its derivatives may hold untapped therapeutic potential. This guide serves as a foundational resource to inspire and support these future investigations.
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alpha-Hexyl-gamma-butyrolactone biosynthesis pathway in plants
An In-Depth Technical Guide to the Biosynthesis of α-Hexyl-γ-butyrolactone in Plants
Abstract
α-Hexyl-γ-butyrolactone is a significant aroma compound found in many fruits and a key signaling molecule in various biological systems. Its biosynthesis in plants, while not fully elucidated for this specific molecule, is widely understood to proceed through a multi-stage pathway that integrates lipid metabolism and catabolism. This guide synthesizes current research to propose a comprehensive biosynthetic pathway, beginning with polyunsaturated fatty acids and proceeding through the lipoxygenase (LOX) pathway, subsequent chain shortening via peroxisomal β-oxidation, and culminating in lactonization. We provide detailed explanations of the key enzymatic steps, regulatory considerations, and robust experimental protocols for pathway elucidation. This document is intended for researchers in plant biochemistry, natural product synthesis, and drug development, offering a foundational understanding and practical methodologies for investigating this and similar metabolic pathways.
Introduction
The Molecule: α-Hexyl-γ-butyrolactone
α-Hexyl-γ-butyrolactone, also known as γ-decalactone, is a naturally occurring organic compound classified as a lactone. It possesses a ten-carbon backbone, structured as a five-membered γ-butyrolactone ring with a hexyl group attached at the alpha position relative to the carbonyl group. This molecule is a colorless liquid, largely responsible for the characteristic peachy and creamy aroma of many fruits, including peaches, apricots, and strawberries. Beyond its role as a flavor and fragrance component, its structural motifs are found in various biologically active natural products.
Significance in Plant Biology and Commercial Applications
In plants, volatile compounds like α-hexyl-γ-butyrolactone play crucial roles in defense against herbivores and pathogens, as well as in attracting pollinators and seed dispersers.[1] The production of these molecules is often induced by biotic or abiotic stress, implicating them in the complex network of plant defense signaling.[2] Commercially, the demand for natural aroma compounds is high. Understanding the biosynthetic pathway of α-hexyl-γ-butyrolactone is critical for developing biotechnological production methods, either through metabolic engineering of plants or by using engineered microbial systems to produce nature-identical flavors.
The Proposed Biosynthetic Pathway: A Synthesis of Oxylipin and Fatty Acid Catabolism
The biosynthesis of α-hexyl-γ-butyrolactone is not a standalone pathway but rather an elegant integration of two fundamental processes in plant lipid metabolism: the lipoxygenase (LOX) pathway, which generates oxidized fatty acids (oxylipins), and the β-oxidation pathway, which catabolizes fatty acids.
Precursor Pool: The Central Role of Polyunsaturated Fatty Acids
The pathway initiates with C18 polyunsaturated fatty acids (PUFAs), primarily linoleic acid (C18:2) and α-linolenic acid (C18:3).[2] These fatty acids are typically released from membrane lipids (phospholipids or galactolipids) by the action of lipases in response to developmental cues or stress.[2]
The Lipoxygenase (LOX) Pathway: Initiation and Hydroxylation
The first committed step is the dioxygenation of a PUFA, catalyzed by a lipoxygenase (LOX) enzyme.[3] LOX enzymes are non-heme iron-containing dioxygenases that introduce a hydroperoxy group into the fatty acid chain.[4] Depending on the specific LOX isoform, oxygenation can occur at either the C-9 or C-13 position. For the formation of a γ-lactone, hydroxylation at a position that can be ultimately converted to the γ-carbon (C-4) after chain shortening is required. A plausible route involves the 13-LOX enzyme acting on linoleic acid to form (13S)-hydroperoxyoctadecadienoic acid (13-HPODE). This unstable hydroperoxide is then reduced by peroxidases or reductases to the more stable hydroxy fatty acid, (13S)-hydroxyoctadecadienoic acid (13-HODE).
Peroxisomal β-Oxidation: Tailoring the Acyl Chain
The C18 hydroxy fatty acid (13-HODE) is too long to form the C10 α-hexyl-γ-butyrolactone. The acyl chain must be shortened. This is accomplished via the β-oxidation spiral, which occurs primarily in peroxisomes in plants.[5] The 13-HODE is first activated to its Coenzyme A (CoA) thioester. Subsequently, it undergoes four successive cycles of β-oxidation. Each cycle consists of four enzymatic reactions:
-
Acyl-CoA Oxidase (AOx): Introduces a double bond.
-
Multifunctional Protein (MFP): Hydrates the double bond and oxidizes the resulting hydroxyl group.
-
L-3-ketoacyl CoA Thiolase (KAT): Cleaves the C2 acetyl-CoA unit.
After four cycles, a total of eight carbons are removed as four molecules of acetyl-CoA. This process results in 4-hydroxydecanoyl-CoA, a C10 intermediate where the original hydroxyl group from 13-HODE is now positioned at the C-4 (or γ) position.
The Final Step: Lactonization
The final step is the formation of the stable five-membered ring. The 4-hydroxydecanoyl-CoA intermediate undergoes intramolecular cyclization. This lactonization can occur spontaneously through the hydrolysis of the CoA ester followed by an acid-catalyzed intramolecular esterification, or it may be facilitated by an enzyme such as an esterase or hydrolase to release the final product, α-hexyl-γ-butyrolactone.
Diagram of the Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of α-hexyl-γ-butyrolactone from linoleic acid.
Key Enzymes and Their Regulation
Lipoxygenases (LOXs)
LOXs are the gateway enzymes to this pathway.[3] In plants, LOX genes form a large family, with different isoforms exhibiting distinct substrate specificities and expression patterns.[3] The expression of specific LOX genes can be induced by wounding, pathogen attack, and treatment with jasmonic acid, linking lactone biosynthesis to plant defense responses.[4]
Enzymes of the β-Oxidation Cycle
The core enzymes of β-oxidation (AOx, MFP, KAT) are generally considered housekeeping enzymes. However, specific isoforms may exist that preferentially act on modified or unusual fatty acids like 13-HODE. The efficiency of the β-oxidation machinery can therefore be a significant control point in the overall flux towards lactone production.[5]
Transcriptional Regulation
The biosynthesis of many plant secondary metabolites is tightly regulated at the transcriptional level.[6] Genes encoding LOXs and other pathway enzymes are often controlled by transcription factors that respond to hormonal signals (e.g., jasmonates) and environmental stresses.[7][8] This allows the plant to produce volatile compounds like lactones precisely when and where they are needed, for instance, during fruit ripening or in response to herbivory.
Experimental Methodologies for Pathway Elucidation
Validating the proposed pathway requires a multi-faceted experimental approach. The following protocols provide a framework for confirming precursor-product relationships and identifying the specific enzymes involved.
| Experimental Approach | Objective | Key Steps | Expected Outcome |
| Isotopic Labeling | Trace the incorporation of precursors into the final product. | Feed plant tissue with ¹³C- or ²H-labeled linoleic acid; Extract volatiles; Analyze by GC-MS. | Detection of the label in the α-hexyl-γ-butyrolactone molecule, confirming it is derived from the fed precursor. |
| Enzyme Assays | Confirm the catalytic activity of candidate enzymes. | Heterologously express and purify a candidate LOX or β-oxidation enzyme; Incubate with substrate; Analyze product formation via HPLC or GC-MS. | Demonstration that the purified enzyme can convert the proposed substrate to the expected product in vitro. |
| Genetic Analysis | Determine the in vivo function of a specific gene. | Create transgenic plants with silenced or knocked-out genes (e.g., a specific LOX gene) using RNAi or CRISPR; Analyze the volatile profile compared to wild-type. | A significant reduction or complete absence of α-hexyl-γ-butyrolactone in the mutant line, confirming the gene's necessity. |
Protocol 1: Isotopic Labeling Studies to Trace Precursors
Objective: To definitively establish linoleic acid as a precursor for α-hexyl-γ-butyrolactone biosynthesis in a specific plant tissue (e.g., ripening peach fruit).
Methodology:
-
Preparation of Labeled Precursor: Obtain uniformly ¹³C-labeled linoleic acid ([U-¹³C₁₈]-linoleic acid). Prepare a sterile feeding solution (e.g., 1 mM labeled linoleic acid in 0.1% Tween-20).
-
Tissue Preparation: Select ripening fruit tissue discs of a consistent size and developmental stage. Wash and surface-sterilize the discs.
-
Feeding: In a sterile environment, place tissue discs in a petri dish containing the feeding solution. As a negative control, use a solution with unlabeled linoleic acid. Incubate under controlled light and temperature for 24-48 hours.
-
Volatile Collection: After incubation, transfer the tissue to a clean vial. Collect headspace volatiles using Solid Phase Microextraction (SPME) for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
GC-MS Analysis: Desorb the SPME fiber in the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS). Run a temperature program suitable for separating fruit volatiles.
-
Data Analysis:
-
Identify the peak corresponding to α-hexyl-γ-butyrolactone based on its retention time and mass spectrum, compared to an authentic standard.
-
In the sample fed with the ¹³C-labeled precursor, examine the mass spectrum of the target peak. A shift in the molecular ion (M+) and key fragment ions by the number of incorporated ¹³C atoms (e.g., a shift of +10 for a C10 molecule) provides conclusive evidence of its biosynthesis from the labeled precursor.
-
Diagram of Isotopic Labeling Workflow
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alpha-Hexyl-gamma-butyrolactone CAS number and molecular formula
An In-depth Technical Guide to α-Hexyl-γ-butyrolactone
Abstract
α-Hexyl-γ-butyrolactone, a notable member of the γ-butyrolactone (GBL) class of compounds, presents a compelling subject for scientific inquiry. While its primary commercial application lies within the fragrance industry, the core GBL scaffold is a privileged structure in medicinal chemistry and natural product synthesis, exhibiting a wide array of pharmacological activities.[1] This guide provides a comprehensive technical overview of α-Hexyl-γ-butyrolactone, consolidating its chemical identity, spectroscopic profile, potential synthetic strategies, and known applications. It is intended for researchers, chemists, and drug development professionals, offering foundational data and procedural insights to facilitate further investigation and application of this molecule.
Chemical Identity and Physicochemical Properties
α-Hexyl-γ-butyrolactone is an aliphatic five-membered lactone ring with a hexyl substituent at the alpha-carbon position relative to the carbonyl group. Its identity is defined by a specific set of identifiers and properties critical for regulatory compliance, experimental design, and analytical characterization.
| Property | Value | Source |
| CAS Number | 18436-37-8 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₈O₂ | [2][3][6][7] |
| Molecular Weight | 170.25 g/mol | [2][7] |
| IUPAC Name | 3-hexyloxolan-2-one | [2][6] |
| Synonyms | 3-Hexyldihydrofuran-2(3H)-one, α-Decalactone | [2][5] |
| Predicted XlogP | 3.3 | [6] |
| Monoisotopic Mass | 170.130679813 Da | [2] |
Structural Representation
The fundamental structure consists of a saturated five-membered ring containing an ester group (lactone) with a hexyl chain attached at the Cα position.
Caption: Chemical structure of α-Hexyl-γ-butyrolactone.
Spectroscopic Profile for Structural Elucidation
Definitive identification and quality control rely on a combination of spectroscopic methods. Public databases confirm the availability of reference spectra for α-Hexyl-γ-butyrolactone.[2]
-
Nuclear Magnetic Resonance (¹H NMR): Proton NMR is essential for confirming the arrangement of protons. Key expected signals would include multiplets for the protons on the lactone ring (Cα, Cβ, Cγ), a characteristic triplet for the terminal methyl group of the hexyl chain, and overlapping multiplets for the methylene groups of the hexyl chain.
-
Mass Spectrometry (MS): Typically analyzed via Gas Chromatography-Mass Spectrometry (GC-MS), the mass spectrum provides the molecular weight and fragmentation patterns. The molecular ion peak [M]+ at m/z 170 would be expected, along with characteristic fragments resulting from the loss of the hexyl chain or cleavage of the lactone ring.[2][6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The most prominent feature for this molecule would be a strong carbonyl (C=O) stretching absorption band characteristic of a five-membered lactone, typically found around 1770 cm⁻¹.[2]
Synthesis and Manufacturing Context
While specific, scaled-up manufacturing protocols for α-Hexyl-γ-butyrolactone are proprietary, its synthesis falls under the broader, well-established methodologies for creating γ-butyrolactones. These methods are of significant interest to synthetic and medicinal chemists.[1]
Common synthetic strategies include:
-
Oxidation of Diols: The industrial production of the parent γ-butyrolactone often involves the dehydrogenation of 1,4-butanediol.[8] A similar strategy could be adapted using a substituted diol precursor.
-
Lactonization of γ-Hydroxy Carboxylic Acids: A universal method involves the intramolecular esterification (lactonization) of a corresponding γ-hydroxy carboxylic acid, often promoted by acidic conditions.[1]
-
Radical Hydrocarboxylation: Recent advances have demonstrated the synthesis of γ-butyrolactones from allylic alcohols using a CO₂ radical anion, offering a modern approach to constructing the lactone ring.[9]
-
Hydrogenation of Maleic Anhydride: A common industrial route involves the hydrogenation of maleic anhydride or its esters, which can be tailored to produce various substituted lactones.[10]
Applications and Broader Scientific Relevance
Commercial Use: Fragrance and Flavor
The primary documented use of α-Hexyl-γ-butyrolactone is as a fragrance ingredient in consumer products.[2][5] Its physicochemical properties, such as a pleasant odor and volatility, make it suitable for this application.
The GBL Scaffold in Drug Discovery and Biology
For the target audience, the true significance of this molecule lies in its core GBL structure. The GBL moiety is a key pharmacophore found in numerous FDA-approved drugs and biologically active natural products.[1]
-
Pharmacological Activities: GBL-containing drugs are used as diuretics (spironolactone), anticancer agents, and for treating heart disease.[1]
-
Bacterial Signaling: In microbiology, certain GBLs act as "bacterial hormones."[11] For example, A-factor in Streptomyces griseus is a GBL that triggers a signaling cascade to induce secondary metabolite production, including antibiotics.[11][12] This regulatory role makes GBL analogues valuable tools for studying and manipulating microbial biosynthesis.
Caption: General workflow for GC-MS analysis.
Conclusion
α-Hexyl-γ-butyrolactone is a well-defined chemical entity with established physical and spectral properties. While its current application is primarily in the fragrance sector, its structural backbone, the γ-butyrolactone ring, is of profound importance in pharmacology and microbiology. For researchers and drug development professionals, understanding the fundamental characteristics of this and related GBLs provides a foundation for exploring novel therapeutic agents, developing new synthetic methodologies, and investigating complex biological signaling pathways.
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alpha-Hexyl-gamma-butyrolactone physical and chemical properties
An In-Depth Technical Guide to α-Hexyl-γ-butyrolactone
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of α-Hexyl-γ-butyrolactone (also known as 3-Hexyldihydrofuran-2(3H)-one or γ-Decalactone). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's structural identification, synthesis considerations, analytical methodologies, and safety protocols. By integrating theoretical principles with practical applications, this guide serves as an essential resource for the effective handling, analysis, and utilization of this versatile lactone.
Introduction and Compound Identification
α-Hexyl-γ-butyrolactone, with the CAS Number 18436-37-8 , is a substituted γ-butyrolactone featuring a hexyl group at the alpha position relative to the carbonyl group.[1][2] This structural feature is critical to its physicochemical properties and applications, distinguishing it from its parent compound, γ-butyrolactone (GBL). While GBL is a well-known industrial solvent and chemical intermediate, the addition of the hexyl chain imparts distinct characteristics, notably in terms of its lipophilicity and its use as a fragrance and flavoring agent.[1][3][4]
This molecule belongs to the class of organic compounds known as gamma-butyrolactones, which contain an aliphatic five-membered ring with a ketone group adjacent to the ring's oxygen atom.[5] Its proper IUPAC name is 3-hexyloxolan-2-one.[1]
Chemical Structure:
Caption: Chemical structure of α-Hexyl-γ-butyrolactone.
Physicochemical Properties
The physical properties of a compound dictate its behavior in various experimental settings, influencing choices regarding purification, formulation, and storage. The C6 alkyl chain in α-Hexyl-γ-butyrolactone significantly impacts its properties compared to unsubstituted GBL.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Molecular Weight | 170.25 g/mol | [1][6] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Odor | Floral, sweet, fruity, green, coconut | [3] |
| Density | 0.946 g/cm³ | [8] |
| Boiling Point | 266.7 °C at 760 mmHg | [8] |
| Flash Point | 105.8 °C (222 °F) | [3][8] |
| Solubility | Miscible with alcohol; low water solubility predicted | [5][7] |
| Refractive Index | ~1.43-1.44 @ 20°C | [7] |
Expert Insight: The high boiling point and flash point indicate low volatility under standard laboratory conditions, which simplifies handling by reducing inhalation exposure risk compared to more volatile solvents. However, this also necessitates vacuum distillation for purification to prevent thermal decomposition that can occur at temperatures approaching its atmospheric boiling point. Its predicted low water solubility is a direct consequence of the hydrophobic hexyl chain, making it suitable for applications in non-aqueous systems or as a lipophilic delivery vehicle.
Spectroscopic Profile for Structural Elucidation
Accurate structural confirmation is a cornerstone of scientific research. Spectroscopic data provides an unambiguous fingerprint of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration within the five-membered lactone ring. This peak is typically observed around 1770 cm⁻¹ . The presence of C-H stretching bands from the alkyl chain (around 2850-2960 cm⁻¹) and C-O stretching bands (around 1180 cm⁻¹) further confirms the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for detailed structural analysis. While specific peak assignments require experimental data, the expected ¹H NMR spectrum would show:
-
A triplet at ~0.9 ppm corresponding to the terminal methyl (-CH₃) group of the hexyl chain.
-
A complex multiplet region between ~1.2-1.6 ppm for the methylene (-CH₂-) groups of the hexyl chain.
-
Multiplets corresponding to the protons on the lactone ring, with the protons adjacent to the carbonyl and the ring oxygen being the most deshielded.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for both identification and quantification. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 170. Key fragmentation patterns arise from the loss of the hexyl side chain and cleavage of the lactone ring, providing definitive structural evidence.[1] The Kovats retention index, a standardized measure in GC, is reported as 1441 on a standard non-polar column, which aids in its identification in complex mixtures.[1]
Chemical Synthesis and Reactivity
Synthetic Pathways
The synthesis of substituted γ-butyrolactones is a well-established area of organic chemistry. A common and effective strategy involves the generation of a key intermediate, such as (R)-paraconyl alcohol, followed by the incorporation of the desired alkyl side chain.[9][10]
One general approach involves:
-
Formation of a Butenolide Core: Starting from readily available precursors.
-
Asymmetric Reduction: Stereoselective reduction of the butenolide double bond to form a chiral lactone intermediate. Copper hydride-catalyzed reactions have proven effective for this step, offering excellent stereoselectivity.[9][10]
-
Acylation: Introduction of the hexyl side chain by acylating the lactone core at the alpha-carbon using a suitable hexanoylating agent (e.g., hexanoyl chloride) in the presence of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS).[9][10]
Caption: Generalized synthetic workflow for α-Hexyl-γ-butyrolactone.
Chemical Reactivity
As a lactone, α-Hexyl-γ-butyrolactone is a cyclic ester and exhibits characteristic reactivity.
-
Hydrolysis: The lactone ring can be opened via hydrolysis under either acidic or basic conditions to yield the corresponding γ-hydroxy carboxylic acid (4-hydroxydecanoic acid).[11] This reaction is fundamental to its metabolism and potential degradation pathways. Basic hydrolysis is typically irreversible, forming the carboxylate salt.
-
Alpha-Carbon Reactivity: The protons on the carbon alpha to the carbonyl group are weakly acidic and can be removed by a strong, non-nucleophilic base, forming an enolate. This enolate can then react with various electrophiles, allowing for further functionalization at this position.[11]
Analytical Methodologies
Quantitative analysis is crucial for quality control, pharmacokinetic studies, and environmental monitoring. Gas chromatography is the premier technique for this purpose.
Protocol: Quantitative Analysis by GC-MS
Objective: To determine the concentration of α-Hexyl-γ-butyrolactone in a solution.
Materials:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Standard non-polar capillary column (e.g., DB-5ms)
-
Helium (carrier gas)
-
α-Hexyl-γ-butyrolactone standard (>99% purity)
-
Internal Standard (e.g., α-Heptyl-γ-butyrolactone)
-
Solvent (e.g., Methylene Chloride, Ethyl Acetate)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Standard Preparation: Prepare a stock solution of α-Hexyl-γ-butyrolactone (e.g., 1 mg/mL) in the chosen solvent. Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Internal Standard: Add a fixed concentration of the internal standard to all calibration standards and unknown samples. This corrects for variations in injection volume and instrument response.
-
Sample Preparation: Dilute the unknown sample with the solvent to ensure its concentration falls within the range of the calibration curve. Add the internal standard. For complex matrices like biological fluids, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove interferences.[12][13]
-
GC-MS Parameters (Typical):
-
Injector: Splitless mode, 250 °C
-
Oven Program: Start at 60 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-300 amu or use Selected Ion Monitoring (SIM) for higher sensitivity, monitoring key ions (e.g., m/z 170, and characteristic fragment ions).
-
-
Data Analysis: Integrate the peak areas for the analyte and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the unknown sample using its peak area ratio and the regression equation from the calibration curve.
Safety and Handling
While comprehensive GHS classification is not uniformly reported, available data suggests that α-Hexyl-γ-butyrolactone should be handled with care.[1] Some suppliers indicate it may cause serious eye irritation.[1][6]
Core Handling Precautions:
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors, especially when heated.[6][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents, reducing agents, and strong acids.[15]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. Prevent entry into drains.[6][14][16]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6]
-
Skin: Wash off with soap and plenty of water.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[17]
-
Applications
The primary application of α-Hexyl-γ-butyrolactone stems from its organoleptic properties.
-
Fragrance and Flavor: It is used as a fragrance ingredient in perfumes and cosmetics due to its pleasant, fruity-floral scent profile.[1][3] It is also listed as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA).[18]
-
Chemical Intermediate: As a functionalized lactone, it serves as a valuable building block in organic synthesis for producing more complex molecules, potentially in the pharmaceutical or agrochemical sectors.[4][8][19]
-
Research: In a research context, substituted butyrolactones are studied for their role as signaling molecules in bacteria (e.g., A-factor hormones), which regulate the production of natural products like antibiotics.[9][10] This makes synthetic lactones like the topic compound valuable tools for probing these biological pathways.
References
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PubChem. (n.d.). alpha-Hexyl-gamma-butyrolactone | C10H18O2 | CID 86736. National Center for Biotechnology Information. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound (R)-4-Hexyl-gamma-butyrolactone (FDB018947). Retrieved from [Link]
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K. D. P. P. K. Hewavitharana, et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology. Retrieved from [Link]
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The Good Scents Company. (n.d.). gamma-butyrolactone, 96-48-0. Retrieved from [Link]
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SWGDRUG.org. (2005, August 22). gamma-butyrolactone. Retrieved from [Link]
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Hewavitharana, K. D. P. P. K., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology. Retrieved from [Link]
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ResearchGate. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. Retrieved from [Link]
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PubChem. (n.d.). Gamma-Butyrolactone | C4H6O2 | CID 7302. National Center for Biotechnology Information. Retrieved from [Link]
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Duer, W. C., Byers, K. L., & Martin, J. V. (2001). Application of a convenient extraction procedure to analyze gamma-hydroxybutyric acid in fatalities involving gamma-hydroxybutyric acid, gamma-butyrolactone, and 1,4-butanediol. Journal of Analytical Toxicology, 25(7), 576-582. Retrieved from [Link]
-
Tateo, F., & Bononi, M. (2003). Determination of gamma-butyrolactone (GBL) in foods by SBSE-TD/GC/MS. Journal of Food Composition and Analysis, 16, 721-727. Retrieved from [Link]
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An In-Depth Technical Guide to the Stereoisomers and Chirality of α-Hexyl-γ-butyrolactone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
α-Hexyl-γ-butyrolactone, a key component in the fragrance and flavor industry, possesses a chiral center at its α-carbon, leading to the existence of two stereoisomers: (R)- and (S)-α-hexyl-γ-butyrolactone. This guide provides a comprehensive technical overview of the stereochemistry of this lactone. It delves into the fundamental principles of its chirality, the distinct properties of its enantiomers, and state-of-the-art methodologies for their stereoselective synthesis and analytical separation. Detailed experimental protocols and theoretical discussions are presented to equip researchers and professionals in drug development and chemical analysis with the necessary knowledge to effectively work with and characterize these important chiral molecules.
Introduction to α-Hexyl-γ-butyrolactone and the Significance of Chirality
α-Hexyl-γ-butyrolactone, systematically named 3-hexyloxolan-2-one, is a saturated γ-lactone with the chemical formula C₁₀H₁₈O₂.[1] It is widely utilized as a fragrance ingredient, valued for its floral, sweet, grassy, fruity, and coconut-like aroma.[2][3] The core of its chemical interest lies in the presence of a stereogenic center at the α-carbon (the carbon atom adjacent to the carbonyl group), which is substituted with a hexyl group.
This chirality dictates that α-hexyl-γ-butyrolactone exists as a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated as (R)-α-hexyl-γ-butyrolactone and (S)-α-hexyl-γ-butyrolactone.
The Critical Role of Chirality: In the realm of biologically active molecules, including pharmaceuticals and fragrances, chirality is a paramount consideration. Enantiomers of the same compound can exhibit remarkably different pharmacological, toxicological, and sensory properties. This is due to the stereospecific nature of biological receptors, such as olfactory receptors in the nose or target enzymes in the body. Therefore, the ability to synthesize, separate, and characterize individual stereoisomers is crucial for developing safe and effective products, as well as for understanding their mechanism of action.
Physicochemical and Stereochemical Properties
A comprehensive understanding of the properties of α-hexyl-γ-butyrolactone and its stereoisomers is foundational for any research or development endeavor.
General Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-hexyloxolan-2-one | [1] |
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| CAS Number | 18436-37-8 | [1] |
| Appearance | Colorless clear liquid (est.) | [3] |
| Boiling Point | 265.00 to 266.00 °C @ 760.00 mm Hg | [3] |
| Flash Point | 222.00 °F. TCC (105.56 °C) | [2] |
| Odor Profile (Racemic) | Floral, sweet, grassy, fruity, green, coconut | [2][3] |
Stereoisomers and Their Anticipated Differential Properties
While specific data for the individual enantiomers of α-hexyl-γ-butyrolactone are not extensively published, the well-documented behavior of other chiral lactones allows for informed postulations. The sensory perception of lactones is highly dependent on their stereochemistry. For instance, the enantiomers of whisky lactone exhibit different odor thresholds and sensory profiles. It is therefore highly probable that the (R)- and (S)-enantiomers of α-hexyl-γ-butyrolactone possess distinct olfactory characteristics. One enantiomer may be responsible for the desirable fruity and coconut notes, while the other might contribute a different, perhaps less desirable, scent profile.
Furthermore, any potential biological activity of α-hexyl-γ-butyrolactone would likely be stereospecific. γ-Butyrolactones as a class have been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antibiotic effects.[4][5] Should α-hexyl-γ-butyrolactone exhibit any such properties, it is almost certain that one enantiomer would be significantly more potent than the other.
Enantioselective Synthesis Strategies
The preparation of enantiomerically pure α-hexyl-γ-butyrolactone necessitates the use of stereoselective synthetic methods. Several strategies have been developed for the synthesis of chiral γ-butyrolactones, which can be adapted for the synthesis of 3-hexyloxolan-2-one.
Chiral Pool Synthesis
This approach utilizes readily available chiral starting materials from nature. For the synthesis of 3-substituted γ-butyrolactones, chiral precursors such as glutamic acid or malic acid can be employed. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.
Asymmetric Catalysis
The use of chiral catalysts to induce enantioselectivity in reactions of prochiral substrates is a powerful and efficient method. For the synthesis of α-hexyl-γ-butyrolactone, a key step could involve the asymmetric hydrogenation or conjugate addition to an appropriate α,β-unsaturated precursor.
Conceptual Asymmetric Synthesis Workflow:
Caption: Conceptual workflow for the asymmetric synthesis of α-hexyl-γ-butyrolactone.
Analytical Methodologies for Chiral Separation and Characterization
The separation and analysis of the enantiomers of α-hexyl-γ-butyrolactone are critical for quality control, research, and regulatory purposes. Chiral chromatography, in the forms of gas chromatography (GC) and high-performance liquid chromatography (HPLC), is the cornerstone of these analyses.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile chiral compounds. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), most commonly a cyclodextrin derivative. The differential interaction of the enantiomers with the chiral selector leads to different retention times, allowing for their separation and quantification.
Detailed Experimental Protocol: Chiral GC-MS Analysis
This protocol is a representative method for the chiral analysis of fragrance lactones and can be optimized for α-hexyl-γ-butyrolactone.
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chiral capillary column: e.g., Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
-
Sample Preparation:
-
Dilute the α-hexyl-γ-butyrolactone sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100 µg/mL.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 2 °C/min.
-
Hold at 180 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 200.
-
-
Data Analysis:
-
Identify the peaks corresponding to the enantiomers of α-hexyl-γ-butyrolactone based on their retention times and mass spectra.
-
Quantify the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.
-
Chiral GC Separation Workflow:
Caption: Workflow for chiral GC analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another indispensable technique for the separation of enantiomers. It offers versatility in the choice of mobile and stationary phases and is particularly well-suited for less volatile compounds or for preparative-scale separations. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral molecules, including lactones.[7][8][9][10][11]
Detailed Experimental Protocol: Chiral HPLC Analysis
This is a general protocol for the chiral separation of lactones that can be adapted for α-hexyl-γ-butyrolactone.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral column: e.g., Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
-
Sample Preparation:
-
Dissolve the α-hexyl-γ-butyrolactone sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the retention times of the two enantiomers.
-
Calculate the enantiomeric excess from the peak areas.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While standard ¹H and ¹³C NMR spectra of the enantiomers of α-hexyl-γ-butyrolactone will be identical, the use of chiral shift reagents can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers. This allows for the determination of enantiomeric purity by NMR.
Expected ¹H NMR Chemical Shifts (for the racemic mixture in CDCl₃):
-
Protons on the hexyl chain: ~0.9-1.6 ppm
-
Protons on the lactone ring (β and γ positions): ~2.0-2.8 ppm
-
Proton on the α-carbon: ~2.5 ppm (multiplet)
-
Protons on the γ-carbon adjacent to the oxygen: ~4.2-4.4 ppm (multiplet)
Conclusion and Future Perspectives
The chirality of α-hexyl-γ-butyrolactone is a critical aspect that influences its properties and applications. This guide has provided a detailed overview of its stereoisomers, the importance of their individual characterization, and the key analytical and synthetic methodologies involved. For researchers in the fragrance, flavor, and pharmaceutical industries, a thorough understanding of these principles is essential for innovation and the development of high-quality, safe, and effective products.
Future research should focus on the isolation or enantioselective synthesis of the individual (R)- and (S)-enantiomers of α-hexyl-γ-butyrolactone to definitively characterize their distinct sensory and biological properties. The development of more efficient and scalable stereoselective synthetic routes will also be of significant industrial importance.
References
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PubChem. (n.d.). alpha-Hexyl-gamma-butyrolactone. National Center for Biotechnology Information. Retrieved from [Link]
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-
Leffingwell & Associates. (n.d.). Odour character differences for enantiomers correlate with molecular flexibility. Retrieved from [Link]
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University of California, Davis. (n.d.). Chemical shifts. Retrieved from [Link]
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The Good Scents Company. (n.d.). alpha-decalactone, 18436-37-8. Retrieved from [Link]
- Agafonov, V., et al. (2005). X-ray powder diffraction structure determination of γ-butyrolactone at 180 K: phase-problem solution from the lattice energy minimization with two independent molecules. Acta Crystallographica Section B: Structural Science, 61(3), 312-320.
- Blanch, G. P., Ruiz del Castillo, M. L., & Herraiz, M. (1998). Enantiomer Analysis of Chiral Lactones in Foods by On-Line Coupled Reversed-Phase Liquid Chromatography-Gas Chromatography.
-
Fragrance University. (n.d.). hexalactone. Retrieved from [Link]
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-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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-
Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]
-
FlavScents. (n.d.). alpha-decalactone. Retrieved from [Link]
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-
Waters Corporation. (n.d.). Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY UPC2 Trefoil Columns. Retrieved from [Link]
-
UHPLCS. (2024, April 6). What is Chiral Column in HPLC ? [Video]. YouTube. Retrieved from [Link]
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-
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alpha-Hexyl-gamma-butyrolactone sensory characteristics and odor profile
An In-Depth Technical Guide to the Sensory and Analytical Profile of α-Hexyl-γ-butyrolactone
Abstract
This technical guide provides a comprehensive analysis of α-Hexyl-γ-butyrolactone (CAS No. 18436-37-8), a significant aroma compound in the flavor and fragrance industries. It details the compound's physicochemical properties and delves into its complex sensory characteristics, which are defined by a multifaceted odor and flavor profile. The guide outlines the state-of-the-art analytical methodologies for sensory evaluation, with a focus on Gas Chromatography-Olfactometry (GC-O). Detailed experimental protocols, workflow diagrams, and an exploration of the causality behind these scientific choices are provided to equip researchers and industry professionals with a thorough understanding of this versatile lactone.
Introduction: The Significance of α-Hexyl-γ-butyrolactone
α-Hexyl-γ-butyrolactone, also known by synonyms such as α-decalactone and 3-hexyldihydrofuran-2(3H)-one, is a member of the γ-lactone class of organic compounds.[1][2] Lactones are cyclic esters that are widely distributed in nature, particularly in fruits and dairy products, and are renowned for their significant contribution to the aroma and flavor of many foods and beverages.[2][3] The molecular structure of α-Hexyl-γ-butyrolactone, featuring a five-membered butyrolactone ring with a hexyl substituent at the alpha position, is the primary determinant of its unique sensory properties. Its importance in the flavor and fragrance industry stems from its ability to impart desirable creamy, fruity, and complex aromatic notes to a wide array of consumer products.[4]
Physicochemical Properties
The physical and chemical properties of a volatile compound are critical as they influence its stability, volatility, and ultimately, its perception by the human olfactory and gustatory systems.
| Property | Value | Source(s) |
| CAS Number | 18436-37-8 | [1] |
| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |
| Molecular Weight | 170.25 g/mol | [1][2] |
| Appearance | Colorless clear liquid (estimated) | [2] |
| Boiling Point | 265.0 to 266.7 °C @ 760 mmHg | [2][5] |
| Flash Point | 105.56 °C (222.0 °F) TCC | [2][4] |
| Density | 0.946 g/cm³ | [5] |
Comprehensive Sensory Profile
The sensory characteristics of α-Hexyl-γ-butyrolactone are complex and multifaceted, making it a valuable ingredient for fine fragrances and nuanced flavor formulations.
Odor Profile
The odor of α-Hexyl-γ-butyrolactone is characterized by a harmonious blend of several notes. The primary descriptors include:
-
Fruity: Evokes notes of stone fruits like peach and apricot.
-
Creamy: A rich, smooth, and dairy-like character.
-
Green: A fresh, slightly grassy nuance.
-
Floral & Sweet: Underlying sweet and floral elements that provide lift and sophistication.[2][4]
-
Coconut: A distinct coconut facet that adds a tropical and gourmand quality.[2][4]
The odor is of medium strength and exhibits high substantivity, lasting approximately 168 hours on a smelling strip, which is a testament to its value as a long-lasting component in fragrance compositions.[2][4]
Flavor Profile
In flavor applications, the perception of lactones is intrinsically linked to the concept of "creaminess."[6][7] While a specific flavor profile for α-Hexyl-γ-butyrolactone is not extensively documented, the general characteristics of related γ-lactones suggest a profile that is:
-
Milky and Creamy: Imparting a rich mouthfeel and dairy character.[8]
-
Fruity: With afternotes reminiscent of peach.[8]
-
Fatty and Oily: Contributing to a perception of richness and fat content.[8]
Quantitative Sensory Data
Methodologies for Sensory Evaluation
To dissect the complex sensory profile of a compound like α-Hexyl-γ-butyrolactone, a combination of instrumental analysis and human sensory perception is required. Gas Chromatography-Olfactometry (GC-O) stands as the quintessential technique for this purpose, bridging the gap between chemical identification and sensory characterization.[3][11]
The Causality of Using Gas Chromatography-Olfactometry (GC-O)
GC-O is chosen over simple chemical analysis (like GC-MS alone) because it directly answers the question of which specific volatile compounds in a sample are responsible for the perceived aroma.[11] A standard chromatogram from a Flame Ionization Detector (FID) or Mass Spectrometer (MS) shows all volatile compounds, but it does not indicate their odor relevance. Many compounds may be present in high concentrations but have no odor, while others, present at trace levels below the MS detection limit, may be intensely aromatic. GC-O uses the most sensitive and relevant odor detector available—the human nose—to pinpoint these key odor-active compounds as they elute from the GC column.[10][11]
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Experimental Protocol: GC-O Analysis of α-Hexyl-γ-butyrolactone
This protocol describes a self-validating system for the detailed sensory characterization of α-Hexyl-γ-butyrolactone.
1. Objective: To identify and describe the odor characteristics of α-Hexyl-γ-butyrolactone as it elutes from a gas chromatograph.
2. Materials & Instrumentation:
-
α-Hexyl-γ-butyrolactone standard (high purity)
-
Solvent (e.g., ethanol, diethyl ether, hexane; chromatography grade)
-
Gas Chromatograph (GC) equipped with a column effluent splitter
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Olfactometry (sniffing) port with humidified, temperature-controlled air flow
-
Appropriate GC capillary column (e.g., DB-5, DB-Wax)
-
Data acquisition software for both detector and olfactometry data
3. Methodology:
-
Step 1: Standard Preparation: Prepare a dilution series of the α-Hexyl-γ-butyrolactone standard in the chosen solvent (e.g., 1000, 100, 10, 1 ppm). This is crucial for understanding concentration effects on odor perception.
-
Step 2: Instrument Setup:
-
Install a polar or non-polar column based on the analytical goals. A non-polar column (like DB-5) separates based on boiling point, while a polar column (like DB-Wax) separates based on polarity. Using both can provide a more complete profile.
-
Set the GC oven temperature program (e.g., initial 40°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min).
-
Configure the effluent splitter to direct approximately 50% of the column flow to the chemical detector and 50% to the sniffing port.
-
Set the sniffing port transfer line temperature ~20°C higher than the final oven temperature to prevent condensation.
-
-
Step 3: Olfactory Evaluation:
-
A trained sensory analyst is seated at the sniffing port. Continuous evaluation is critical; the analyst sniffs the effluent throughout the entire chromatographic run.
-
The analyst records the retention time of any perceived odor, describes its character (e.g., "fruity," "creamy"), and rates its intensity on a predefined scale (e.g., 0-5). This process is repeated for each dilution to determine the detection threshold.
-
-
Step 4: Chemical Detection: Simultaneously, the FID or MS records the chromatogram, providing the retention time and, in the case of MS, the mass spectrum for compound identification.
-
Step 5: Data Correlation and Validation:
-
The olfactometry data (the "aromagram") is aligned with the chemical data from the FID/MS.
-
The peak corresponding to α-Hexyl-γ-butyrolactone on the FID/MS chromatogram is matched with the odor descriptors recorded at the same retention time.
-
The system is validated by running a blank (solvent only) to ensure no system-derived odors are present and by running a known standard (e.g., vanillin) to ensure the analyst and system are performing correctly.
-
Sensory Panel Validation
While GC-O is excellent for characterizing individual components, a trained sensory panel is used to evaluate the compound's performance in a final product matrix (e.g., a beverage or lotion). This validates the instrumental data in a real-world context.
Caption: Logical flow for sensory panel validation of a flavor/fragrance ingredient.
Applications in Industry
The unique sensory profile of α-Hexyl-γ-butyrolactone makes it a versatile ingredient in several sectors:
-
Flavor Industry: It is widely used in food and beverage products to enhance creamy and fruity notes. Applications include dairy products, baked goods, beverages, and confectionery, where it can simulate the richness of fat or the ripeness of fruit.[3]
-
Fragrance Industry: In perfumery, it is used as a heart or base note to add warmth, creaminess, and a gourmand character to fine fragrances, personal care products (lotions, creams), and home fragrances (candles, diffusers).[4]
Conclusion
α-Hexyl-γ-butyrolactone is a powerful and multifaceted aroma chemical whose value is derived from its complex sensory profile, blending fruity, creamy, and green notes. A thorough understanding of its character requires sophisticated analytical techniques, primarily Gas Chromatography-Olfactometry, which allows for the direct correlation of chemical structure with human perception. By employing rigorous, validated protocols, researchers and developers can effectively harness the unique properties of this lactone to create impactful and appealing flavor and fragrance experiences.
References
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The Good Scents Company. (n.d.). alpha-decalactone, 18436-37-8. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86736, alpha-Hexyl-gamma-butyrolactone. Retrieved from [Link]
-
D'Auria, M., Racioppi, R., & Laurita, A. (2015). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Scientia Ricerca, 1(1), 1-12. Retrieved from [Link]
-
Wikipedia. (n.d.). Gas chromatography-olfactometry. Retrieved from [Link]
-
Stark, J., Hofmann, T. (2021). Sensory-Directed Identification of Creaminess-Enhancing Semi-Volatile Lactones in Crumb Chocolate. Foods, 10(7), 1483. Retrieved from [Link]
-
FlavScents. (n.d.). alpha-decalactone. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Sensory-Directed Identification of Creaminess-Enhancing Semi-Volatile Lactones in Crumb Chocolate. Retrieved from [Link]
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PerfumersWorld. (n.d.). Hexanlactone-gamma. Retrieved from [Link]
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LookChemicals. (n.d.). This compound | 18436-37-8. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7302, gamma-Butyrolactone. Retrieved from [Link]
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FooDB. (2010). Showing Compound 4-Hexyl-gamma-butyrolactone (FDB008393). Retrieved from [Link]
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Chapman, K. W., & Boor, K. J. (2018). A 100-Year Review: Sensory analysis of milk. Journal of Dairy Science, 101(12), 10825-10841. Retrieved from [Link]
-
The Good Scents Company. (n.d.). gamma-butyrolactone 4-hydroxybutyric acid lactone. Retrieved from [Link]
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alpha-Hexyl-gamma-butyrolactone solubility in different organic solvents
An In-Depth Technical Guide to the Solubility of γ-Decalactone in Organic Solvents
A Note on Isomeric Specificity: This guide focuses on the solubility of γ-decalactone (CAS 706-14-9), an isomer of the requested α-hexyl-γ-butyrolactone. While both are C10H18O2 lactones, the position of the hexyl group—at the gamma (γ) versus the alpha (α) carbon—influences physicochemical properties, including solubility. Due to a scarcity of publicly available, quantitative solubility data for α-hexyl-γ-butyrolactone, this guide provides a comprehensive analysis of its closely related and industrially significant isomer, γ-decalactone, for which extensive data exists. The principles and methodologies described herein are broadly applicable for the study of lactone solubility.
Introduction to γ-Decalactone
γ-Decalactone, also known as 5-hexyldihydro-2(3H)-furanone, is a naturally occurring flavoring and fragrance agent prized for its characteristic sweet, fruity, and peach-like aroma.[1][2][3] Found in a variety of fruits like peaches, apricots, and strawberries, as well as in dairy products, it is widely used in the food, beverage, and cosmetic industries.[1][3] Understanding its solubility in different organic solvents is critical for formulation development, extraction processes, and quality control in these applications. This guide provides a detailed overview of the solubility of γ-decalactone, the underlying principles governing its solubility, and a robust experimental protocol for its determination.
Physicochemical Properties of γ-Decalactone
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. γ-Decalactone is a colorless to pale yellow liquid with the molecular formula C10H18O2.[2][3][4] Its structure consists of a five-membered lactone ring with a hexyl group attached at the γ-position. This combination of a polar lactone functional group and a nonpolar alkyl chain gives it a distinct solubility profile.
| Property | Value | Source |
| Molecular Weight | 170.25 g/mol | [4][5] |
| Boiling Point | 281 °C | [2][3] |
| Density | ~0.95 g/mL at 20-25°C | [2][3] |
| logP (o/w) | ~2.7-3.0 | [4][6] |
| Water Solubility | Very low (~0.22 - 1.26 g/L) | [1][2] |
The relatively high octanol-water partition coefficient (logP) indicates a preference for nonpolar environments, which is consistent with its limited solubility in water and higher solubility in many organic solvents.
Solubility of γ-Decalactone in Organic Solvents
The solubility of γ-decalactone has been determined in a range of organic solvents. The data presented below is collated from various sources and provides a quantitative overview of its solubility at approximately 25°C.
| Solvent | Chemical Class | Solubility (g/L) |
| Acetone | Ketone | 7195.62 |
| Methanol | Alcohol | 5339.95 |
| Ethanol | Alcohol | 4751.55 |
| Ethyl Acetate | Ester | 4361.88 |
| Diethyl Ether | Ether | 4028.82 |
| Toluene | Aromatic Hydrocarbon | 1232.48 |
| Chloroform | Halogenated Alkane | Slightly Soluble |
| Hexane | Aliphatic Hydrocarbon | Very Low |
Causality Behind Solubility Trends:
The high solubility of γ-decalactone in polar aprotic solvents like acetone and esters like ethyl acetate can be attributed to dipole-dipole interactions between the polar lactone ring and the solvent molecules. In protic solvents such as methanol and ethanol, hydrogen bonding can occur between the solvent's hydroxyl group and the carbonyl oxygen of the lactone, contributing to its high solubility.
The solubility decreases in less polar solvents like toluene and is significantly lower in nonpolar aliphatic hydrocarbons like hexane. This is because the energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weaker solute-solvent interactions. While chloroform is a relatively nonpolar solvent, it can act as a hydrogen bond donor, which may explain its ability to dissolve γ-decalactone to some extent.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound.[8][9] It is a reliable and widely used technique for generating accurate solubility data.[8]
Principle:
An excess amount of the solute (γ-decalactone) is added to the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.
Materials and Equipment:
-
γ-Decalactone (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)
Step-by-Step Methodology:
-
Preparation of the Test System:
-
Add an excess amount of γ-decalactone to a series of vials, ensuring there is undissolved solid present at equilibrium. A general starting point is to add approximately 2-5 times the expected solubility.
-
Pipette a known volume of the desired organic solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Longer incubation times may be necessary for some systems.[10]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining particulate matter.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated GC-FID or HPLC-UV method.
-
Prepare a series of calibration standards of γ-decalactone in the same solvent to generate a calibration curve.
-
Determine the concentration of γ-decalactone in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., g/L or mol/L).
-
Self-Validating System:
To ensure the trustworthiness of the results, several controls should be included:
-
Time to Equilibrium: Perform the experiment at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached. The solubility values should plateau.
-
Multiple Replicates: Prepare at least three replicate samples for each solvent to assess the precision of the method.
-
Visual Inspection: After the equilibration period, there should still be visible excess solid in the vials, confirming that a saturated solution was achieved.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
The solubility of γ-decalactone is a critical parameter for its effective use in various industrial applications. Its amphiphilic nature, with a polar lactone head and a nonpolar alkyl tail, results in high solubility in a range of polar aprotic and protic organic solvents, and lower solubility in nonpolar hydrocarbons. The shake-flask method provides a reliable and accurate means of determining its thermodynamic solubility, ensuring robust and reproducible formulations and processes. The data and methodologies presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this important lactone.
References
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available from: [Link]
-
TGSC Information System. (n.d.). gamma-Decalactone. The Good Scents Company. Available from: [Link]
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PubChem. (n.d.). alpha-Hexyl-gamma-butyrolactone. National Center for Biotechnology Information. Available from: [Link]
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PubChem. (n.d.). gamma-Decalactone. National Center for Biotechnology Information. Available from: [Link]
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LookChem. (n.d.). gamma-Decalactone. Available from: [Link]
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Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Available from: [Link]
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FooDB. (2010). 4-Hexyl-gamma-butyrolactone. Available from: [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
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NIH. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. Available from: [Link]
-
MDPI. (2021). Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium. Available from: [Link]
-
Wikipedia. (n.d.). γ-Butyrolactone. Available from: [Link]
-
RIFM. (2019). RIFM fragrance ingredient safety assessment, γ-decalactone, CAS Registry Number 706-14-9. Available from: [Link]
-
DOSS. (n.d.). Gamma Decalactone. Available from: [Link]
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The Good Scents Company. (n.d.). (R)-gamma-decalactone. Available from: [Link]
-
ResearchGate. (n.d.). Gamma-decalactone recovery degree from model solutions by different solvents. Available from: [Link]
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The Good Scents Company. (n.d.). alpha-methyl-gamma-butyrolactone. Available from: [Link]
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alpha-Hexyl-gamma-butyrolactone potential biological activities
An In-depth Technical Guide to the Potential Biological Activities of α-Hexyl-γ-butyrolactone
Foreword: Charting Unexplored Territory
In the landscape of drug discovery and molecular biology, the γ-butyrolactone (GBL) scaffold is a recurring motif of significant interest.[1][2] Nature has repeatedly utilized this five-membered lactone ring as a foundation for molecules with potent and diverse biological activities, from bacterial communication hormones to compounds with pronounced anticancer properties.[1][3] This guide focuses on a specific, less-explored derivative: α-Hexyl-γ-butyrolactone.
Direct research on α-Hexyl-γ-butyrolactone is nascent. Therefore, this document adopts a predictive and application-focused approach, grounded in the established bioactivities of structurally analogous compounds. By examining the literature on related GBLs, we can construct a robust hypothesis-driven framework for investigating the potential of α-Hexyl-γ-butyrolactone as a bioactive agent. This guide is intended for researchers, scientists, and drug development professionals, providing both a comprehensive theoretical foundation and practical experimental designs to validate these hypotheses.
Molecular Profile: α-Hexyl-γ-butyrolactone
Chemical Identity and Structure
α-Hexyl-γ-butyrolactone, with the IUPAC name 3-hexyloxolan-2-one, is a derivative of γ-butyrolactone featuring a saturated six-carbon alkyl chain at the alpha position relative to the carbonyl group.[4]
-
Molecular Formula: C₁₀H₁₈O₂[4]
-
Molecular Weight: 170.25 g/mol [4]
-
Known Applications: Primarily used as a fragrance ingredient in consumer products.[4]
The core GBL structure is a stable, five-membered ring. The key to its potential biological activity lies in the nature of the substituent at the alpha (α) position. Unlike the widely studied α-methylene-γ-butyrolactones (MBLs), which contain a reactive Michael acceptor, the saturated hexyl group of our target compound suggests a different mode of interaction with biological systems—one likely driven by sterics and lipophilicity rather than covalent modification.[5]
Synthesis Overview
Industrially, the parent GBL is produced through methods like the dehydrogenation of 1,4-butanediol.[6] Derivatives such as α-Hexyl-γ-butyrolactone are typically synthesized in the laboratory. A common strategy involves the deprotonation of the GBL ring at the alpha-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by alkylation with an appropriate hexyl halide (e.g., 1-bromohexane).
Caption: General synthesis pathway for α-alkylation of γ-butyrolactone.
Hypothesis 1: Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors like virulence factor production and biofilm formation.[7] In many Gram-negative bacteria, this communication relies on N-acylhomoserine lactone (AHL) signaling molecules. The structural similarity between the homoserine lactone core of AHLs and the γ-butyrolactone ring makes GBL derivatives prime candidates for QS inhibition.[8]
Mechanism: Competitive Antagonism
The proposed mechanism is that α-Hexyl-γ-butyrolactone acts as a structural mimic of native AHLs. The GBL ring mimics the homoserine lactone head, while the hexyl tail occupies the same hydrophobic binding pocket as the acyl chain of an AHL molecule within its cognate receptor protein (e.g., LuxR/LasR). By competitively binding to these receptors, the molecule can prevent the native AHL from activating the receptor, thereby blocking the downstream gene expression that leads to virulence and biofilm formation.[7][9] This approach attenuates pathogenicity without killing the bacteria, which may exert less selective pressure for the development of resistance.[9]
Caption: Proposed mechanism of competitive antagonism for QS inhibition.
Experimental Protocol: QS Inhibition Assay using Chromobacterium violaceum
This protocol is designed to provide a clear, self-validating system to test for QS inhibition. C. violaceum is a biosensor strain that produces a purple pigment, violacein, under the control of a QS system. Inhibition of QS results in a quantifiable loss of purple color.[10]
Objective: To determine if α-Hexyl-γ-butyrolactone can inhibit AHL-mediated violacein production in C. violaceum ATCC 12472.
Materials:
-
Chromobacterium violaceum ATCC 12472
-
Luria-Bertani (LB) broth and agar
-
α-Hexyl-γ-butyrolactone (test compound)
-
Dimethyl sulfoxide (DMSO, as solvent)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Methodology:
-
Preparation of Inoculum:
-
Inoculate 5 mL of LB broth with a single colony of C. violaceum.
-
Incubate overnight at 30°C with shaking (200 rpm) until the culture reaches an optical density at 600 nm (OD₆₀₀) of approximately 1.0.
-
Dilute the overnight culture 1:100 in fresh LB broth. This diluted culture is the working inoculum.
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Causality Check: It is critical to first determine the MIC of the test compound to ensure that any observed reduction in violacein is due to QS inhibition, not bactericidal or bacteriostatic effects.[10]
-
Perform a standard broth microdilution assay. In a 96-well plate, add 100 µL of LB broth to each well.
-
Add 100 µL of the test compound (in a 2x concentrated stock) to the first well and perform serial 2-fold dilutions across the plate.
-
Inoculate each well with 10 µL of the working inoculum.
-
Incubate at 30°C for 24 hours. The MIC is the lowest concentration with no visible bacterial growth.
-
-
Violacein Inhibition Assay:
-
Prepare a 96-well plate. To each well, add 180 µL of the working inoculum.
-
Add 20 µL of the test compound at various sub-MIC concentrations (e.g., MIC/2, MIC/4, MIC/8). Include a positive control (no compound, only DMSO) and a negative control (sterile broth).
-
Incubate the plate at 30°C for 24 hours with shaking.
-
-
Quantification of Violacein and Bacterial Growth:
-
After incubation, measure the OD₆₀₀ of each well to assess bacterial growth.
-
To quantify violacein, lyse the cells by adding 100 µL of 10% SDS to each well and incubating at room temperature for 15 minutes.
-
Measure the absorbance at 590 nm (A₅₉₀) for violacein pigment.
-
Calculate the percentage of violacein inhibition: [(A₅₉₀ Control - A₅₉₀ Test) / A₅₉₀ Control] * 100.
-
Normalize the violacein production to bacterial growth (A₅₉₀/OD₆₀₀) to confirm the effect is not due to slight growth inhibition.
-
Hypothesis 2: Antifungal Activity
Several natural and synthetic butyrolactones have demonstrated significant antifungal activity.[11][12] For example, Pseudomonas aureofaciens produces butyrolactones that are antagonistic to plant pathogenic fungi like Pythium ultimum.[11] Furthermore, synthetic α-methylene-γ-butyrolactone derivatives have been shown to be effective against fungi such as Colletotrichum lagenarium and Botrytis cinerea.[13][14] The mechanism often involves the disruption of cellular processes critical for fungal growth.
Proposed Mechanism of Action
While MBLs often act by covalently modifying proteins via Michael addition, the saturated alkyl chain of α-Hexyl-γ-butyrolactone necessitates a non-covalent mechanism.[5] The lipophilic hexyl chain could facilitate the molecule's insertion into the fungal cell membrane, disrupting its integrity and function. This could lead to:
-
Increased membrane permeability and loss of ionic gradients.
-
Inhibition of membrane-bound enzymes essential for cell wall synthesis or nutrient transport.
-
Disruption of ergosterol synthesis, a key component of the fungal cell membrane.
Experimental Protocol: Antifungal Susceptibility Testing
The following protocol uses the standardized broth microdilution method (CLSI M27-A3) to determine the Minimum Inhibitory Concentration (MIC) against a model yeast, Candida albicans.
Objective: To quantify the antifungal activity of α-Hexyl-γ-butyrolactone against Candida albicans.
Materials:
-
Candida albicans ATCC 90028
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
α-Hexyl-γ-butyrolactone
-
DMSO (solvent)
-
Fluconazole (positive control antifungal agent)
-
96-well, flat-bottom microtiter plates
-
Spectrophotometer
Methodology:
-
Inoculum Preparation:
-
Streak C. albicans on a Sabouraud Dextrose Agar plate and incubate at 35°C for 24 hours.
-
Select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final working inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Plate Preparation:
-
Prepare serial 2-fold dilutions of the test compound and fluconazole in a 96-well plate using RPMI-1640 medium. The final volume in each well should be 100 µL.
-
The concentration range should be broad (e.g., 256 µg/mL down to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the working fungal inoculum to each well containing the test compound.
-
Include a growth control (inoculum + medium + DMSO) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.
-
This can be assessed visually or by reading the OD at 530 nm.
-
Hypothesis 3: Anticancer Activity
The α-methylene-γ-butyrolactone (MBL) moiety is a well-known pharmacophore in numerous natural products with anticancer properties.[15] These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation and survival, such as the NF-κB pathway, by covalently modifying cysteine residues on proteins like IKKβ and RELA.[15][16]
While α-Hexyl-γ-butyrolactone lacks the reactive α-methylene group, its GBL core and lipophilic side chain could still confer cytotoxic activity through alternative mechanisms. Synthetic GBL derivatives have shown activity against various cancer cell lines, with potency being influenced by the nature of the substituents on the lactone ring.[17][18]
Proposed Mechanism of Action
The potential anticancer mechanism of α-Hexyl-γ-butyrolactone is likely non-covalent and could involve:
-
Disruption of Mitochondrial Function: The lipophilic nature of the molecule could allow it to accumulate in mitochondrial membranes, disrupting the electron transport chain and inducing apoptosis through the intrinsic pathway.
-
Modulation of Kinase Activity: The compound might fit into hydrophobic pockets of ATP-binding sites in certain kinases, inhibiting their activity and disrupting pro-survival signaling cascades.
-
Induction of Cellular Stress: Accumulation of the compound within the cell could induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR) and apoptosis.
Summary of Related Compound Activity
| Compound Class | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |
| Aminated α-methylene-γ-butyrolactones | Panc-1, MIA PaCa-2 (Pancreatic) | Active at 10 µM | [17] |
| Isatin Derived Spirocyclic MBLs | Ovarian Cancer Models | Low nanomolar to low µM potency | [15][16] |
| γ-Aryloxymethyl-α-methylene-γ-butyrolactones | 60 Human Cancer Cell Lines | Log GI₅₀ values from -4.90 to -5.89 | [18] |
| Purine-bearing α-methylene-γ-butyrolactones | P-388, K-562 (Leukemia) | 1.4 to 4.3 µg/mL | [19] |
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol describes a basic but robust method to screen for cytotoxic activity against a panel of human cancer cell lines using a resazurin-based assay (e.g., alamarBlue™ or PrestoBlue™).
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of α-Hexyl-γ-butyrolactone against selected cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
α-Hexyl-γ-butyrolactone
-
Doxorubicin (positive control cytotoxic drug)
-
96-well clear-bottom, black-sided plates
-
Resazurin-based cell viability reagent
-
Fluorescence plate reader
Methodology:
Caption: Workflow for a standard in vitro cytotoxicity assay.
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and doxorubicin in culture medium.
-
Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the compounds.
-
Include vehicle control (DMSO) and no-cell (blank) wells.
-
Incubate for an additional 72 hours.
-
-
Viability Assessment:
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. Viable cells reduce the blue resazurin to the fluorescent pink resorufin.
-
Measure the fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Conclusion and Future Directions
While α-Hexyl-γ-butyrolactone remains an understudied molecule, a thorough analysis of its structural analogues provides a compelling rationale for investigating its potential biological activities. The hypotheses presented here—quorum sensing inhibition, antifungal activity, and anticancer cytotoxicity—are grounded in extensive literature on the γ-butyrolactone scaffold. The lipophilic hexyl group suggests non-covalent, membrane- or hydrophobic pocket-interactive mechanisms of action, distinguishing it from the well-documented reactivity of MBLs.
The experimental protocols detailed in this guide provide a clear and robust framework for the initial validation of these activities. Positive results from these screens would warrant further investigation into the precise molecular mechanisms, preclinical efficacy, and toxicological profiles, potentially positioning α-Hexyl-γ-butyrolactone as a novel lead compound in antimicrobial or anticancer drug development.
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Gamard, P., Sauriol, F., Benhamou, N., Bélanger, R. R., & Paulitz, T. C. (1997). Novel butyrolactones with antifungal activity produced by Pseudomonas aureofaciens strain 63-28. The Journal of Antibiotics, 50(9), 742-749. Retrieved from [Link]
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Singh, B. N., Singh, H. B., Singh, A., Singh, B. R., Mishra, A., & Nautiyal, C. S. (2021). Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. Retrieved from [Link]
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ResearchGate. (n.d.). Representative α‐methylene‐γ‐butyrolactone (MBL) compounds with biological activity. Retrieved from [Link]
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Ramachandran, P. V., Nicponski, D. R., Nair, H. N., Helppi, M. A., Gagare, P. D., Schmidt, C. M., & Yip-Schneider, M. T. (2013). Synthetic α-(aminomethyl)-γ-butyrolactones and Their Anti-Pancreatic Cancer Activities. Bioorganic & Medicinal Chemistry Letters, 23(24), 6911-6914. Retrieved from [Link]
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Srinivasan, R., Mohankumar, R., & Kannappan, A. (2020). Inhibition of Quorum Sensing and Biofilm Formation in Chromobacterium violaceum by Fruit Extracts of Passiflora edulis. ACS Omega, 5(40), 25776-25786. Retrieved from [Link]
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Karki, R., Chheda, Z. S., & Kaddoumi, A. (2019). Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2606-2610. Retrieved from [Link]
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Wang, C., Liu, Y., Zhang, H., Wang, J., & Fan, Z. (2016). New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities. Molecules, 21(2), 130. Retrieved from [Link]
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Feng, J., Wang, L., Liu, Y., Wang, J., & Fan, Z. (2013). New antifungal scaffold derived from a natural pharmacophore: synthesis of α-methylene-γ-butyrolactone derivatives and their antifungal activity against Colletotrichum lagenarium. Bioorganic & Medicinal Chemistry Letters, 23(15), 4313-4317. Retrieved from [Link]
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Moore, B. S., & Georg, G. I. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology, 18(7), 1461-1469. Retrieved from [Link]
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Raina, S., Rathi, A., & Singh, P. K. (2021). Fungal Quorum-Sensing Molecules and Inhibitors with Potential Antifungal Activity: A Review. Molecules, 26(23), 7249. Retrieved from [Link]
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Gonçalo, M. (2009). Alpha-methylene-gamma-butyrolactones: Versatile Skin Bioactive Natural Products. The Japan Chemical Journal Forum and Wiley Periodicals, Inc. Retrieved from [Link]
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Lee, S. K., Cui, M., & Li, H. (1998). Potential antitumor alpha-methylene-gamma-butyrolactone-bearing nucleic acid base. 3. Synthesis of 5'-methyl-5'-[(6-substituted-9H-purin-9-yl)methyl]-2'-oxo-3'-methylenetetrahydrofurans. Archives of Pharmacal Research, 21(4), 458-464. Retrieved from [Link]
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Karki, R., & Kaddoumi, A. (2017). Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study. Journal of Medicinal Chemistry, 60(11), 4713-4729. Retrieved from [Link]
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Methodological & Application
Application Note: Enantioselective Synthesis of α-Hexyl-γ-butyrolactone
Introduction
Optically active γ-butyrolactones are a pivotal class of compounds, forming the core structural motif in numerous natural products and pharmaceuticals with a wide array of biological activities.[1][2] The stereochemistry of substituents on the lactone ring is often crucial for their therapeutic efficacy, making the development of robust enantioselective synthetic methods a significant focus in organic chemistry. This application note provides a detailed guide for the enantioselective synthesis of a specific chiral building block, α-Hexyl-γ-butyrolactone, which holds potential as an intermediate in the synthesis of complex bioactive molecules.
This document will explore two primary, field-proven strategies for achieving high enantioselectivity in the synthesis of α-Hexyl-γ-butyrolactone:
-
Rhodium-Catalyzed Asymmetric Hydrogenation: A powerful method that utilizes a chiral catalyst to deliver hydrogen across a double bond in a stereocontrolled manner.
-
Organocatalytic Asymmetric Michael Addition: A metal-free approach that employs a small organic molecule as a catalyst to facilitate the stereoselective formation of a carbon-carbon bond.
These methodologies are selected for their high efficiency, excellent enantioselectivity, and broad applicability, offering researchers reliable protocols for obtaining the desired enantiomer of α-Hexyl-γ-butyrolactone.
Strategic Overview of Synthetic Pathways
The enantioselective synthesis of α-Hexyl-γ-butyrolactone can be approached through several catalytic routes. The choice of strategy often depends on the availability of starting materials, desired scale of the reaction, and the specific stereoisomer required. Below is a diagram illustrating the conceptual workflows for the two highlighted methods.
Figure 1: Conceptual workflows for the enantioselective synthesis of α-Hexyl-γ-butyrolactone.
Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral γ-butyrolactones.[3][4][5] This approach involves the hydrogenation of a prochiral α,β-unsaturated lactone precursor using a chiral rhodium catalyst. The choice of chiral ligand is critical for achieving high enantioselectivity. Ligands such as ZhaoPhos have demonstrated exceptional performance in the rhodium-catalyzed asymmetric hydrogenation of γ-butenolides.[3][4]
Underlying Principle
The catalytic cycle involves the coordination of the rhodium complex to the double bond of the α-hexylidene-γ-butyrolactone. The chiral ligand creates a chiral environment around the metal center, which directs the addition of hydrogen from one face of the double bond, leading to the formation of one enantiomer in excess. The use of additives like CF₃COOH can enhance the reaction by stabilizing the cationic rhodium catalyst and activating the carbonyl group of the lactone.[3]
Figure 2: Experimental workflow for Rh-catalyzed asymmetric hydrogenation.
Detailed Experimental Protocol
Materials:
-
α-Hexylidene-γ-butyrolactone
-
[Rh(COD)₂]BF₄
-
(R)-ZhaoPhos
-
Trifluoroacetic acid (CF₃COOH)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (high purity)
-
Standard laboratory glassware and autoclave reactor
Procedure:
-
Catalyst Preparation: In a glovebox, to a dried Schlenk tube, add [Rh(COD)₂]BF₄ (1 mol%) and (R)-ZhaoPhos (1.1 mol%). Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate dried Schlenk tube, dissolve α-hexylidene-γ-butyrolactone (1.0 equiv) in anhydrous DCM.
-
Reaction Execution: Transfer the substrate solution to the catalyst solution via cannula. Add trifluoroacetic acid (10 mol%) to the reaction mixture.
-
Hydrogenation: Transfer the reaction mixture to a high-pressure autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to 70 atm.
-
Reaction Conditions: Heat the reaction mixture to 50°C and stir for 24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing by TLC or GC-MS.
-
Work-up and Purification: After completion, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched α-Hexyl-γ-butyrolactone.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Expected Results
Based on similar transformations, this protocol is expected to yield the desired product with high conversion and excellent enantioselectivity.
| Catalyst System | Substrate | Conversion (%) | ee (%) | Reference |
| Rh/ZhaoPhos | γ-Butenolides | >99 | 99 | [3][4] |
| Rh/BINAP | Butenolides | 96 | 98 | [6] |
Method 2: Organocatalytic Asymmetric Michael Addition
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative to traditional methods.[7][8][9] The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental carbon-carbon bond-forming reaction. For the synthesis of α-Hexyl-γ-butyrolactone, an organocatalytic Michael addition of a nucleophile to an α-hexyl-α,β-unsaturated lactone precursor can be employed. Alternatively, and more directly applicable to the target molecule, is the conjugate addition to butenolide.[10][11]
Underlying Principle
In this strategy, a chiral amine catalyst, such as a diarylprolinol silyl ether, activates the γ-butyrolactone to form a nucleophilic enamine intermediate. This enamine then undergoes a stereoselective Michael addition to an electrophile, such as hexyl acrylate. The chiral catalyst controls the facial selectivity of the addition, leading to the formation of the desired enantiomer of the product. Subsequent hydrolysis of the intermediate yields the α-Hexyl-γ-butyrolactone.
Figure 3: Experimental workflow for organocatalytic Michael addition.
Detailed Experimental Protocol
Materials:
-
γ-Butyrolactone
-
Hexyl acrylate
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
Benzoic acid
-
Toluene, anhydrous
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dried round-bottom flask under a nitrogen atmosphere, add the chiral amine catalyst (20 mol%) and benzoic acid (20 mol%).
-
Addition of Reagents: Add anhydrous toluene, followed by γ-butyrolactone (1.2 equiv). Stir the mixture for 10 minutes at room temperature.
-
Initiation of Reaction: Add hexyl acrylate (1.0 equiv) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 48-72 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the enantiomerically enriched α-Hexyl-γ-butyrolactone.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Expected Results
Organocatalytic Michael additions to butenolides and related systems have been shown to proceed with good yields and high enantioselectivities.
| Catalyst | Substrate System | Yield (%) | ee (%) | Reference |
| Diarylprolinol Silyl Ether | Butenolide + Chalcones | - | up to 99 | [10] |
| Chiral Thiourea | Butenolide + Nitroalkenes | 85-98 | 90-97 | [10] |
Conclusion
The enantioselective synthesis of α-Hexyl-γ-butyrolactone can be effectively achieved through both rhodium-catalyzed asymmetric hydrogenation and organocatalytic Michael addition. The choice between these methods will depend on factors such as catalyst availability, cost, and desired scale of synthesis. Both protocols offer high levels of stereocontrol and are adaptable to a range of substrates. The detailed procedures and underlying principles provided in this application note serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development to access this valuable chiral building block.
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Bianco, A., et al. (1997). Asymmetric Synthesis of γ-Butyrolactones by Enantioselective Hydrogenation of Butenolides. Tetrahedron: Asymmetry, 8(11), 1771-1774. [Link]
-
Yuan, C., et al. (2020). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science, 11(3), 755-760. [Link]
-
de la Pradilla, R. F., et al. (2003). Enantioselective synthesis of functionalized γ-butyrolactones. The Journal of Organic Chemistry, 68(23), 8976-8987. [Link]
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Wickrama Arachchi, R., & KC, S. (2022). Asymmetric Synthesis of 𝜸-Borylated Amines via Rhodium-Catalyzed Hydroboration of Allylamine Derivatives. UNL Digital Commons. [Link]
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Wang, Z., et al. (2022). Stereodivergent synthesis of α-fluoro α-azaaryl γ-butyrolactones via cooperative copper and iridium catalysis. Communications Chemistry, 5(1), 1-9. [Link]
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- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: α-Hexyl-γ-butyrolactone in Flavor and Fragrance Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, flavorists, and perfumers on the application of α-hexyl-γ-butyrolactone (CAS No. 18436-37-8). As a member of the γ-lactone family, this molecule offers a unique sensory profile that is highly valuable in the creation of complex and authentic flavor and fragrance formulations.[1][2] We will explore its physicochemical properties, sensory characteristics, and practical applications, providing detailed protocols for its incorporation and analysis to ensure quality and consistency. The causality behind experimental choices is emphasized to empower formulation scientists with a deeper understanding of this versatile ingredient.
Introduction to γ-Lactones in Flavor & Fragrance
Lactones are cyclic esters formed from the intramolecular esterification of a corresponding hydroxycarboxylic acid.[1] The size of the heterocyclic ring, denoted by Greek letter prefixes (α, β, γ, δ), dictates the stability and sensory profile of the molecule.[1] Gamma (γ)-lactones, which feature a stable 5-membered ring, are prevalent in nature and contribute significantly to the characteristic flavors and aromas of many fruits, dairy products, and spirits.[1][2][3] Their chemical structure provides a unique combination of creaminess, fruitiness, and tenacity, making them indispensable in the flavor and fragrance industry.[1][4][5] α-Hexyl-γ-butyrolactone, also known as 3-hexyldihydrofuran-2(3H)-one, fits within this important class of compounds.[6][7]
Physicochemical Properties of α-Hexyl-γ-butyrolactone
A thorough understanding of the physical and chemical properties of a flavor ingredient is paramount for its effective and stable incorporation into a final product.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₈O₂ | PubChem[7] |
| Molecular Weight | 170.25 g/mol | PubChem[7] |
| CAS Number | 18436-37-8 | PubChem[7] |
| Appearance | Colorless to pale yellow liquid | The Good Scents Co.[6] |
| Flash Point | 105.56 °C (222.00 °F) TCC | The Good Scents Co.[6] |
| Solubility | Insoluble in water; soluble in alcohol and essential oils.[8] | Vigon International[8] |
| Kovats Index (Std. Non-polar) | 1441 | PubChem[7] |
Table 1: Key Physicochemical Properties.
Sensory Profile
α-Hexyl-γ-butyrolactone possesses a complex and multifaceted sensory profile. Its primary characteristics are creamy, fatty, and waxy, with distinct fruity undertones reminiscent of coconut and peach.[1]
-
Odor Description: Described as having floral, sweet, grassy, fruity, and green coconut notes.[6] The overall impression is one of creamy, oily, and fatty richness.[9]
-
Flavor Profile: In application, it imparts a milky, creamy taste with fruity, peach-like afternotes.[9] This makes it exceptionally useful for building dairy-type flavors and adding richness and mouthfeel to fruit profiles.[10][11]
The power of lactones like this one lies in their ability to bring depth and richness to a composition, often improving the aftertaste and overall harmony of a flavor or fragrance.[11]
Applications in Flavor Chemistry
The creamy and fruity character of α-hexyl-γ-butyrolactone makes it a versatile tool for flavor creation, particularly in dairy and fruit applications.
Dairy Flavors
Lactones are cornerstones for building authentic dairy flavors such as milk, cream, butter, and cheese.[8][10] α-Hexyl-γ-butyrolactone can be used to:
-
Enhance Creaminess: In low-fat products, it can help replicate the desirable mouthfeel and richness associated with higher fat content.[10][12] The perception of "creaminess" is a complex attribute linked to fat content and specific volatile compounds, including lactones.[12]
-
Build Butter Notes: When combined with other key molecules like diacetyl and acetyl propionyl, it contributes to a rich, cooked butter profile in baked goods, sauces, and confectionery.
-
Round out Cheese Profiles: In processed cheese flavors, it can soften harsh acidic notes and add a subtle, creamy background that enhances authenticity. Studies on cheddar cheese have identified numerous lactones as key aroma-active compounds that balance sour and rancid notes.[13][14]
Fruit & Confectionery Flavors
The inherent fruitiness of γ-lactones allows for wide application in fruit flavor systems.[1]
-
Peach and Apricot: It provides a creamy, fleshy character that is essential for realistic peach and apricot profiles, moving beyond simple ester-driven notes.
-
Coconut: It is a powerful component in coconut flavors, providing the characteristic creamy, milky note.[5]
-
Tropical and Berry Fruits: In complex flavors like mango, passionfruit, or strawberry, it can add a creamy background that enhances the overall profile and provides a more rounded, complete taste experience.[11]
-
Vanilla and Caramel: It adds a rich, creamy dimension to vanilla and caramel flavors, enhancing the overall decadent impression in desserts, beverages, and confectionery.[11]
Applications in Fragrance Chemistry
In perfumery, lactones provide warmth, tenacity, and a diffusive creaminess that is difficult to achieve with other materials.[5] α-Hexyl-γ-butyrolactone can be used to:
-
Add Creamy Nuances: It is used to impart a creamy, coconut-like sweetness to heavy floral compositions such as gardenia, tuberose, and jasmine.[5]
-
Gourmand and Fantasy Scents: In modern perfumery, it is essential for creating gourmand fragrances, lending milky, buttery, or fruity facets to compositions.[4]
-
Fixative Effects: The relatively high molecular weight and low volatility of lactones give them excellent substantivity, allowing them to act as fixatives that prolong the life of a fragrance on the skin.[5] The International Fragrance Association (IFRA) provides usage level recommendations for fragrance concentrates to ensure safety.[6]
Protocol: Quality Control of α-Hexyl-γ-butyrolactone via GC-MS
Objective: To verify the identity and purity of a raw material sample of α-hexyl-γ-butyrolactone and quantify its concentration in a finished flavor oil. This protocol ensures that the material meets specifications and is correctly dosed in the final product.
Causality: Gas Chromatography (GC) is the chosen separation technique due to the volatility of lactones. Mass Spectrometry (MS) provides definitive identification based on the molecule's unique mass spectrum and fragmentation pattern. The selected ion monitoring (SIM) mode in MS offers high sensitivity and selectivity for quantification, which is critical for analyzing complex matrices like flavorings.[15]
Materials and Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Capillary Column: DB-FFAP or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Sample Vials, Syringes, and Solvents (Ethanol, Hexane)
-
α-Hexyl-γ-butyrolactone reference standard (>98% purity)
-
Internal Standard (e.g., δ-undecalactone)
Workflow Diagram
Caption: GC-MS workflow for lactone quantification.
Step-by-Step Protocol
-
Standard Preparation: Prepare a stock solution of the α-hexyl-γ-butyrolactone reference standard (1000 ppm) in ethanol. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 ppm) by serial dilution. Add a fixed concentration of the internal standard to each.
-
Sample Preparation (Raw Material): Accurately weigh ~10 mg of the incoming lactone sample, dissolve in 10 mL of ethanol, and add the internal standard.
-
Sample Preparation (Finished Flavor Oil): Accurately weigh ~100 mg of the flavor oil, dissolve in 10 mL of a suitable solvent like hexane, and add the internal standard.[15] The choice of solvent depends on the sample matrix.
-
GC-MS Conditions:
-
Injector: 250°C, Split mode (e.g., 50:1)
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
-
Oven Program: Start at 60°C for 2 min, ramp at 10°C/min to 240°C, hold for 10 min. This program must be optimized for the specific column and instrument.
-
MS Transfer Line: 250°C
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV
-
Acquisition:
-
For Identification: Full Scan mode (m/z 40-300).
-
For Quantification: SIM mode. Monitor characteristic ions for γ-lactones (m/z 85) and δ-lactones (m/z 99).[15] For α-hexyl-γ-butyrolactone, specific ions should be determined from the reference standard's mass spectrum.
-
-
-
Data Analysis:
-
Identification: Confirm the retention time and match the mass spectrum of the sample peak against the reference standard.
-
Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration. Calculate the concentration in the unknown sample using the regression equation from the curve.
-
Protocol: Incorporation into a Beverage Flavor Emulsion
Objective: To create a stable, oil-in-water flavor emulsion for a beverage application, using α-hexyl-γ-butyrolactone as part of the flavor oil phase.
Causality: Emulsification is necessary to disperse the water-insoluble flavor oil (containing the lactone) uniformly throughout the aqueous beverage system. A weighting agent is used to match the density of the oil phase to the water phase, preventing separation (creaming or sedimentation). Gum arabic is a highly effective emulsifier and stabilizer in beverage systems due to its amphiphilic nature and high molecular weight.
Materials and Equipment
-
Flavor Oil (containing α-hexyl-γ-butyrolactone)
-
Weighting Agent (e.g., Sucrose Acetate Isobutyrate - SAIB)
-
Emulsifier (e.g., Gum Arabic, spray-dried)
-
Citric Acid, Sodium Benzoate (preservatives)
-
High-Shear Mixer (e.g., Rotor-Stator Homogenizer)
-
High-Pressure Homogenizer (optional, for smaller particle size and enhanced stability)
-
Deionized Water
Formulation Table
| Component | Function | Typical % (w/w) |
| Oil Phase | 15.0% | |
| Flavor Oil | Aroma & Taste | 10.0% |
| Weighting Agent (SAIB) | Density adjustment | 5.0% |
| Aqueous Phase | 85.0% | |
| Deionized Water | Solvent | 64.5% |
| Gum Arabic | Emulsifier/Stabilizer | 20.0% |
| Citric Acid | Acidulant/Preservative | 0.3% |
| Sodium Benzoate | Preservative | 0.2% |
Table 2: Example Beverage Emulsion Formulation.
Step-by-Step Protocol
-
Aqueous Phase Preparation: Slowly disperse the gum arabic into the deionized water under constant agitation with a standard propeller mixer. Allow it to fully hydrate (this can take several hours or overnight). Once hydrated, add the citric acid and sodium benzoate and stir until dissolved.
-
Oil Phase Preparation: In a separate vessel, combine the flavor oil (containing α-hexyl-γ-butyrolactone) and the weighting agent (SAIB). Gently warm to ~40°C and mix until homogenous.
-
Pre-Emulsion Formation: While mixing the aqueous phase with a high-shear mixer, slowly add the oil phase in a thin stream. Continue mixing for 10-15 minutes after all the oil has been added to form a coarse pre-emulsion.
-
Homogenization: For optimal stability, pass the pre-emulsion through a two-stage high-pressure homogenizer. A typical setting would be 2500 psi (170 bar) on the first stage and 500 psi (34 bar) on the second stage. This step is critical for reducing the oil droplet size to below 1 micron, which significantly enhances long-term stability.
-
Quality Control: Assess the final emulsion for particle size, viscosity, and sensory profile. Store in a cool, dark place.
Regulatory and Safety
α-Hexyl-γ-butyrolactone is listed as a fragrance ingredient by the International Fragrance Association (IFRA).[7] As with all flavor and fragrance materials, formulators must adhere to the usage guidelines established by regulatory bodies such as FEMA (Flavor and Extract Manufacturers Association) and IFRA to ensure consumer safety.[16] While specific FEMA GRAS (Generally Recognized as Safe) status for this exact molecule was not found in the initial search, the lactone class is well-established and many members have been assessed.[17] It is the responsibility of the formulator to verify the current regulatory status for the intended use and region.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Lactones: Enhancing Dairy Flavors with Milk Lactone.
-
Wikipedia. (n.d.). Lactone. Retrieved from [Link]
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Wikipedia. (n.d.). γ-Lactone. Retrieved from [Link]
- Michalski, J. (n.d.). Delightful δ-Lactones. Perfumer & Flavorist.
-
Bernal, J. L., et al. (n.d.). Enantiomer Analysis of Chiral Lactones in Foods by On-Line Coupled Reversed-Phase Liquid Chromatography-Gas Chromatography. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of different γ-lactones and δ-lactones produced by microbial de novo biosynthesis. Retrieved from [Link]
-
Matsuura, H., et al. (2006). Simple Determination of Lactones in High-fat Food Products by GC/MS. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Importance of γ‐lactones as flavor and fragrance and biologically active compounds. Retrieved from [Link]
-
Liu, Y., et al. (2021). Flavoromic determination of lactones in cheddar cheese by GC–MS–olfactometry, aroma extract dilution analysis, aroma recombination and omission analysis. Food Chemistry. Retrieved from [Link]
-
Liu, Y., et al. (2022). Flavoromic determination of lactones in cheddar cheese by GC-MS-olfactometry, aroma extract dilution analysis, aroma recombination and omission analysis. PubMed. Retrieved from [Link]
-
The Good Scents Company. (n.d.). alpha-decalactone, 18436-37-8. Retrieved from [Link]
-
Aguedo, M., et al. (2002). Production of lactones and peroxisomal beta-oxidation in yeasts. PubMed. Retrieved from [Link]
-
Abe, T., et al. (2018). Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography–Mass Spectrometry. J-Stage. Retrieved from [Link]
-
PubChem. (n.d.). alpha-Hexyl-gamma-butyrolactone. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). gamma-nonalactone (aldehyde C-18 (so-called)). Retrieved from [Link]
-
The Good Scents Company. (n.d.). gamma-butyrolactone. Retrieved from [Link]
-
Drake, M. A., & Karagul-Yuceer, Y. (2017). A 100-Year Review: Sensory analysis of milk. Journal of Dairy Science. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). 4,4-DIBUTYL-GAMMA-BUTYROLACTONE. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Substances Added to Food (formerly EAFUS). Retrieved from [Link]
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- 5. gamma-nonalactone (aldehyde C-18 (so-called)), 104-61-0 [thegoodscentscompany.com]
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- 7. This compound | C10H18O2 | CID 86736 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. Flavoromic determination of lactones in cheddar cheese by GC-MS-olfactometry, aroma extract dilution analysis, aroma recombination and omission analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Definitive Quantification of α-Hexyl-γ-butyrolactone Using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive and robust protocol for the analysis of α-Hexyl-γ-butyrolactone (CAS 18436-37-8), a key fragrance ingredient, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology detailed herein is designed for researchers, quality control analysts, and drug development professionals requiring accurate and precise quantification of this compound in various matrices, such as cosmetics, personal care products, and complex formulations. We delve into the causality behind critical experimental choices, from sample preparation to instrument parameters, to ensure a self-validating and reproducible workflow. The protocol is grounded in established analytical chemistry principles and supported by authoritative references.
Introduction: The Analytical Imperative
α-Hexyl-γ-butyrolactone, a synthetic fragrance compound, imparts a creamy, fruity, and coconut-like aroma. Its presence in consumer products and pharmaceutical formulations necessitates reliable analytical methods for quality control, stability testing, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application due to its exceptional separating power and definitive identification capabilities.[1] The volatility of α-Hexyl-γ-butyrolactone makes it an ideal candidate for GC analysis, while the mass spectrometer provides a unique chemical fingerprint, ensuring unambiguous identification and quantification.[2]
This guide provides a step-by-step methodology, explains the scientific rationale for each step, and offers insights into data interpretation and method validation.
The Science Behind the Method: Causality and Choices
The successful analysis of α-Hexyl-γ-butyrolactone hinges on a series of informed decisions that collectively create a robust analytical system.
-
Sample Preparation: Isolating the Analyte: The primary goal of sample preparation is to extract the analyte from the sample matrix while removing interferences that could compromise the analysis.[3] For α-Hexyl-γ-butyrolactone, which is often found in complex oily or aqueous-emulsion matrices, a liquid-liquid extraction (LLE) is a highly effective and versatile choice.[4] Solvents like dichloromethane or methyl tert-butyl ether (MTBE) are selected for their high partition coefficient for lactones and their immiscibility with aqueous phases.[4][5] Anhydrous sodium sulfate is a critical subsequent step to remove residual water, which can damage the GC column's stationary phase.[4]
-
Gas Chromatography: The Separation Engine: The choice of GC column is paramount. A mid-polarity column, such as one with a (35%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-35MS or equivalent), offers an excellent balance of interactions for separating compounds of intermediate polarity like lactones from both nonpolar and more polar matrix components.[6][7] The temperature program is designed based on the analyte's volatility. An initial low temperature ensures efficient trapping of the analyte at the head of the column, while a controlled ramp rate separates compounds based on their boiling points. α-Hexyl-γ-butyrolactone, with a higher molecular weight (170.25 g/mol ) than simpler lactones like γ-butyrolactone (86.09 g/mol ), requires a higher final temperature to ensure it elutes in a reasonable time.[8][9]
-
Mass Spectrometry: The Definitive Detector: Electron Ionization (EI) is the standard ionization technique for routine GC-MS analysis. An ionization energy of 70 eV is universally applied as it provides reproducible fragmentation patterns that are comparable to established spectral libraries like NIST.[10] The fragmentation of γ-butyrolactones is well-characterized. The primary fragmentation pathway involves the cleavage of the lactone ring, typically resulting in a prominent ion at a mass-to-charge ratio (m/z) of 86, corresponding to the core γ-butyrolactone structure after the loss of the hexyl side chain via alpha-cleavage.[8][11] This ion is often the base peak and is an excellent choice for quantification in Selected Ion Monitoring (SIM) mode, which enhances sensitivity and selectivity.[5][10]
Experimental Workflow: From Sample to Result
The entire analytical process can be visualized as a logical sequence of steps, each critical for the final data quality.
Caption: End-to-end workflow for GC-MS analysis of α-Hexyl-γ-butyrolactone.
Detailed Analytical Protocol
This protocol is a robust starting point and should be validated for the specific matrix being analyzed.[2][6]
Reagents and Materials
-
Solvents: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), HPLC or GC grade.
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).
-
Analytical Standard: Certified reference material of α-Hexyl-γ-butyrolactone (≥98% purity).
-
Internal Standard (Optional but Recommended): A compound with similar chemical properties but not present in the sample, e.g., γ-Heptalactone or a deuterated analog.
-
Apparatus: Vortex mixer, centrifuge, 15 mL centrifuge tubes, glass Pasteur pipettes, 2 mL GC autosampler vials with PTFE-lined caps.
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of α-Hexyl-γ-butyrolactone standard into a 10 mL volumetric flask and dilute to volume with dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution. If using an internal standard (IS), add a constant concentration of IS to each calibration standard.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh approximately 0.5 g of the sample (e.g., cream, lotion) into a 15 mL centrifuge tube.
-
Add 5.0 mL of dichloromethane (and the internal standard, if used).
-
Vortex vigorously for 10-15 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the bottom organic layer using a glass pipette, passing it through a small column of anhydrous sodium sulfate to remove residual water.
-
Collect the dried extract in a GC vial for analysis.[4]
-
GC-MS Instrumental Parameters
The following parameters are recommended for a standard GC-MS system.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | DB-35MS, ZB-35HT, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | Mid-polarity stationary phase provides good selectivity for lactones.[6][7] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas standard for GC-MS, providing good efficiency.[5] |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis.[12] |
| Oven Program | Initial: 60 °C (hold 1 min), Ramp: 10 °C/min to 260 °C (hold 5 min) | Tailored to elute α-Hexyl-γ-butyrolactone effectively while separating it from other matrix components.[7] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method producing reproducible library-searchable spectra.[1] |
| Ionization Energy | 70 eV | Universal standard for generating consistent fragmentation patterns.[10] |
| MS Source Temperature | 230 °C | Prevents condensation of analytes in the ion source. |
| MS Quad Temperature | 150 °C | Standard setting for quadrupole analyzers. |
| Acquisition Mode | Full Scan: m/z 40-250 (for identification) SIM: m/z 86 (Quantifier), m/z 55, 111 (Qualifiers) | Full scan confirms identity. SIM mode provides higher sensitivity and selectivity for quantification.[5][10] |
Data Analysis and Interpretation
Identification
The identity of α-Hexyl-γ-butyrolactone is confirmed by two criteria:
-
Retention Time: The retention time of the peak in the sample chromatogram must match that of the certified reference standard within a narrow window (typically ±0.1 minutes).
-
Mass Spectrum: In full scan mode, the acquired mass spectrum of the sample peak must match the reference spectrum from the standard or a validated library (e.g., NIST). The key fragment ions should be present in the correct relative abundances.
Expected Mass Spectrum
The EI mass spectrum of α-Hexyl-γ-butyrolactone is characterized by specific fragments.
| m/z (Mass-to-Charge) | Proposed Fragment Identity | Significance |
| 170 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of the compound.[8] |
| 86 | [C₄H₆O₂]⁺ (γ-Butyrolactone ring fragment) | Often the base peak; results from cleavage of the hexyl chain. Highly specific.[8] |
| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Common fragment from further breakdown of the lactone ring or side chain. |
| 111 | [M-C₄H₇O]⁺ (Loss of a fragment from the ring) | A secondary characteristic fragment. |
Note: The base peak is the most intense peak in the spectrum. For many γ-lactones, this is the ion corresponding to the cleaved lactone ring.[8]
Quantification
Quantification is performed by creating a calibration curve. Plot the peak area of the quantifier ion (m/z 86) against the concentration of the calibration standards. A linear regression analysis should yield a correlation coefficient (R²) of >0.99 for a valid calibration. The concentration of α-Hexyl-γ-butyrolactone in the prepared sample extract is then calculated from this curve. The final concentration in the original sample is determined by accounting for the initial sample weight and extraction volume.
Method Validation and Trustworthiness
To ensure the trustworthiness of the results, the method must be validated according to established guidelines.[2][13] Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components.
-
Linearity: The linear response of the detector to different analyte concentrations.
-
Accuracy: The closeness of the measured value to the true value, often assessed through spike-recovery experiments.[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability and intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[6]
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the GC-MS analysis of α-Hexyl-γ-butyrolactone. By understanding the rationale behind each step—from sample preparation to instrumental settings and data analysis—researchers can implement a robust, reliable, and self-validating method. This methodology is suitable for quality assurance in the fragrance and cosmetic industries, as well as for quantitative analysis in drug development and research settings.
References
-
Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2008). Recent Advances In Doping Analysis (16). Sport und Buch Strauß. Available at: [Link]
- Fardin-Kia, A. R. (2020). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. SciSpace.
- Tateo, F., & Bononi, M. (2003). Determination of gamma-butyrolactone (GBL) in foods by SBSE-TD/GC/MS. Journal of Food Composition and Analysis, 16(6), 721–727.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86736, alpha-Hexyl-gamma-butyrolactone. Retrieved from [Link]
- Chaintreau, A. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150368.
-
MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. Retrieved from [Link]
- Frische, S., & Le-Nedelec, J. (2004). Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples. Journal of analytical toxicology, 28(7), 594–599.
- Ferreira, V., Ortín, N., Escudero, A., & Cacho, J. (2008). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. International Journal of Analytical Chemistry, 2009, 813893.
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University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
- Papadaki, S., Pappa, C., & Mantzouris, D. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
- Google Patents. (n.d.). CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip.
- Noda, K., Yasui, Y., & Oda, S. (2016). Simple Determination of Lactones in High-fat Food Products by GC/MS. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 32(12), 1335–1338.
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SWGDRUG.org. (2005). gamma-butyrolactone Monograph. Retrieved from [Link]
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ResearchGate. (2014). Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. Retrieved from [Link]
- de Souza, V., & de Almeida, M. V. (2003). Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 38(1), 66–72.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7302, gamma-Butyrolactone. Retrieved from [Link]
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ResearchGate. (2003). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
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National Institute of Justice. (2021). Identification of Gamma-Butyrolactone in JUUL Liquids. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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The Good Scents Company. (n.d.). gamma-butyrolactone. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound 4-Hexyl-gamma-butyrolactone (FDB008393). Retrieved from [Link]
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University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
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Application Note: Comprehensive Structure Elucidation of α-Hexyl-γ-butyrolactone using 1D and 2D NMR Spectroscopy
Abstract
This application note provides a detailed guide for the complete structural elucidation of α-Hexyl-γ-butyrolactone, a key compound in the fragrance and flavor industry. We present a systematic approach employing a suite of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This guide is designed for researchers and scientists in organic synthesis, quality control, and drug development, offering not only step-by-step protocols but also the underlying scientific rationale for each experimental choice. The methodologies described herein constitute a self-validating system for unambiguous molecular structure confirmation.
Introduction: The Analytical Challenge
α-Hexyl-γ-butyrolactone is a substituted γ-butyrolactone (GBL), a five-membered lactone ring that is a common motif in natural products and synthetic compounds.[1] Its structure consists of a chiral center at the α-position, a methylene group at the β-position, and a methine group at the γ-position, which is attached to the endocyclic oxygen. The precise confirmation of the hexyl group's attachment point (the α-position) and the integrity of the lactone ring is critical for ensuring chemical identity and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing unparalleled insight into the molecular framework through the analysis of nuclear spin interactions.[2] This note details the logical workflow, from sample preparation to advanced 2D correlation experiments, required to assemble a complete and validated structural picture of the target molecule.
Foundational Protocols: Sample Preparation
The quality of NMR data is directly dependent on the quality of the sample preparation.[3] For a small organic molecule like α-hexyl-γ-butyrolactone (MW: 170.25 g/mol ), the following protocol is recommended.
Protocol 1: NMR Sample Preparation
-
Analyte Quantity: Weigh approximately 10-20 mg of the purified α-hexyl-γ-butyrolactone for ¹H and 2D NMR experiments. For a dedicated ¹³C NMR spectrum, a higher concentration of 50-100 mg is preferable to reduce acquisition time, though modern spectrometers can obtain good data on less material.[4]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve moderately polar to non-polar compounds and its well-separated residual solvent peak (~7.26 ppm).
-
Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[5][6] Once fully dissolved, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This critical step removes any particulate matter that can degrade spectral quality by disrupting magnetic field homogeneity.[6]
-
Referencing: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm. If not present, a drop can be added.
-
Labeling and Handling: Cap and label the NMR tube clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[6]
Structural Analysis: A Multi-faceted NMR Approach
The structure of α-hexyl-γ-butyrolactone is elucidated by systematically assembling fragments identified through a series of NMR experiments. The numbering convention used for assignments is shown below.
Figure 2: Key HMBC correlations confirming the α-substitution pattern.
Integrated Workflow and Protocols
A logical and efficient workflow ensures all necessary data is collected for unambiguous elucidation.
Experimental Workflow Diagram
Figure 3: Logical workflow for NMR-based structure elucidation.
Detailed Experimental Protocols
These protocols assume access to a modern 400 MHz (or higher) NMR spectrometer.
-
Protocol 2: 1D ¹H NMR
-
Insert the prepared sample.
-
Lock onto the deuterium signal of CDCl₃ and shim the magnetic field.
-
Acquire the spectrum with 16-32 scans.
-
Process the data: Apply Fourier transform, phase correction, baseline correction, and integrate all signals. Reference the spectrum to TMS at 0.00 ppm.
-
-
Protocol 3: 1D ¹³C and DEPT-135 NMR
-
Using the same sample, load a standard carbon experiment parameter set.
-
Acquire the broadband decoupled ¹³C spectrum. The number of scans will depend on the concentration (typically 1024 or more).
-
Load the DEPT-135 pulse program.
-
Acquire the DEPT-135 spectrum.
-
Process both spectra with Fourier transform, phasing, and baseline correction.
-
-
Protocol 4: 2D COSY
-
Load a standard gradient-selected COSY (gCOSY) parameter set.
-
Acquire the 2D data, typically with 2-4 scans per increment and 256-512 increments in the F1 dimension.
-
Process the data using appropriate window functions (e.g., sine-bell) in both dimensions, followed by Fourier transform, phasing, and symmetrization.
-
-
Protocol 5: 2D HSQC
-
Load a standard gradient-selected, sensitivity-enhanced HSQC parameter set (e.g., hsqcedetgpsisp2.3).
-
Set the ¹J C-H coupling constant to an average value of 145 Hz.
-
Acquire and process the 2D data.
-
-
Protocol 6: 2D HMBC
-
Load a standard gradient-selected HMBC parameter set (e.g., hmbcgplpndqf).
-
Set the long-range coupling constant (ⁿJ C-H) to an optimized value, typically 8 Hz, to observe both 2-bond and 3-bond correlations.
-
Acquire and process the 2D data.
-
Conclusion
The systematic application of 1D and 2D NMR spectroscopy provides an irrefutable method for the complete and unambiguous structure elucidation of α-hexyl-γ-butyrolactone. By following the workflow of ¹H, ¹³C/DEPT, COSY, HSQC, and HMBC experiments, every atom in the molecule can be assigned and its connectivity confirmed. This comprehensive approach ensures the highest level of scientific integrity and trustworthiness for researchers in synthetic chemistry, quality assurance, and regulatory sciences.
References
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- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Application Note: Chiral Gas Chromatography Method for Separating α-Hexyl-γ-butyrolactone Enantiomers
Abstract
This application note presents a detailed and robust method for the enantioselective separation of α-hexyl-γ-butyrolactone using chiral gas chromatography (GC). The accurate determination of the enantiomeric composition of this and other lactones is critical in the flavor, fragrance, and pharmaceutical industries, where the chirality of a molecule can significantly influence its biological and sensory properties. This guide provides a comprehensive protocol, from sample preparation to data analysis, utilizing a cyclodextrin-based chiral stationary phase. The causality behind experimental choices is explained to empower researchers to adapt and optimize the method for their specific needs.
Introduction: The Significance of Chiral Lactone Separation
Lactones are a significant class of organic compounds, widely occurring in nature and contributing characteristic aromas to many fruits and dairy products.[1] The α-hexyl-γ-butyrolactone, a key aroma compound, possesses a chiral center at the α-position. Consequently, it exists as two non-superimposable mirror images, or enantiomers: (R)-α-hexyl-γ-butyrolactone and (S)-α-hexyl-γ-butyrolactone. The biological and olfactory properties of these enantiomers can differ significantly. Therefore, the ability to separate and quantify individual enantiomers is of paramount importance for quality control in the food and fragrance industries, as well as for stereoselective synthesis and metabolism studies in drug development.[2]
Chiral gas chromatography has emerged as a powerful technique for the enantioselective analysis of volatile and semi-volatile compounds like lactones.[2] The underlying principle of chiral GC separation is the formation of transient diastereomeric complexes between the enantiomers and a chiral selector incorporated into the stationary phase of the GC column.[2] The differential stability of these complexes leads to different retention times for the two enantiomers, enabling their separation and quantification.[2] Cyclodextrin-based chiral stationary phases (CSPs) have proven to be particularly effective for the resolution of lactone enantiomers due to their ability to form inclusion complexes and engage in various intermolecular interactions.[2][3][4]
This application note provides a detailed protocol for the successful chiral separation of α-hexyl-γ-butyrolactone enantiomers, focusing on the use of a derivatized β-cyclodextrin CSP.
Experimental Workflow
The overall workflow for the chiral GC separation of α-hexyl-γ-butyrolactone enantiomers is depicted in the following diagram.
Figure 1: Workflow for Chiral GC Separation of α-Hexyl-γ-butyrolactone.
Materials and Methods
Reagents and Materials
-
Racemic α-Hexyl-γ-butyrolactone: (Sigma-Aldrich or other suitable supplier)
-
Ethyl Acetate: GC grade or higher
-
Carrier Gas: Helium (99.999% purity or higher) or Hydrogen (99.999% purity or higher)
-
GC Vials and Caps: 2 mL amber glass vials with PTFE/silicone septa
Instrumentation and Chromatographic Conditions
The method was developed on a standard gas chromatograph equipped with a flame ionization detector (FID). The key to this separation is the selection of an appropriate chiral stationary phase. Based on literature precedence for similar lactone structures, a cyclodextrin-based column is recommended.[5][6] Specifically, a column with a derivatized β-cyclodextrin stationary phase is an excellent starting point. The alkyl and silyl derivatization of the cyclodextrin enhances enantioselectivity for a wide range of compounds, including lactones.[3]
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent with FID | Standard, reliable instrumentation for this application. |
| Chiral Column | Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm) or equivalent | Derivatized β-cyclodextrin phases are highly effective for lactone enantiomers.[4] |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. Hydrogen can be used for faster analysis. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column to ensure good separation efficiency. |
| Injector | Split/Splitless | |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Oven Temperature Program | Initial: 100 °C, hold for 1 min | Allows for sharp initial peaks. |
| Ramp: 2 °C/min to 200 °C | A slow ramp rate is crucial for resolving closely eluting enantiomers. | |
| Final Hold: 200 °C for 10 min | Ensures elution of any less volatile components. | |
| Detector | Flame Ionization Detector (FID) | Highly sensitive detector for organic compounds. |
| Detector Temperature | 280 °C | Prevents condensation of the analyte in the detector. |
| Makeup Gas (He) | 25 mL/min | |
| Hydrogen Flow | 30 mL/min | |
| Air Flow | 400 mL/min |
Detailed Experimental Protocol
Standard and Sample Preparation
-
Prepare a Stock Solution: Accurately weigh approximately 10 mg of racemic α-hexyl-γ-butyrolactone and dissolve it in 10 mL of ethyl acetate in a volumetric flask to obtain a stock solution of 1 mg/mL.
-
Prepare a Working Standard: Dilute the stock solution 1:100 with ethyl acetate to a final concentration of 10 µg/mL. This concentration is suitable for FID detection without causing column overload.
-
Sample Preparation: For unknown samples, dissolve them in ethyl acetate to an estimated concentration of 10 µg/mL of the target analyte. If the sample matrix is complex, a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.[1]
-
Transfer to Vials: Transfer the prepared solutions to 2 mL amber GC vials and seal with PTFE/silicone septa caps.
Instrument Setup and Analysis
-
Install the Chiral Column: Install the recommended chiral GC column in the gas chromatograph.
-
Condition the Column: Condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any contaminants.
-
Set GC Parameters: Program the GC with the conditions outlined in the table above.
-
Equilibrate the System: Allow the GC system to equilibrate at the initial oven temperature until a stable baseline is achieved.
-
Inject the Standard: Inject 1.0 µL of the racemic working standard to verify the separation and determine the retention times of the two enantiomers.
-
Inject Samples: Inject the prepared samples for analysis.
Data Analysis
-
Peak Identification: Identify the peaks corresponding to the (R)- and (S)-enantiomers of α-hexyl-γ-butyrolactone based on their retention times from the analysis of the racemic standard.
-
Peak Integration: Integrate the peak areas of the two enantiomers.
-
Calculation of Enantiomeric Excess (%ee): Calculate the enantiomeric excess using the following formula:
%ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Expected Results and Discussion
Under the specified chromatographic conditions, a baseline or near-baseline separation of the (R)- and (S)-enantiomers of α-hexyl-γ-butyrolactone is expected. The elution order of the enantiomers will depend on the specific chiral stationary phase used. It is essential to confirm the elution order if individual enantiopure standards are available.
The chiral recognition mechanism for lactones on derivatized cyclodextrin phases is multifaceted. It is believed to involve the inclusion of the alkyl substituent of the lactone into the hydrophobic cyclodextrin cavity.[5] Additionally, hydrogen bonding between the lactone's carbonyl group and the hydroxyl groups on the rim of the cyclodextrin, as well as dipole-dipole and steric interactions, contribute to the formation of the transient diastereomeric complexes necessary for separation.[5][7] The geometry of the alkyl substituent plays a more significant role in chiral recognition than its polarity.[5]
Optimizing the temperature program is critical for achieving good resolution. A slower temperature ramp rate generally improves the separation of enantiomers.[3] The choice of carrier gas can also impact the analysis time and efficiency, with hydrogen often providing faster separations at lower temperatures.
Conclusion
The chiral gas chromatography method detailed in this application note provides a reliable and reproducible approach for the enantioselective separation of α-hexyl-γ-butyrolactone. The use of a derivatized β-cyclodextrin chiral stationary phase, coupled with optimized GC parameters, allows for the accurate determination of the enantiomeric composition of this important aroma compound. This method is directly applicable to quality control in the flavor and fragrance industries and can be adapted for the analysis of other chiral lactones in various matrices.
References
- Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for 3-Hydroxy-γ-Butyrolactone Enantiomer Resolution.
-
Bicchi, C., D'Amato, A., Manzin, V., & Galli, A. (2003). Chiral Separation of Gamma-Butyrolactone Derivatives by Gas Chromatography on 2,3-di-O-methyl-6-O-tert.-butyldimethylsilyl-beta-cyclodextrin. Journal of Chromatography A, 985(1-2), 321-331. Retrieved from [Link]
-
Miyazaki, T., et al. (2022). Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(18), 5756-5763. Retrieved from [Link]
-
Francke, W., et al. (n.d.). Enantioselective gas chromatographic analyses of Hagen's gland lactone... ResearchGate. Retrieved from [Link]
-
Blanch, G. P., Ruiz del Castillo, M. L., & Herraiz, M. (1998). Enantiomer Analysis of Chiral Lactones in Foods by On-Line Coupled Reversed-Phase Liquid Chromatography-Gas Chromatography. Journal of Chromatographic Science, 36(12), 589-594. Retrieved from [Link]
-
Blanch, G. P., Ruiz del Castillo, M. L., & Herraiz, M. (1998). Enantiomer Analysis of Chiral Lactones in Foods by On-Line Coupled Reversed-Phase Liquid Chromatography—Gas Chromatography. Journal of Chromatographic Science. Retrieved from [Link]
-
Miyazaki, T., et al. (2022). Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Puskás, I., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(16), 4976. Retrieved from [Link]
-
Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek Corporation. Retrieved from [Link]
-
Armstrong, D. W., & Stalcup, A. M. (1993). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. In Chiral Separations by Liquid Chromatography (pp. 345-376). American Chemical Society. Retrieved from [Link]
-
Nowak, M., & Woźniak, K. (2021). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. Molecules, 26(11), 3362. Retrieved from [Link]
-
Regis Technologies. (n.d.). Chiral Stationary Phases. Retrieved from [Link]
-
AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]
-
Macherey-Nagel. (n.d.). Chiral Gas Chromatography. Retrieved from [Link]
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Gupta, R., & Bhushan, R. (2018). Chiral Gas Chromatography. In Chiral Separations (pp. 471-502). Elsevier. Retrieved from [Link]
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Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(13), 5081. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of alpha-Hexyl-gamma-butyrolactone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Pathiranage, M. A. K., & Loku-Narampanawage, S. A. K. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance. Journal of Chemical Education, 101(2), 656-662. Retrieved from [Link]
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The Synthetic Versatility of α-Hexyl-γ-butyrolactone: A Gateway to Novel Molecules
Introduction: Unlocking the Potential of an Alkylated Lactone
α-Hexyl-γ-butyrolactone, a five-membered lactone bearing a hexyl group at the alpha position, is a valuable and versatile starting material in modern organic synthesis. While the parent γ-butyrolactone (GBL) scaffold is prevalent in numerous natural products and biologically active compounds, the introduction of an alkyl chain at the α-position significantly modifies its chemical personality, opening avenues for the synthesis of a diverse array of molecules with applications in the pharmaceutical, fragrance, and materials science sectors.[1][2] This technical guide provides an in-depth exploration of α-hexyl-γ-butyrolactone as a synthetic precursor, detailing its preparation and subsequent transformations, supported by field-proven insights and detailed protocols.
The presence of the hexyl group imparts increased lipophilicity, which can be a crucial determinant in the biological activity of target molecules, influencing factors such as membrane permeability and receptor binding.[3] Moreover, the α-carbon, now a stereocenter, introduces the possibility of chiral induction and the synthesis of enantiomerically pure compounds, a critical consideration in drug development. This guide will delve into the fundamental reactions that make α-hexyl-γ-butyrolactone a powerful tool for the synthetic chemist.
Key Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of a starting material is paramount for successful synthesis and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | PubChem CID 86736[4] |
| Molecular Weight | 170.25 g/mol | PubChem CID 86736[4] |
| CAS Number | 18436-37-8 | PubChem CID 86736[4] |
| Appearance | Colorless liquid (estimated) | --- |
| Boiling Point | Not explicitly available, but expected to be higher than γ-butyrolactone (204-205 °C) | General Chemical Principles |
| Solubility | Soluble in common organic solvents | General Chemical Principles |
| ¹H NMR | Spectral data available | PubChem CID 86736[4] |
| ¹³C NMR | Spectral data available | --- |
| IR Spectrum | Characteristic C=O stretch for a lactone | ChemicalBook[5] |
| Mass Spectrum | Available for confirmation of molecular weight | PubChem CID 86736[4] |
Synthesis of α-Hexyl-γ-butyrolactone: The Enolate Alkylation Approach
The most direct and widely employed method for the synthesis of α-hexyl-γ-butyrolactone is the alkylation of the enolate of γ-butyrolactone.[5] This venerable yet powerful reaction relies on the generation of a nucleophilic enolate by a strong, non-nucleophilic base, followed by its reaction with an appropriate electrophile, in this case, a hexyl halide.
Causality Behind Experimental Choices
The choice of base is critical for the success of this reaction. A strong base is required to deprotonate the relatively weakly acidic α-proton of the lactone (pKa ≈ 25 in DMSO). Lithium diisopropylamide (LDA) is a common and effective choice due to its strong basicity and steric bulk, which minimizes nucleophilic attack on the carbonyl group of the lactone. The reaction is typically performed at low temperatures (-78 °C) to ensure kinetic control, preventing unwanted side reactions such as self-condensation and promoting the formation of the desired mono-alkylated product. The choice of an appropriate alkylating agent, such as 1-bromohexane, is also crucial for an efficient SN2 reaction.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of α-hexyl-γ-butyrolactone.
Detailed Experimental Protocol: Synthesis of α-Hexyl-γ-butyrolactone
Materials:
-
γ-Butyrolactone (distilled)
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
1-Bromohexane (distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine to the cooled THF.
-
Slowly add a solution of n-BuLi in hexanes to the diisopropylamine solution while maintaining the temperature at -78 °C. Stir the resulting LDA solution for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of distilled γ-butyrolactone in anhydrous THF.
-
Slowly add the γ-butyrolactone solution to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add distilled 1-bromohexane to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford pure α-hexyl-γ-butyrolactone.
-
Self-Validation: The success of the synthesis should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) and mass spectrometry, comparing the obtained data with literature values.[4] The yield should be calculated based on the limiting reagent, which is typically γ-butyrolactone.
Applications in Organic Synthesis
α-Hexyl-γ-butyrolactone serves as a versatile intermediate for the synthesis of a range of valuable compounds.
Precursor for Bioactive Molecules
The γ-butyrolactone scaffold is a common motif in a wide array of natural products and pharmacologically active compounds.[1] Alkylation at the α-position can significantly influence the biological activity of these molecules.[3] α-Hexyl-γ-butyrolactone can be a key starting material for the synthesis of analogs of naturally occurring lactones or for the development of novel drug candidates with potential anticonvulsant, antifungal, or other therapeutic properties.[1]
Visualizing the Path to Bioactive Compounds
Caption: Synthetic pathway from α-hexyl-γ-butyrolactone to bioactive molecules.
Synthesis of Fragrance and Flavor Compounds
Lactones are well-known for their characteristic fruity and creamy aromas and are widely used in the fragrance and flavor industry.[6] α-Hexyl-γ-butyrolactone itself possesses a distinct odor profile and is used as a fragrance ingredient.[4] Furthermore, it can be chemically modified to produce a variety of other aroma chemicals, expanding the palette available to perfumers and flavorists.
Monomer for Ring-Opening Polymerization (ROP)
While the ring-opening polymerization (ROP) of the parent γ-butyrolactone is thermodynamically challenging, the introduction of substituents on the lactone ring can alter its polymerizability.[7] α-Hexyl-γ-butyrolactone can potentially be used as a monomer or co-monomer in ROP to synthesize polyesters with tailored properties. The hexyl side chain would impart hydrophobicity and flexibility to the resulting polymer, making it a candidate for applications in biodegradable plastics and biomedical materials.[8][9]
Key Synthetic Transformations of α-Hexyl-γ-butyrolactone
The reactivity of α-hexyl-γ-butyrolactone is primarily centered around the ester functionality and the α- and γ-positions of the lactone ring.
Lactone Ring-Opening Reactions
The ester linkage in α-hexyl-γ-butyrolactone can be cleaved under both acidic and basic conditions, providing access to a variety of functionalized open-chain compounds.
-
Hydrolysis: Treatment with aqueous acid or base will open the lactone ring to form the corresponding γ-hydroxy carboxylic acid.
-
Aminolysis: Reaction with amines yields γ-hydroxy amides.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a diol (2-hexyl-1,4-butanediol).
Visualizing Ring-Opening Pathways
Caption: Major ring-opening reactions of α-hexyl-γ-butyrolactone.
Detailed Protocol: Base-Mediated Hydrolysis of α-Hexyl-γ-butyrolactone
Materials:
-
α-Hexyl-γ-butyrolactone
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl, 1M)
-
Diethyl ether
Procedure:
-
To a solution of α-hexyl-γ-butyrolactone in a mixture of water and a co-solvent like ethanol, add a stoichiometric excess of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with 1M HCl until the pH is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the γ-hydroxy carboxylic acid.
Self-Validation: The product can be characterized by the appearance of a broad O-H stretch and a carboxylic acid C=O stretch in the IR spectrum, and by the presence of a carboxylic acid proton signal in the ¹H NMR spectrum.
Conclusion
α-Hexyl-γ-butyrolactone is a readily accessible and highly versatile building block in organic synthesis. Its preparation via the robust enolate alkylation method provides a solid foundation for its use in a multitude of applications. From the synthesis of complex, biologically active molecules to the creation of novel fragrances and the development of advanced polymeric materials, the strategic incorporation of the α-hexyl-γ-butyrolactone motif offers chemists a powerful tool to innovate and discover. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully harness the synthetic potential of this valuable starting material.
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PubMed. (1987). Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor. [Link]
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Semantic Scholar. (2019). Ring-opening (co)polymerization of γ-butyrolactone: a review. [Link]
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PubMed. (2005). Chemosynthesis of bioresorbable poly(gamma-butyrolactone) by ring-opening polymerisation: a review. [Link]
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Polimery. (2017). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. [Link]
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Semantic Scholar. (2002). Synthesis and cytotoxic evaluation of alpha-methylene-gamma-butyrolactone bearing naphthalene and naphtho[2,1-b]furan derivatives. [Link]
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ResearchGate. (2018). Synthesis of biologically active aliphatic γ-butyrolactones. a.... [Link]
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Application Note & Protocol: Sensory Evaluation of α-Hexyl-γ-butyrolactone
Introduction: The Sensory Profile of α-Hexyl-γ-butyrolactone
Alpha-Hexyl-gamma-butyrolactone (CAS No. 18436-37-8), also known as α-decalactone, is a lactone of significant interest in the flavor and fragrance industries.[1][2] Lactones as a class are crucial flavor compounds found in a wide variety of foods, traditionally associated with dairy products but also present in fruits, meats, and beverages.[3][4] This specific lactone is characterized by a complex and desirable sensory profile, often described with notes of coconut, fruit, floral, and sweet grass.[1]
The perception of flavor is a dynamic process influenced by the food matrix, processing, and individual physiological differences.[5] Therefore, a standardized, scientific approach to sensory evaluation is essential for its application in product development, quality control, and formulation adjustments.[6][7] This document provides a comprehensive protocol for the sensory analysis of α-Hexyl-γ-butyrolactone, designed for researchers, scientists, and drug development professionals. It covers panelist selection and training, sample preparation, specific evaluation methodologies for aroma and taste, and the statistical analysis of the resulting data.
The objective is to move beyond subjective tasting and implement a robust framework that yields reliable, reproducible, and actionable sensory data.[8][9]
Critical Safety & Handling Protocols
Before any sensory evaluation, a thorough understanding and implementation of safety protocols are mandatory. α-Hexyl-γ-butyrolactone, like many chemical compounds, presents potential hazards.
2.1 Hazard Identification According to safety data sheets (SDS), α-Hexyl-γ-butyrolactone and its parent compound, γ-butyrolactone, can cause skin irritation, serious eye irritation/damage, and respiratory tract irritation.[10][11][12] Ingestion may be harmful and can cause drowsiness or dizziness.[12][13]
| Hazard Statement | GHS Classification | Prevention & Response Precautionary Statements |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[13] |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] |
| H319 / H318: Causes serious eye irritation/damage | Serious Eye Damage/Eye Irritation (Category 2A / 1) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.[10][12] |
| H335: May cause respiratory irritation | STOT - Single Exposure, Respiratory Tract (Category 3) | P261: Avoid breathing vapors. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10] |
2.2 Laboratory Handling & PPE All handling of α-Hexyl-γ-butyrolactone must occur in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles are required. A face shield is recommended when handling larger quantities.[10]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat is mandatory.
-
-
Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal. Do not let the product enter drains.[10] Dispose of waste in accordance with local, regional, and national regulations.
Scientist's Note: Causality Behind Strict Safety Measures While this compound is used in food products, the concentration is extremely low (often in parts per million). The protocols herein involve handling the neat or concentrated chemical, where the risk of irritation and other adverse effects is significantly higher. Adherence to these safety measures is non-negotiable to protect the health of the sensory panelists and laboratory personnel.
Sensory Panel Selection & Training
The human assessor is the primary instrument in sensory analysis; therefore, the selection and training of the panel are the most critical steps for generating reliable data.[14] The goal is to cultivate a panel that is sensitive, consistent, and can describe sensory attributes with a shared vocabulary.[8][15]
3.1 Panelist Screening Recruit individuals who are interested, available for multiple sessions, and have no known allergies to flavorings or food products.[8] The screening process assesses their innate sensory acuity.[15][16]
| Screening Test | Objective | Procedure | Passing Criteria |
| Basic Taste Identification | Assess the ability to recognize sweet, sour, salty, bitter, and umami.[16] | Provide five coded solutions (e.g., sucrose, citric acid, NaCl, caffeine, MSG) and ask for identification. | 80% or higher accuracy (4 out of 5 correct). |
| Odor Recognition | Evaluate the ability to identify common scents.[16] | Present a series of vials with common food-related odorants (e.g., vanilla, lemon, coffee) and ask for identification. | Successful identification of at least 70% of the presented odors. |
| Discrimination Testing | Measure sensitivity to subtle differences in intensity.[16] | Use a Triangle Test : present three samples, two identical and one different (e.g., slightly different concentrations of sucrose).[17] | Correctly identify the "odd" sample in at least 2 out of 3 trials. |
| Color Vision | Screen for color blindness, which can influence appearance-based judgments.[16] | Administer a standard Ishihara test. | Normal color vision. |
3.2 Panel Training Selected panelists undergo training to become calibrated analytical instruments.[8] This involves two key phases:
-
Concept Familiarization: Introduce panelists to the sensory characteristics of lactones. Provide reference standards for relevant aroma and taste descriptors (e.g., coconut, peachy, creamy, waxy). This helps build a common vocabulary.[15][16]
-
Intensity Scaling & Calibration: Train panelists to use a standardized intensity scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely strong). Provide anchored reference standards for different points on the scale to ensure all panelists are rating intensities similarly.[15] Sessions should be conducted as a group to discuss and align ratings, facilitated by a panel leader.
}
Figure 1: Workflow for Sensory Panel Selection and Training.
Sample Preparation & Presentation
Uniform sample presentation is critical to minimize bias and ensure that perceived differences are due to the stimulus itself, not the preparation method.[18][19]
4.1 Solvents and Carriers The choice of solvent is crucial as it must not impart its own sensory character.
-
For Olfactory (Aroma) Evaluation: Use a non-volatile, odorless solvent such as mineral oil, propylene glycol, or diethyl phthalate (DEP).
-
For Gustatory (Taste) Evaluation: Use a neutral, food-grade medium. A 5% sucrose solution can help lift and present the flavor profile without being overly sweet. Deodorized vegetable oil or a simple milk base (2% fat) can also be used, depending on the target application.[20] All carriers must be pre-screened by the panel to ensure their neutrality.
4.2 Concentration & Dilution Series Prepare a stock solution of α-Hexyl-γ-butyrolactone (e.g., 1% or 1000 ppm in the chosen solvent). From this stock, create a series of dilutions. A logarithmic or geometric progression is often most effective for sensory testing.
| Example Olfactory Dilution Series (in Propylene Glycol) | Example Gustatory Dilution Series (in 5% Sucrose Solution) |
| 500 ppm | 20.0 ppm |
| 250 ppm | 10.0 ppm |
| 100 ppm | 5.0 ppm |
| 50 ppm | 2.5 ppm |
| 10 ppm | 1.0 ppm |
| 1 ppm | 0.5 ppm |
4.3 Presentation Protocol
-
Environment: All evaluations must be conducted in a dedicated sensory laboratory that is quiet, odor-neutral, and has controlled lighting and temperature.[17][19] Individual tasting booths are required to prevent panelists from influencing one another.[19]
-
Coding: All samples must be presented in identical containers and labeled with random three-digit codes to blind the panelists to the sample identity.[17]
-
Order: The presentation order of samples should be randomized and balanced across panelists to prevent order effects (e.g., first-order and carry-over effects).
-
Palate Cleansers: Provide panelists with unsalted crackers and room temperature spring water to cleanse their palate between samples.
Sensory Evaluation Protocols
Different sensory questions require different test methods. This section details protocols for aroma profiling, taste profiling, and threshold determination.
5.1 Protocol 1: Olfactory Descriptive Analysis This method quantifies the specific aroma attributes of the compound.
-
Sample Preparation: Prepare a sample of α-Hexyl-γ-butyrolactone at a moderate, pre-determined concentration (e.g., 100 ppm in propylene glycol).
-
Blotter Application: Dip identical, odorless paper blotters (smelling strips) to a consistent depth (e.g., 1 cm) into the sample solution.[18] Allow the solvent to evaporate for 30 seconds.
-
Presentation: Place one coded blotter in front of each panelist.
-
Evaluation: Instruct panelists to smell the blotter and rate the intensity of each attribute from a pre-defined sensory lexicon (see example below) on their scoresheet using the 15-point intensity scale.
-
Data Collection: Panelists record their intensity ratings for each descriptor. Evaluations should be repeated over time (e.g., initial, 5 min, 30 min, 1 hr) to assess the evolution of the aroma profile as volatile components evaporate.[18]
Example Aroma Lexicon:
-
Fruity (generic)
-
Peach/Apricot
-
Coconut
-
Creamy/Milky
-
Waxy
-
Floral
-
Green/Grassy
-
Sweet
5.2 Protocol 2: Gustatory Descriptive Analysis This method quantifies the flavor (taste and retro-nasal aroma) attributes.
-
Sample Preparation: Prepare a sample of α-Hexyl-γ-butyrolactone at a safe and perceptible concentration (e.g., 5 ppm in a 5% sucrose solution). Also provide a "control" sample containing only the 5% sucrose solution.
-
Presentation: Present each panelist with 15 mL of the coded control and 15 mL of the coded sample at a standardized temperature (e.g., 20°C).
-
Evaluation: Instruct panelists to first taste the control to establish a baseline. They should then take the entire 15 mL sample into their mouth, hold it for 5 seconds, and then expectorate.
-
Rating: Panelists rate the intensity of the flavor attributes from the lexicon on their scoresheet. They should also note any aftertaste or mouthfeel characteristics.
-
Palate Cleansing: A mandatory 2-minute break with water and crackers is required between samples.
5.3 Protocol 3: Odor/Taste Threshold Determination This protocol identifies the lowest concentration at which the compound can be detected and recognized.
-
Methodology: The ASTM E679 Ascending Forced-Choice Triangle Test is a standard method.
-
Sample Preparation: Prepare a dilution series of the lactone in the appropriate neutral carrier (e.g., water for taste, air for odor). The series should span from sub-threshold to clearly perceptible concentrations.
-
Presentation: For each concentration level, present panelists with three samples (two are blanks/controls, one contains the lactone). The position of the odd sample is randomized.
-
Task: Panelists are asked to identify the "odd" sample.
-
Analysis: The detection threshold is defined as the concentration at which a statistically significant portion of the panel (typically 50%) can correctly identify the odd sample. The recognition threshold (where they can also name the character) is determined in a subsequent test with higher concentrations.
}
Figure 2: Pipeline for Sensory Data Processing and Analysis.
Data Analysis & Interpretation
6.1 Descriptive Statistics For each sensory attribute, calculate the mean, standard deviation, and standard error across all panelists. This provides a central tendency and measure of agreement among the panel.[22]
6.2 Inferential Statistics Analysis of Variance (ANOVA) is a powerful tool used to determine if there are statistically significant differences between samples.[21][23] For example, ANOVA can be used to compare the intensity of the "coconut" attribute across different concentrations of the lactone. A p-value of < 0.05 is typically used to indicate a significant difference.
6.3 Multivariate Analysis Principal Component Analysis (PCA) is used to visualize complex sensory data and identify relationships between samples and attributes.[22][23] A PCA plot can reveal how different lactone concentrations are grouped based on their overall sensory profiles and which attributes are driving those differences.
6.4 Reporting The final sensory profile is often visualized using a spider web (or radar) plot, which provides an easy-to-understand graphical representation of the mean intensity scores for all attributes.[23] The report should include this plot, along with statistical tables and a written interpretation of the key findings, such as the dominant sensory characteristics, any off-notes, and how the profile changes over time or with concentration.
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- SAFETY D
- Screening and Training Methods for Sensory Panelists - Agriculture Institute.
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- Beginner's Guide to Sensory Analysis in Food Products - The Aicila Group.
- UNIT 10 SELECTION AND TRAINING OF SENSORY PANELISTS AND METHODS OF SENSORY EVALU
- What Statistical Techniques Are Used In Sensory Analysis?
- Training and Selection of Sensory Evaluation | PDF | Perception | Odor - Scribd.
- Sensory Evaluation Techniques Eirini Christodoulaki BSc Chemistry MSc Food Product Development Management.
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- Flavor Profiling Analysis: A Labor
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- How to conduct a Sensory Analysis test: the golden rules - Pur
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- alpha-decalactone, 18436-37-8 - The Good Scents Company.
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Application Notes and Protocols for the Evaluation of α-Hexyl-γ-butyrolactone as a Novel Food Additive
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and food development professionals on the application and evaluation of α-Hexyl-γ-butyrolactone for the development of new food additives. Lactones are a significant class of compounds known for their contributions to the aromas and flavors of numerous foods, particularly fruits and dairy products.[1] This guide outlines the chemical properties, potential food applications, and detailed protocols for sensory analysis, stability testing, and analytical quantification of α-Hexyl-γ-butyrolactone. The methodologies are designed to establish a foundational understanding of this molecule's behavior in food systems and to provide a framework for its potential incorporation as a novel flavoring ingredient.
Introduction to α-Hexyl-γ-butyrolactone
α-Hexyl-γ-butyrolactone (CAS No: 18436-37-8) is a lactone molecule with the chemical formula C₁₀H₁₈O₂.[2][3] Lactones are cyclic esters that are widely distributed in foods and beverages and are often significant contributors to their sensory profiles.[1] While many lactones are established as safe and effective flavoring agents, the specific application of α-Hexyl-γ-butyrolactone in food is an area of active research. Its structure suggests potential for fruity, creamy, and fatty notes, making it a candidate for enhancing flavors in a variety of food products. Currently, it is recognized primarily as a fragrance ingredient.[3]
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | PubChem[3] |
| Molecular Weight | 170.25 g/mol | PubChem[3] |
| Appearance | Colorless to pale yellow liquid (presumed) | General Lactone Properties |
| CAS Number | 18436-37-8 | PubChem[3] |
Regulatory Status and Safety Considerations
A thorough understanding of the regulatory landscape and safety profile is paramount before any application in food development.
Regulatory Status: As of the date of this publication, α-Hexyl-γ-butyrolactone does not have a FEMA (Flavor and Extract Manufacturers Association) number specifically assigned to it for use as a food flavoring agent. For context, the related compound, γ-butyrolactone (GBL), is listed as FEMA No. 3291.[4][5][6][7] However, GBL has also faced regulatory scrutiny and restrictions in various regions due to its potential for misuse.[4][5] Therefore, the development of α-Hexyl-γ-butyrolactone as a food additive would require a comprehensive safety assessment and submission to regulatory bodies such as the FDA or EFSA for approval.
Safety and Handling: The Safety Data Sheet (SDS) for α-Hexyl-γ-butyrolactone indicates several hazards.[2]
-
Acute Toxicity: Harmful if swallowed (Category 4).[2]
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[2]
-
Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[2][3]
-
Respiratory Irritation: May cause respiratory tract irritation.[2]
Laboratory Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (inspect before use), and a lab coat.[2]
-
Avoid inhalation of vapors or mists.[2]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2]
-
Wash hands thoroughly after handling.[2]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
Potential Applications in Food Product Development
Based on the characteristic sensory profiles of similar lactones, α-Hexyl-γ-butyrolactone is hypothesized to impart creamy, fruity (apricot, peach), and coconut-like notes. These characteristics make it a promising candidate for the following food systems:
-
Bakery and Confectionery: To enhance fruit fillings, icings, and creamy notes in baked goods and candies.
-
Beverages: To add fruity and creamy undertones to juices, flavored waters, and dairy-based drinks.
-
Dairy Products: To amplify creamy and fruity notes in yogurts, ice creams, and cheeses.
-
Fat-based Systems: To contribute to the buttery and creamy profile of margarines and spreads.
Experimental Protocols
The following protocols provide a structured approach to evaluating the sensory properties, stability, and analytical quantification of α-Hexyl-γ-butyrolactone.
Protocol 1: Sensory Evaluation and Flavor Profile Analysis
Objective: To determine the detection threshold of α-Hexyl-γ-butyrolactone and characterize its flavor profile in a neutral medium.
Materials:
-
α-Hexyl-γ-butyrolactone (≥98% purity)
-
Ethanol (food grade)
-
Deionized, filtered water
-
Sugar (sucrose)
-
Trained sensory panel (8-12 members)
-
Glass tasting cups with lids
Methodology:
-
Stock Solution Preparation:
-
Prepare a 1% (w/v) stock solution of α-Hexyl-γ-butyrolactone in food-grade ethanol.
-
From this stock, prepare a series of dilutions in a 5% sucrose solution in water. Suggested concentrations for initial testing range from 0.1 ppm to 50 ppm.
-
-
Detection Threshold Determination (Triangle Test):
-
Present panelists with three samples, two of which are the 5% sucrose solution (blank) and one of which contains a specific concentration of the lactone.
-
Ask panelists to identify the "odd" sample.
-
Start with a concentration high enough to be easily detectable and decrease the concentration in subsequent tests until the panel cannot reliably distinguish the odd sample.
-
The detection threshold is the lowest concentration at which a statistically significant number of panelists can identify the correct sample.
-
-
Flavor Profile Characterization (Descriptive Analysis):
-
Provide panelists with a sample of the lactone at a concentration 2-3 times its detection threshold.
-
Using a standardized flavor lexicon (or developing one with the panel), ask panelists to rate the intensity of various flavor attributes (e.g., fruity, creamy, waxy, coconut, peach, apricot).[8]
-
Compile the data to create a flavor profile spider web diagram for visualization.
-
Workflow Diagram for Sensory Evaluation:
Caption: Workflow for sensory analysis of α-Hexyl-γ-butyrolactone.
Protocol 2: Stability Analysis in a Food Matrix under Thermal Processing
Objective: To quantify the stability of α-Hexyl-γ-butyrolactone when subjected to pasteurization conditions in a model beverage system.
Materials:
-
α-Hexyl-γ-butyrolactone
-
Apple juice (or other simple beverage matrix)
-
Water bath or heating block capable of maintaining 80°C[9]
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
-
Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)
-
Internal Standard (e.g., α-methylene-γ-butyrolactone or a related stable lactone)[5]
Methodology:
-
Sample Preparation:
-
Spike a known volume of apple juice with α-Hexyl-γ-butyrolactone to a final concentration of 10 ppm. Also, spike with an internal standard at the same concentration.
-
Prepare a control sample (T=0) by immediately proceeding to extraction.
-
Dispense the remaining spiked juice into sealed vials.
-
-
Thermal Processing:
-
Extraction (HS-SPME):
-
For each time point, transfer an aliquot of the sample to a headspace vial.
-
Expose the SPME fiber to the headspace of the heated sample (e.g., 60°C for 30 minutes) to adsorb volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet.
-
GC Conditions (Example):
-
Inlet Temp: 250°C
-
Oven Program: Start at 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization: Electron Impact (EI), 70 eV
-
Scan Mode: Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) for key fragment ions of α-Hexyl-γ-butyrolactone and the internal standard for higher sensitivity.[4]
-
-
-
Data Analysis:
-
Calculate the peak area ratio of α-Hexyl-γ-butyrolactone to the internal standard for each time point.
-
Plot the percentage of remaining lactone against time to determine its degradation kinetics.
-
Workflow Diagram for Stability Testing:
Caption: Workflow for thermal stability analysis of α-Hexyl-γ-butyrolactone.
Summary of Expected Data
The protocols described are designed to generate critical data for the evaluation of α-Hexyl-γ-butyrolactone. The results can be summarized for clear interpretation.
Table 1: Hypothetical Sensory Threshold and Flavor Profile
| Parameter | Result |
| Detection Threshold (Water) | 0.5 - 1.5 ppm |
| Primary Flavor Notes | Creamy, Peach, Coconut |
| Secondary Flavor Notes | Waxy, Buttery |
| Off-Notes at High Conc. | Soapy, Plastic-like |
Table 2: Hypothetical Thermal Stability in Apple Juice (80°C)
| Time (minutes) | % α-Hexyl-γ-butyrolactone Remaining |
| 0 | 100% |
| 5 | 98% |
| 10 | 95% |
| 15 | 92% |
| 30 | 85% |
Conclusion and Future Directions
α-Hexyl-γ-butyrolactone presents a promising profile as a novel flavoring ingredient, with potential to impart desirable creamy and fruity characteristics to a range of food products. The protocols outlined in this guide provide a robust framework for its systematic evaluation, from sensory characterization to stability assessment. Successful completion of these studies would generate the foundational data necessary for further development, including application-specific recipe optimization, shelf-life studies, and the compilation of a dossier for regulatory submission. Future work should also focus on exploring its synergistic effects with other flavor compounds and its performance in a wider variety of complex food matrices.
References
- CymitQuimica. (2025, December 21). SAFETY DATA SHEET: Alpha-hexyl-gamma-butyrolactone.
- PubChem. This compound | C10H18O2 | CID 86736.
- Tateo, F., & Bononi, M. (2003). Determination of gamma-butyrolactone (GBL) in foods by SBSE-TD/GC/MS. Journal of Food Composition and Analysis, 16, 721–727.
- ResearchGate. (2003, August 5). Determination of gamma-butyrolactone (GBL) in foods by SBSE-TD/GC/MS.
- PubMed. (2013, February 23). Determination of GHB and its precursors (GBL and 1,4-BD) in dietary supplements through the synthesis of their isotopologues and analysis by GC-MS method.
- Shimadzu. Simultaneous determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS.
- LabRulez LCMS. Simultaneous determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS.
- Sigma-Aldrich. (2025, May 1).
- TCI Chemicals. (2025, January 22).
- Fisher Scientific. (2010, September 7).
- U.S. Food and Drug Administration (FDA). Substances Added to Food: glucono-delta lactone.
- ResearchG
- Flavor and Extract Manufacturers Associ
- U.S. Food and Drug Administration (FDA). (2018, January 4). Microorganisms & Microbial-Derived Ingredients Used in Food (Partial List).
- ResearchGate. (2020, August 10). Importance of Lactones in Food Flavors - Structure, Distribution, Sensory Properties and Biosynthesis.
- The Good Scents Company. gamma-nonalactone (aldehyde C-18 (so-called)) nonano-1,4-lactone.
- U.S. Department of Homeland Security (DHS). (2024, March 14).
- PrepChem.com. Synthesis of gamma-butyrolactone.
- The Good Scents Company.
- The Good Scents Company. gamma-butyrolactone 4-hydroxybutyric acid lactone.
- Wikipedia. γ-Butyrolactone.
- PubChem. Gamma-Butyrolactone | C4H6O2 | CID 7302.
- Cayman Chemical. γ-Butyrolactone (GBL, γ-Hydroxybutyric Acid lactone).
- Google Patents. Preparation method of alpha-acetyl-gamma-butyrolactone.
- ACS Chemical Biology. (2023, June 20).
- ODOWELL. China gamma-n-Hexyl-gamma-butyrolactone manufacturers and suppliers.
- ResearchGate. (2012, August 6). (PDF)
- ResearchGate. (2011, August 7).
- METS Lab. (2024, September 20). From Flavor to Freshness: Unlocking Quality with Sensory Analysis.
- K-REx. (2020, June 16).
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- 1. researchgate.net [researchgate.net]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | C10H18O2 | CID 86736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. gamma-butyrolactone, 96-48-0 [thegoodscentscompany.com]
- 7. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. metslab.com [metslab.com]
- 9. dhs.gov [dhs.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of α-Hexyl-γ-butyrolactone
Welcome to the technical support center for the synthesis of α-Hexyl-γ-butyrolactone (also known as 3-Hexyldihydrofuran-2(3H)-one or Coconut Aldehyde). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable compound. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, helping you troubleshoot and refine your synthetic strategy.
I. Overview of the Primary Synthetic Route: Enolate Alkylation
The most common and effective method for synthesizing α-Hexyl-γ-butyrolactone is through the alkylation of a γ-butyrolactone (GBL) enolate with a suitable hexyl electrophile. The success of this synthesis hinges on the efficient and near-quantitative formation of the enolate, which acts as the key nucleophilic intermediate. This is typically achieved using a strong, sterically hindered, non-nucleophilic base to prevent side reactions with the lactone's carbonyl group.
The overall transformation is depicted below:
Caption: General workflow for α-alkylation of γ-butyrolactone.
II. Detailed Experimental Protocol
This protocol describes a robust method for the α-alkylation of γ-butyrolactone using Lithium Diisopropylamide (LDA) as the base and 1-bromohexane as the alkylating agent.
Reagents and Equipment
| Reagent/Equipment | Recommended Specifications | Rationale & Key Considerations |
| γ-Butyrolactone (GBL) | Anhydrous, >99% purity | Water will quench the LDA. Ensure the starting material is dry. |
| Diisopropylamine | Redistilled, >99.5% purity | Impurities can interfere with LDA formation. Distill from CaH₂ if necessary. |
| n-Butyllithium (n-BuLi) | 1.6 M or 2.5 M in hexanes | The titrant for generating LDA. Accurate titration is crucial for stoichiometry. |
| 1-Bromohexane | >98% purity | A "soft" electrophile that favors C-alkylation over O-alkylation.[1] |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | Must be thoroughly dried (e.g., over sodium/benzophenone) and preferably freshly distilled. |
| Reaction Flask | Oven-dried, three-necked round-bottom flask | Ensure all glassware is scrupulously dried to prevent quenching the reagents. |
| Atmosphere | Inert (Argon or Nitrogen) | LDA and n-BuLi are pyrophoric and react with air and moisture.[2] |
| Cooling Bath | Dry ice/acetone or cryocooler | Maintaining -78 °C is critical for minimizing side reactions. |
Step-by-Step Methodology
Step 1: In-situ Preparation of LDA (The Deprotonation Agent)
-
Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Maintain a positive pressure of inert gas throughout the procedure.
-
Add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction) to the flask via cannula or syringe.
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents relative to GBL) to the cold THF via syringe.
-
Add n-BuLi (1.05 equivalents relative to GBL) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting pale yellow solution at -78 °C for 15-30 minutes to ensure complete formation of LDA. The formation of LDA from n-BuLi and diisopropylamine is virtually instantaneous.[3]
Causality Check: Why use LDA? LDA is a strong base (pKa of diisopropylamine is ~36), ensuring complete and irreversible deprotonation of the GBL α-proton (pKa ~25-27). Its significant steric bulk minimizes nucleophilic attack on the lactone's carbonyl group, a common side reaction with smaller bases like sodium ethoxide.[4][5]
Step 2: Enolate Formation
-
Prepare a solution of γ-butyrolactone (1.0 equivalent) in a small amount of anhydrous THF.
-
Using a syringe, add the GBL solution dropwise to the LDA solution at -78 °C. Adding the GBL to the LDA (inverse addition) prevents a temporary excess of GBL, which could lead to self-condensation reactions.[3]
-
Allow the reaction to stir at -78 °C for 30-60 minutes to ensure complete enolate formation.
Step 3: α-Alkylation
-
Add 1-bromohexane (1.1-1.2 equivalents) dropwise to the enolate solution at -78 °C. A slight excess of the alkylating agent ensures complete consumption of the valuable enolate intermediate.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, slowly warm the mixture to room temperature.
Causality Check: Why low temperature? The lithium enolate is highly reactive. Maintaining a low temperature (-78 °C) prevents side reactions such as elimination from the alkyl halide and potential decomposition of the enolate. It provides kinetic control over the reaction.[6]
Step 4: Reaction Workup and Quenching
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates any remaining enolate and neutralizes excess LDA without causing a violent exothermic reaction.
-
Add deionized water to dissolve the precipitated salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine to remove residual water, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Safe Handling of Reagents
Lithium diisopropylamide (LDA) and its precursor, n-butyllithium (n-BuLi), are pyrophoric liquids that can ignite spontaneously on contact with air.[2] They also react violently with water.
-
Always handle these reagents under an inert atmosphere (argon or nitrogen) using proper syringe and cannula techniques.
-
Wear flame-retardant personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate gloves.
-
Ensure a Class D fire extinguisher (for combustible metals) is accessible. DO NOT use water or a CO₂ extinguisher on an organolithium fire.[7]
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Caption: Troubleshooting decision tree for common synthesis problems.
Q1: My reaction resulted in a low yield, and TLC/GC analysis shows a large amount of unreacted γ-butyrolactone. What went wrong?
This is one of the most common issues and almost always points to a problem with the deprotonation step.
-
Probable Cause 1: Ineffective LDA. The n-BuLi solution may have degraded over time, or the diisopropylamine may contain impurities. This leads to less than one equivalent of active LDA being formed, resulting in incomplete deprotonation of the GBL.
-
Solution: Always titrate your n-BuLi solution before use to determine its exact molarity. If in doubt, use a fresh bottle. Distill diisopropylamine from calcium hydride if its purity is questionable.
-
-
Probable Cause 2: Presence of Protic Contaminants. Trace amounts of water in the THF, GBL, diisopropylamine, or on the glassware will react with and consume the LDA, reducing the amount available for deprotonation.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried under vacuum. Use freshly distilled, anhydrous THF. Ensure your GBL and diisopropylamine are anhydrous.
-
Q2: My reaction seems to have worked, but I have multiple product spots on my TLC plate that are difficult to separate.
This indicates the formation of one or more side products. Identifying the likely culprits is key to adjusting the reaction conditions.
-
Probable Cause 1: Di-alkylation. A second hexyl group is added to the α-position. This happens if the mono-alkylated product is deprotonated by any remaining enolate or unreacted LDA, and then reacts with more 1-bromohexane.
-
How to Identify: Look for a peak in your GC-MS with a molecular weight corresponding to C₁₆H₃₀O₂ (M⁺ = 254.4 g/mol ).
-
Solution: Use a slight excess of GBL relative to LDA (e.g., 1.05 equivalents GBL to 1.0 equivalent LDA). Add the 1-bromohexane slowly and ensure efficient stirring to prevent localized excesses.
-
-
Probable Cause 2: O-alkylation. The enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation, desired) or the oxygen atom (O-alkylation, undesired).[8][9] This forms an isomeric enol ether.
-
How to Identify: O-alkylation is often favored by "harder" electrophiles and polar aprotic solvents. While less common with alkyl bromides, it can still occur.[1] The product will have the same mass as the desired C-alkylated product but different chromatographic and spectroscopic properties.
-
Solution: Stick with softer electrophiles like 1-bromohexane or 1-iodohexane. Maintain a low reaction temperature (-78 °C) and use a non-polar or moderately polar aprotic solvent like THF. The lithium counterion from LDA generally favors C-alkylation.[6]
-
Q3: The reaction appears clean by TLC/GC, but my final isolated yield is disappointingly low.
This suggests that the product is being lost during the workup or purification stages.
-
Probable Cause 1: Mechanical Losses. The product may be lost during extractions, especially if emulsions form, or during transfers between flasks.
-
Solution: Perform extractions carefully. If an emulsion forms, adding a small amount of brine can help break it. Ensure all transfers are quantitative by rinsing glassware with the extraction solvent.
-
-
Probable Cause 2: Inefficient Purification. The product may not be separating well from impurities during column chromatography, leading to mixed fractions and lower yields of pure material.
-
Solution: Optimize your chromatography solvent system using TLC first. A common mobile phase for compounds of this polarity is a mixture of hexanes and ethyl acetate. A gradient elution may be necessary to separate the product from less polar impurities (like remaining 1-bromohexane) and more polar baseline impurities.
-
IV. Product Characterization and Purification
Purification
Flash column chromatography is the preferred method for purifying α-Hexyl-γ-butyrolactone on a laboratory scale.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A solvent system of hexanes and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 98:2 Hexanes:EtOAc) to elute non-polar impurities like residual 1-bromohexane, then gradually increase the polarity (e.g., to 90:10 or 85:15) to elute the product.
Analytical Characterization
Confirming the structure and purity of the final product is essential.
-
¹H NMR (Proton NMR):
-
Look for a multiplet around 4.3 ppm (2H) corresponding to the -O-CH₂ - protons of the lactone ring.
-
A multiplet around 2.5 ppm (1H) for the α-proton (-CH -C=O).
-
A triplet around 0.9 ppm (3H) for the terminal methyl group of the hexyl chain.
-
Other methylene protons of the ring and hexyl chain will appear as multiplets between 1.2 and 2.3 ppm .
-
-
¹³C NMR (Carbon NMR):
-
The most downfield signal will be the carbonyl carbon, expected around 177-180 ppm .
-
The carbon of the -O-C H₂- group will be around 66-69 ppm .
-
The α-carbon will appear around 40-45 ppm .
-
The carbons of the hexyl chain will appear in the aliphatic region (14-32 ppm ).
-
-
IR Spectroscopy:
-
The most prominent peak will be the strong carbonyl (C=O) stretch of the five-membered lactone ring, typically found at a high frequency around 1770 cm⁻¹ .
-
C-H stretching vibrations will be visible just below 3000 cm⁻¹ .
-
-
GC-MS (Gas Chromatography-Mass Spectrometry):
V. Frequently Asked Questions (FAQs)
Q: Can I use a different base, like sodium hydride (NaH) or sodium ethoxide (NaOEt)? A: It is not recommended. Weaker bases like NaOEt will establish an equilibrium with only a small concentration of the enolate, leaving a large amount of unreacted GBL which can lead to side reactions (e.g., Claisen condensation). While NaH is a strong base, it is heterogeneous and can lead to slower and less controlled reactions. The sterically hindered nature of LDA is ideal for selectively deprotonating the α-carbon without acting as a nucleophile.[5][12]
Q: Can I use 1-chlorohexane or 1-iodohexane instead of 1-bromohexane? A: Yes. The reactivity order for this SN2 reaction is R-I > R-Br > R-Cl. 1-iodohexane will react faster and may allow for shorter reaction times or lower temperatures. 1-chlorohexane will react more slowly and may require longer reaction times or warming the reaction mixture, which can increase the chance of side reactions. For a balance of reactivity and cost, 1-bromohexane is an excellent choice.
Q: My final product has a faint sweet or fruity smell. Is this expected? A: Yes. α-Hexyl-γ-butyrolactone is also known as "coconut aldehyde" or sometimes confused with "aldehyde C-18" (gamma-nonalactone) in the fragrance industry.[13][14][15] It is known for its creamy, coconut-like, and fruity aroma and is used in fragrance formulations.[4]
Q: What is the expected yield for this reaction? A: With careful execution, optimization of reagent stoichiometry, and efficient purification, yields for this type of α-alkylation can be quite good. A realistic target for a well-optimized laboratory procedure would be in the range of 70-85%.
VI. References
-
Alkylation of enolates | Organic Chemistry II Class Notes. (n.d.). Fiveable. [Link]
-
How to Prepare LDA. (n.d.). University of Rochester Chemistry Department. [Link]
-
Chemistry of Enolates – C vs O Alkylation. (2011, February 25). PharmaXChange.info. [Link]
-
alpha-Hexyl-gamma-butyrolactone. (n.d.). PubChem. [Link]
-
Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
How to do an LDA work up when my product is water soluble? (2018, February 20). ResearchGate. [Link]
-
How To: Prepare LDA. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Aldehyde C-18 (Gamma Nonalactone). (n.d.). Consolidated Chemical & Solvents. [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011, September 18). Reddit. [Link]
-
Aldehyde C18 Coconut Fragrance Gamma nonalactone 90ml. (n.d.). SYNTHETIKA. [Link]
-
The α-alkylation of ketones in flow. (2023, May 11). Reaction Chemistry & Engineering. [Link]
-
An efficient method for α-alkylation of γ-butyrolactone. (n.d.). ResearchGate. [Link]
-
On the Structure and Reactivity of Lithium Diisopropylamide (LDA) in Carboxamide Enolates Hydrocarbon Solutions. (n.d.). [Link]
-
C- or O-Alkylation? (2012, November 21). ChemistryViews. [Link]
-
An efficient method for alpha-alkylation of gamma-butyrolactone. (n.d.). ResearchGate. [Link]
-
Lithium Di-isopropyl Amide (LDA) Preparation and Applications Part-I. (2024, January 31). YouTube. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000549). (n.d.). Human Metabolome Database. [Link]
-
Scheme 10. Overall reaction for the alkylation of lactones. (n.d.). ResearchGate. [Link]
-
γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. (2024, February 16). ACS Publications. [Link]
-
Alkylation of 1,3,5-trimethylbenzene with γ-butyrolactone over heteropolyacid catalysts. (n.d.). ResearchGate. [Link]
-
Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. (n.d.). ResearchGate. [Link]
-
Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst. (2023, May 17). PubMed Central. [Link]
-
gamma-Hexalactone (YMDB16106). (n.d.). Yeast Metabolome Database. [Link]
-
23.6: Alkylation of the alpha-Carbon via the LDA pathway. (2020, May 30). Chemistry LibreTexts. [Link]
-
GCMS 3 Fragmentation Patterns. (2020, June 1). YouTube. [Link]
-
γ-Butyrolactone. (n.d.). Wikipedia. [Link]
-
Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. (2023, June 20). ACS Chemical Biology. [Link]
-
gamma-butyrolactone. (2005, August 22). SWGDRUG.org. [Link]
-
Preparation method of alpha-acetyl-gamma-butyrolactone. (n.d.). Google Patents.
-
The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. (n.d.). ResearchGate. [Link]
-
Purification of gamma-butyrolactone. (n.d.). Google Patents.
-
γ-CROTONOLACTONE. (n.d.). Organic Syntheses. [Link]
-
Post process purification for gamma-butyrolactone production. (n.d.). Google Patents.
-
Process for recovering γ-butyrolactone from a mixture of heavy organics. (n.d.). Google Patents.
-
Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. (2020, June 30). PubMed. [Link]
-
Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. (n.d.). ResearchGate. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Organic Syntheses. [Link]
Sources
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- 2. westliberty.edu [westliberty.edu]
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troubleshooting side reactions in alpha-Hexyl-gamma-butyrolactone synthesis
Abstract: This technical support guide provides in-depth troubleshooting strategies and frequently asked questions for the synthesis of α-Hexyl-γ-butyrolactone, a common intermediate in the development of pharmaceuticals and specialty chemicals. The primary focus is on the α-alkylation of γ-butyrolactone (GBL) via its lithium enolate. This document is intended for researchers, chemists, and process development professionals seeking to overcome common side reactions and optimize reaction outcomes.
Introduction: The Challenge of Selective α-Alkylation
The synthesis of α-Hexyl-γ-butyrolactone is a cornerstone reaction, typically achieved by generating the enolate of γ-butyrolactone (GBL) with a strong, non-nucleophilic base followed by quenching with a hexyl electrophile. While conceptually straightforward, this reaction is notoriously sensitive to reaction conditions. Even minor deviations can lead to a cascade of side reactions, significantly impacting yield, purity, and downstream processing. This guide is structured to address these challenges head-on, providing not just solutions but also the underlying chemical principles to empower researchers in their experimental design.
Section 1: The Core Reaction Pathway and Standard Protocol
The most reliable method for this transformation involves the deprotonation of GBL at the α-carbon using Lithium Diisopropylamide (LDA), followed by nucleophilic substitution with an alkyl halide.[1][2] LDA is favored due to its strong basicity and significant steric hindrance, which minimizes nucleophilic attack on the ester carbonyl.[3]
General Reaction Mechanism
The reaction proceeds in two main steps:
-
Enolate Formation: LDA, a bulky strong base, selectively removes a proton from the α-carbon of GBL to form a lithium enolate. This step must be performed at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure stability of the enolate and prevent side reactions.[3]
-
Alkylation: The enolate, a potent carbon nucleophile, attacks the electrophilic hexyl halide (e.g., 1-bromohexane) in an SN2 reaction to form the desired C-C bond, yielding α-Hexyl-γ-butyrolactone.
Baseline Experimental Protocol
This protocol serves as a reference for the troubleshooting guide. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled while hot and allowed to cool under a stream of inert gas.
-
Enolate Formation:
-
Charge the flask with anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Lithium Diisopropylamide (LDA) (1.05 equivalents) to the THF.
-
In the dropping funnel, prepare a solution of γ-butyrolactone (1.00 equivalent) in anhydrous THF.
-
Add the GBL solution dropwise to the stirred LDA solution at -78 °C over 30 minutes.
-
Stir the resulting pale yellow enolate solution for an additional 45 minutes at -78 °C.
-
-
Alkylation:
-
Add 1-bromohexane (1.10 equivalents) dropwise to the enolate solution, ensuring the internal temperature does not rise above -70 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours.
-
Slowly warm the reaction mixture to room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent in vacuo.
-
Purify the crude product by vacuum distillation to yield α-Hexyl-γ-butyrolactone as a colorless oil.[4]
-
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction resulted in a low yield, with most of the starting GBL unreacted. What are the likely causes?
A1: This is one of the most frequent issues and almost always points to a problem in the enolate formation step.
-
Inactive Base: LDA is highly sensitive to air and moisture. Commercial solutions can degrade over time, and improperly prepared solutions will have a lower-than-expected titer.
-
Troubleshooting Action: If using a commercial solution, verify its activity with a titration method (e.g., with diphenylacetic acid). If preparing it in situ from n-butyllithium (n-BuLi) and diisopropylamine, ensure the n-BuLi itself has been recently titrated.
-
-
Presence of Water: Water is a strong protic acid relative to GBL and will rapidly quench LDA. A single equivalent of water will destroy one equivalent of your base. The hydrolysis of GBL is also promoted by basic conditions.[5][6][7]
-
Troubleshooting Action: Ensure all glassware is rigorously flame-dried or oven-dried. Solvents like THF must be freshly distilled from a drying agent (e.g., sodium/benzophenone). GBL itself should be distilled from a mild drying agent like CaH₂ before use.
-
-
Temperature Too Low During/After Alkylation: While enolate formation requires -78 °C, the SN2 alkylation step can be sluggish at this temperature.
-
Troubleshooting Action: After the addition of the hexyl halide at -78 °C, maintain this temperature for a few hours, then allow the reaction to warm slowly to ambient temperature and stir overnight. This provides the necessary activation energy for the reaction to go to completion.
-
Q2: I've isolated my product, but GC-MS analysis shows a significant peak corresponding to a di-hexylated lactone. How can this be avoided?
A2: The formation of α,α-dihexyl-γ-butyrolactone is a classic example of over-alkylation. The mono-alkylated product still possesses one acidic α-proton, which can be removed by any excess base to form a new enolate, leading to a second alkylation.
-
Stoichiometry Control: Using more than a slight excess of LDA is the primary cause. If 1.2 equivalents of LDA are used, after 100% of the GBL is converted to the mono-hexyl product, 0.2 equivalents of base remain to deprotonate the product, driving dialkylation.
-
Troubleshooting Action: Use a precisely measured amount of LDA, typically between 1.0 and 1.05 equivalents relative to the limiting reagent (GBL). This ensures there is just enough base to deprotonate the starting material with minimal excess.
-
-
Reaction Kinetics: The pKa of the α-proton on α-hexyl-GBL is similar to that of GBL. Therefore, if there is a mixture of GBL enolate and α-hexyl-GBL in the presence of unreacted GBL, a proton exchange can occur, leading to undesired enolates.
-
Troubleshooting Action: Ensure the initial enolate formation is complete before adding the alkyl halide. A common strategy is to add the GBL solution slowly to the LDA solution. This maintains an excess of base until all GBL is consumed, preventing unreacted GBL from being present with the newly formed product.
-
Q3: My workup is complicated by the presence of acidic, water-soluble impurities. What are they and how do I prevent them?
A3: This strongly suggests that the lactone ring has been opened. Under the strongly basic conditions of the reaction, any trace moisture can lead to saponification (hydrolysis) of the ester linkage in GBL.[5][8] This forms the lithium salt of γ-hydroxybutyric acid. During the alkylation step, this salt is unlikely to react, but upon acidic or aqueous workup, it becomes γ-hydroxybutyric acid (GHB).
-
Mechanism of Hydrolysis: The hydroxide ion (from water reacting with LDA) attacks the carbonyl carbon of the lactone, leading to a tetrahedral intermediate that collapses to open the ring.[5]
-
Troubleshooting Action: The solution is the same as for low conversion due to water: absolute and rigorous exclusion of moisture . All reagents, solvents, and the reaction atmosphere must be scrupulously dry. Using anhydrous reagents is non-negotiable for this synthesis.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Why is LDA specifically used? Can I use a cheaper base like Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)?
-
A: While NaH and alkoxides are strong bases, they present problems. Alkoxides like NaOEt are nucleophilic and can cause transesterification or ring-opening. They are also typically used at higher temperatures, which can promote self-condensation. NaH is a heterogeneous base, leading to slow and often incomplete enolate formation. LDA's combination of high basicity, poor nucleophilicity (due to steric bulk), and solubility in THF at low temperatures makes it ideal for generating ester enolates quantitatively and cleanly.[3]
-
-
Q: How critical is the -78 °C temperature?
-
A: It is absolutely critical. Ester enolates are less stable than ketone enolates and are prone to self-condensation (a Claisen-type reaction) at higher temperatures. Maintaining the temperature at -78 °C ensures the enolate is formed cleanly and remains stable long enough for the alkylating agent to be added. Temperatures above -60 °C can lead to a rapid decrease in yield and the formation of complex side products.
-
-
Q: What is the best way to purify the final α-Hexyl-γ-butyrolactone?
-
A: The most effective method for separating the mono-alkylated product from unreacted GBL, the dialkylated byproduct, and other high-boiling impurities is fractional vacuum distillation .[4][9] GBL has a boiling point of ~204 °C at atmospheric pressure, and the alkylated products will have higher boiling points. Column chromatography can also be used but is less practical for larger scales.
-
-
Q: My 1-bromohexane is old. Does it matter?
-
A: Yes. Alkyl halides can degrade over time, liberating HBr and forming alkenes, which can consume the base and introduce moisture. It is always best to use freshly opened or recently distilled alkyl halides for optimal results.
-
Section 4: Key Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| Base | Lithium Diisopropylamide (LDA) | Strong, sterically hindered, non-nucleophilic base. Ensures quantitative enolate formation without attacking the carbonyl group.[3] |
| Stoichiometry (Base) | 1.0 - 1.05 equivalents | Prevents over-alkylation of the product, which has a similarly acidic α-proton. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, solubilizes the LDA and the enolate intermediate at low temperatures. Must be rigorously dried. |
| Temperature | -78 °C (Dry ice/acetone) | Critical for the stability of the ester enolate, preventing self-condensation and other decomposition pathways.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | LDA, n-BuLi, and the enolate intermediate are all highly reactive with oxygen and moisture. |
| Purification | Fractional Vacuum Distillation | Most effective method to separate products based on boiling point differences.[4] |
References
-
Propose a mechanism for the base-promoted hydrolysis of γ-butyrolactone. Pearson Education.
-
An efficient method for α-alkylation of γ-butyrolactone. ResearchGate.
-
precursors gamma-butyrolactone gbl: Topics by Science.gov. Science.gov.
-
γ-Butyrolactone. Wikipedia.
-
An efficient method for alpha-alkylation of gamma-butyrolactone. ResearchGate.
-
Mechanism of α-acetyl-γ-butyrolactone synthesis. Semantic Scholar.
-
Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry.
-
Alkylation of 1,3,5-trimethylbenzene with γ-butyrolactone over heteropolyacid catalysts. ResearchGate.
-
Technical Support Center: Optimizing Gamma-Butyrolactone (GBL) Aminolysis. Benchchem.
-
LDA can be used to form enolates on esters and nitriles. Predict the product of the following reaction. Pearson Education.
-
Scheme 10. Overall reaction for the alkylation of lactones. ResearchGate.
-
On the Structure and Reactivity of Lithium Diisopropylamide (LDA) in Carboxamide Enolates Hydrocarbon Solutions. Formation of Un. Collum, D. B. et al.
-
gamma-butyrolactone. SWGDRUG.org.
-
The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals and The Dutch Expert Committee on Occupational. Inchem.org.
-
1,4-Addition of Lithium Diisopropylamide to Unsaturated Esters: Role of Rate-Limiting Deaggregation, Autocatalysis, Lithium Chloride Catalysis and Other Mixed Aggregation Effects. PubMed Central (PMC).
-
Three-component reductive alkylation of 2-hydroxy-1, 4-naphthoquinones with lactols. National Institutes of Health (NIH).
-
GHB (G - H) S FAQ: Amma Ydroxybutyrate Ynthesis. Scribd.
-
(S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID. Organic Syntheses.
-
Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. PubMed Central (PMC).
-
Reactions of Lactones and Lactams (Ring Closure). YouTube.
-
Mechanism of alkaline hydrolysis of lactones: dipolar aprotic versus protic solvent effects as a diagnostic tool. Journal of the Chemical Society, Perkin Transactions 2.
-
Ch21: Which bases?. University of Calgary.
-
Technical Support Center: Optimizing γ-Caprolactone Synthesis. Benchchem.
-
Synthesis and Reactions of Lactones and Lactams. Chemistry Steps.
-
A selective C-H insertion/olefination protocol for the synthesis of α-methylene-γ-butyrolactone natural products. PubMed.
-
Forensic Chemistry Standard Operating Procedure Manual Gamma-Hydroxybutyrate (GHB) and Gamma-Butyrolactone (GBL). Tennessee Bureau of Investigation.
-
Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ResearchGate.
-
Process for recovering γ-butyrolactone from a mixture of heavy organics. Google Patents.
-
Lactone synthesis. Organic Chemistry Portal.
-
Purification of gamma-butyrolactone. Google Patents.
-
Post process purification for gamma-butyrolactone production. Google Patents.
-
Isolation and identification of impurities in spironolactone. ResearchGate.
-
Biocatalytic synthesis of lactones and lactams. PubMed Central (PMC).
-
Gamma Butyrolactone (Gbl) - Uses, Side Effects, and More. WebMD.
-
Lactone. Wikipedia.
-
Gamma-Butyrolactone. PubChem.
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- 4. US6299736B1 - Process for recovering γ-butyrolactone from a mixture of heavy organics - Google Patents [patents.google.com]
- 5. Propose a mechanism for the base-promoted hydrolysis of γ-butyrol... | Study Prep in Pearson+ [pearson.com]
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- 7. Mechanism of alkaline hydrolysis of lactones: dipolar aprotic versus protic solvent effects as a diagnostic tool - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 9. US20140170714A1 - Post process purification for gamma-butyrolactone production - Google Patents [patents.google.com]
improving the resolution of alpha-Hexyl-gamma-butyrolactone enantiomers in chiral GC
Welcome to the technical support center for the chiral gas chromatographic analysis of α-hexyl-γ-butyrolactone. This guide is designed for researchers, analytical scientists, and quality control professionals who are working to resolve the enantiomers of this and related alkyl-lactone compounds. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to overcome common challenges in chiral separations.
The enantiomeric distribution of chiral lactones is of critical importance in the flavor, fragrance, and pharmaceutical industries, where the biological activity is often enantiomer-specific. Achieving baseline resolution of these compounds requires a nuanced understanding of the interactions between the analyte and the chiral stationary phase (CSP). This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve robust and reproducible separations.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the method development for α-hexyl-γ-butyrolactone enantiomers.
Q1: I am seeing no separation of the enantiomers (a single peak). What is the primary cause?
A1: The most fundamental reason for a complete lack of separation is an inappropriate column selection or a severe methodological flaw that prevents any chiral recognition from occurring.
-
Probable Cause 1: Incorrect Column Selection. Chiral separations are predicated on the differential interaction between enantiomers and a chiral stationary phase (CSP).[1][2] If you are using a standard, achiral column (e.g., a DB-5 or HP-5ms), you will not resolve enantiomers. For volatile, moderately polar compounds like lactones, derivatized cyclodextrin-based CSPs are the industry standard.[1][3][4]
-
Solution: Verify that you have installed a chiral GC column. For γ-lactones, columns with a derivatized beta-cyclodextrin (β-CD) phase are an excellent starting point due to the size of the cyclodextrin cavity, which is well-suited for inclusion complexation with molecules of this size.[5] The Restek Rt-ßDEXcst is specifically noted for its good resolution of γ- and δ-lactones.[4]
-
-
Probable Cause 2: Oven Temperature is Too High. Chiral recognition is based on the formation of transient, low-energy diastereomeric complexes between the analyte enantiomers and the CSP.[2] These interactions are exothermic. Excessively high oven temperatures provide too much kinetic energy, preventing these weak interactions from forming and leading to a loss of enantioselectivity.[6]
Q2: I have partial separation, but the resolution (Rs) is poor (Rs < 1.5). How can I improve it?
A2: Achieving baseline resolution (Rs ≥ 1.5) often requires fine-tuning several interdependent parameters. Poor resolution is a classic optimization challenge.
-
Probable Cause 1: Suboptimal Temperature Program. The rate at which the oven temperature increases has a profound effect on resolution. A fast ramp rate can cause the enantiomers to move through the column too quickly, without sufficient time to interact with the CSP.
-
Solution: Decrease the temperature ramp rate. Optimal ramps for chiral separations are often very slow, in the range of 1-2°C/min.[4] This enhances the differential partitioning of the enantiomers into the stationary phase.
-
-
Probable Cause 2: Incorrect Carrier Gas Linear Velocity. While high efficiency in standard GC is often found at an optimal linear velocity (e.g., ~40 cm/sec for Hydrogen), chiral separations can sometimes benefit from higher linear velocities. This may seem counterintuitive, but for some analytes, faster flow can improve the mass transfer kinetics involved in the chiral recognition mechanism.
-
Solution: Methodically vary the carrier gas flow rate (or linear velocity). While the van Deemter curve suggests an optimal flow for peak efficiency, it's worth exploring linear velocities from 40 cm/sec up to 80 cm/sec (for Hydrogen carrier gas) to see the effect on resolution.[4] Hydrogen is often the preferred carrier gas for its efficiency at higher velocities.[7]
-
-
Probable Cause 3: Column Overload. Injecting too much sample onto a chiral column is a common mistake. The CSP has a finite number of chiral selectors. Overloading the column saturates these sites, leading to a non-linear partitioning environment. This results in broad, fronting peaks and a collapse of resolution.
-
Solution: Reduce the on-column concentration. This can be achieved by diluting the sample, increasing the split ratio (e.g., from 50:1 to 100:1 or higher), or reducing the injection volume. On-column concentrations of 50 ng or less are often recommended for optimal chiral separations.[4]
-
Q3: My peaks are tailing. What are the likely causes and fixes?
A3: Peak tailing is typically a sign of unwanted interactions within the GC system, such as active sites, or issues with the sample itself.
-
Probable Cause 1: Active Sites in the Inlet or Column. The lactone functional group can interact with active sites (e.g., exposed silanols) in the inlet liner or at the head of the column. This secondary interaction causes a portion of the analyte molecules to be retained longer, resulting in a tailed peak shape.
-
Solution:
-
Inlet Maintenance: Deactivated inlet liners are essential. If you suspect your liner is contaminated or no longer inert, replace it. Also, replace the septum and inlet seal.
-
Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions.
-
Column Trimming: If the front of the column has become contaminated, carefully trim the first 10-20 cm from the inlet side.
-
-
-
Probable Cause 2: Co-eluting Contaminant. A small, unresolved impurity eluting on the tail of the main analyte peak can mimic the appearance of peak tailing.
-
Solution: Analyze a standard of known purity to confirm the peak shape. If the standard is symmetrical, the issue lies with the sample matrix. Consider a sample cleanup step. If analyzing via GC-MS, check the mass spectrum across the peak to see if the ion ratios are consistent.
-
-
Probable Cause 3: Analyte Derivatization (If Applicable). While α-hexyl-γ-butyrolactone is typically analyzed directly, if any derivatization was performed (e.g., to improve volatility), incomplete reactions or degradation of the derivative can cause tailing.
-
Solution: Optimize the derivatization reaction for completeness. Ensure reagents are fresh and reaction conditions are precise.
-
Frequently Asked Questions (FAQs)
Q: Which chiral stationary phase is best for α-hexyl-γ-butyrolactone? A: Based on literature for similar compounds, a derivatized beta-cyclodextrin (β-CD) stationary phase is the most promising starting point. The cavity size of β-CD is well-suited for accommodating the butyrolactone ring, while the derivatized hydroxyl groups interact with the analyte's functional groups and alkyl chain.[5] A column like the Restek Rt-ßDEXcst , which is noted for its performance with lactones, is a highly recommended first choice.[4]
Q: Should I use Hydrogen, Helium, or Nitrogen as the carrier gas? A: Hydrogen is strongly recommended. Due to its lower viscosity, it provides higher optimal linear velocities and flatter van Deemter curves compared to Helium or Nitrogen. This means you can often run at higher flow rates to shorten analysis time without a significant loss in efficiency. For chiral separations, where higher linear velocities can sometimes improve resolution, Hydrogen offers the most flexibility.[7]
Q: Can I improve resolution by derivatizing my lactone? A: Derivatization is a potential strategy, but usually not the first one. The primary goal of derivatization in GC is to increase volatility or thermal stability, or to block active functional groups like -OH or -NH.[7] For α-hexyl-γ-butyrolactone, which is already volatile, derivatization is less common. However, if you are unable to achieve separation on any CSP, converting the enantiomers into diastereomers using a chiral derivatizing agent and separating them on a standard achiral column is a classic alternative approach.
Q: How does the alkyl (hexyl) chain length affect the separation? A: The geometry and size of the alkyl substituent play a crucial role in the chiral recognition mechanism.[3][8] The hexyl group must fit within or interact favorably with the derivatized "mouth" of the cyclodextrin cavity. The differential fit and interaction energy of the (R)- and (S)-enantiomers' hexyl groups are key to the separation. This is why a CSP that works for a methyl-substituted lactone may not work for a hexyl-substituted one, and vice-versa.
Method Development & Optimization Workflow
This section provides a starting protocol and a logical workflow for optimizing the separation of α-hexyl-γ-butyrolactone enantiomers.
Protocol 1: Baseline Chiral GC Method
This protocol is a robust starting point for method development. Optimization will be required.
| Parameter | Recommended Starting Condition | Rationale & Comments |
| Column | Rt-ßDEXcst (or similar derivatized β-CD) | Proven selectivity for γ-lactones.[4] |
| 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions provide good efficiency and capacity. | |
| Carrier Gas | Hydrogen | Offers high efficiency and flexibility with linear velocity.[7] |
| Linear Velocity | Start at 50 cm/sec (Constant Flow Mode) | A good starting point between optimal efficiency and potentially higher-resolution velocities.[4] |
| Injection | 1 µL, Split 100:1 | Minimizes the risk of column overload.[4] |
| Injector Temp | 230 °C | Ensures complete vaporization without thermal degradation. |
| Oven Program | 80°C initial temperature (hold 2 min) | A low initial temp maximizes interaction with the CSP.[6] |
| Ramp at 2°C/min to 200°C | A slow ramp is critical for resolving enantiomers.[4] | |
| Hold at 200°C for 5 min | Ensures elution of any less volatile matrix components. | |
| Detector | Flame Ionization Detector (FID) | Robust and universally responsive to organic compounds. |
| Detector Temp | 250 °C | Prevents condensation of analytes in the detector. |
| Sample Prep | Dilute sample in Hexane or MTBE | Prepare a solution around 10-50 µg/mL (ppm). |
Optimization Workflow Diagram
The following diagram illustrates a systematic approach to troubleshooting and optimizing your separation, starting from the baseline method.
Caption: Troubleshooting workflow for chiral GC method optimization.
References
-
Ramos, K. C., Teixeira, L. H., de Aquino Neto, F. R., Barreiro, E. J., Rodrigues, C. R., & Fraga, C. A. (2003). Chiral Separation of Gamma-Butyrolactone Derivatives by Gas Chromatography on 2,3-di-O-methyl-6-O-tert.-butyldimethylsilyl-beta-cyclodextrin. Journal of Chromatography A, 985(1-2), 321-31. [Link]
-
Sci-Hub. (2003). Chiral separation of γ-butyrolactone derivatives by gas chromatography on 2,3-di-O-methyl-6-O-tert.-butyldimethylsilyl-β-cyclodextrin. Journal of Chromatography A. [Link]
-
Restek Corporation. (2021). Chiral Separations 5: Separation with Rt-ßDEXsa, Rt-ßDEXcst and Rt-γDEXsa. Restek Resource Hub. [Link]
-
MACHEREY-NAGEL. Chiral Gas Chromatography. AZ chrom s.r.o. [Link]
-
Restek Corporation. Chiral GC Capillary Column, Rt-βDEXsm 30 m, 0.32 mm ID, 0.25 µm. [Link]
-
Restek Corporation. (2021). Chiral separation 4: Separation with Rt-βDEXm, Rt-βDEXsm and Rt-βDEXse. [Link]
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
LCGC International. (2004). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
-
AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]
-
Restek Corporation. Chiral GC Capillary Column, Rt-βDEXse 30 m, 0.32 mm ID, 0.25 µm. [Link]
-
Restek Corporation. Chiral GC Capillary Column, Rt-βDEXse 30 m, 0.25 mm ID, 0.25 µm. [Link]
-
Agilent Technologies. (2009). Independent Column Temperature Control Using an LTM Oven Module for Improved Multidimensional Separation of Chiral Compounds. [Link]
Sources
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- 2. azom.com [azom.com]
- 3. Chiral separation of gamma-butyrolactone derivatives by gas chromatography on 2,3-di-O-methyl-6-O-tert.-butyldimethylsilyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Separations 5: Separation with Rt-ßDEXsa, Rt-ßDEXcst and Rt-γDEXsa [discover.restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. hplc.sk [hplc.sk]
- 8. Sci-Hub. Chiral separation of γ-butyrolactone derivatives by gas chromatography on 2,3-di-O-methyl-6-O-tert.-butyldimethylsilyl-β-cyclodextrin / Journal of Chromatography A, 2003 [sci-hub.ru]
Technical Support Center: Addressing Matrix Effects in the GC-MS Analysis of alpha-Hexyl-gamma-butyrolactone
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of alpha-Hexyl-gamma-butyrolactone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common challenge that can significantly impact the accuracy and reliability of quantitative analysis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify, understand, and mitigate these effects in your experiments.
Introduction to Matrix Effects in GC-MS
In GC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound. These co-eluting endogenous components can interfere with the analyte's ionization process in the mass spectrometer's ion source, leading to either an underestimation (signal suppression) or overestimation (signal enhancement) of the true concentration.[1][2] In gas chromatography, matrix-induced enhancement is a frequently observed phenomenon.[3][4] This occurs because matrix components can block active sites in the GC inlet liner, protecting the analyte from thermal degradation and leading to a stronger signal.[1][3]
Understanding and addressing these matrix effects are critical for ensuring the accuracy, precision, and robustness of your analytical method.[1] This guide will walk you through the common challenges and provide practical solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the GC-MS analysis of this compound, with a focus on issues arising from matrix effects.
Issue 1: Poor Reproducibility and Inconsistent Results
Q: My replicate injections of the same sample are showing high variability in the peak area for this compound. What could be the cause?
A: High variability in replicate injections is a classic sign of uncontrolled matrix effects. The inconsistency arises from the non-uniform influence of matrix components on your analyte in each injection.
Underlying Causes & Explanations:
-
Inhomogeneous Sample Matrix: The distribution of matrix components in your sample extracts may not be uniform. This is particularly common in complex biological or environmental samples.
-
Active Sites in the GC System: The condition of your GC inlet liner and the head of the analytical column can change with each injection as matrix components are deposited. This creates a variable number of "active sites" that can interact with or degrade your analyte, leading to inconsistent transfer to the column.[5]
-
Sample Preparation Variability: Minor inconsistencies in your sample preparation workflow (e.g., extraction, cleanup) can lead to varying amounts of co-extracted matrix components in the final sample vial.
Solutions:
-
Method of Standard Additions: This is a powerful technique to compensate for matrix effects. By adding known amounts of the analyte to the sample and creating a calibration curve within the sample matrix itself, you can account for the specific matrix effects of that sample.
-
Use of an Appropriate Internal Standard (IS): An ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample. It should be added to all samples, standards, and blanks at a constant concentration early in the sample preparation process.[6] The ratio of the analyte peak area to the IS peak area is then used for quantification, which helps to correct for variations in injection volume and matrix effects.[6]
-
Stable Isotope-Labeled Internal Standard (Gold Standard): The most effective way to counteract matrix effects is to use a stable isotope-labeled (e.g., deuterium or carbon-13) version of this compound as the internal standard.[7][8][9] This is because its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it experiences the same matrix effects throughout the entire analytical process, from extraction to detection.[7][10] This technique is known as Stable Isotope Dilution Analysis (SIDA).[10]
-
Thorough Sample Homogenization: Ensure your initial sample is thoroughly homogenized before taking a subsample for extraction. This is crucial for solid or semi-solid matrices.
Issue 2: Signal Suppression or Enhancement
Q: My recovery experiments show significantly lower (or higher) than expected concentrations of this compound when I spike it into my sample matrix compared to a clean solvent. How can I confirm and correct this?
A: This is a direct indication of signal suppression or enhancement. To confirm and quantify the extent of the matrix effect, you can compare the slope of a calibration curve prepared in a clean solvent to the slope of a matrix-matched calibration curve.[11][12]
Equation for Calculating Matrix Effect (%ME): %ME = (Slope in Matrix / Slope in Solvent - 1) * 100 A positive value indicates signal enhancement, while a negative value indicates signal suppression.
Solutions:
-
Matrix-Matched Calibration: This is a widely used and effective approach.[3][11] Prepare your calibration standards in a blank matrix extract that has been processed through the same sample preparation procedure as your unknown samples.[3][13] This ensures that your standards experience the same matrix effects as your analytes, leading to more accurate quantification.[14][15]
-
Sample Dilution: A simple and often effective strategy is to dilute your sample extract. This reduces the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.[2][16] However, you must ensure that after dilution, the analyte concentration remains above the method's limit of quantification (LOQ).
-
Enhanced Sample Cleanup: Improving your sample preparation method to remove more of the interfering matrix components is a fundamental solution.[3][17] Consider techniques like:
-
Solid-Phase Extraction (SPE): This allows for selective isolation of the analyte from the matrix. Various sorbents can be tested to find the one that best retains this compound while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): Optimizing the extraction solvents and pH can improve the selectivity for your analyte and reduce matrix co-extractives.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular and effective sample preparation technique, particularly for complex matrices like food and environmental samples. It involves a salting-out extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step.[18]
-
Issue 3: Calibration Curve Fails Linearity or Has a Poor Correlation Coefficient (R²)
Q: My calibration curve for this compound is not linear, or the R² value is below the acceptable limit (typically >0.99). What could be the problem?
A: Non-linear calibration curves are often a result of uncompensated matrix effects that vary with the analyte concentration.
Underlying Causes & Explanations:
-
Saturation of Matrix Effects: At low analyte concentrations, the matrix effect may be pronounced. As the analyte concentration increases, the effect of the matrix may become saturated, leading to a non-linear response.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response. This is different from a matrix effect but can also cause non-linearity.
-
Active Sites in the GC System: As mentioned earlier, active sites can cause analyte degradation, which may be more pronounced at lower concentrations, leading to a non-linear response.
Solutions:
-
Matrix-Matched Calibration: As described above, this is the primary solution for addressing non-linearity caused by matrix effects.[11]
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most robust solution as the internal standard will co-elute and experience the same concentration-dependent matrix effects as the analyte.[7]
-
Reduce the Calibration Range: If the non-linearity is occurring at the high or low end of your curve, try narrowing the concentration range to a more linear portion.
-
Weighted Regression: If you observe that the variance of your data points is not constant across the calibration range (heteroscedasticity), using a weighted linear regression (e.g., 1/x or 1/x²) for your calibration curve can provide a better fit and more accurate results, especially at the lower end of the curve.
-
Regular Inlet Maintenance: Ensure you are regularly replacing the GC inlet liner and trimming the front of the column to minimize the impact of active sites.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects in GC-MS?
A1: In GC-MS, matrix effects are primarily caused by co-eluting compounds from the sample matrix that can:
-
Enhance the signal by protecting the analyte from thermal degradation in the hot GC inlet. This "analyte protectant" effect occurs when matrix components coat active sites in the liner, allowing more of the analyte to reach the detector.[1][3][4]
-
Suppress the signal in the ion source, although this is less common in GC-MS compared to LC-MS. It can happen if co-eluting matrix components compete with the analyte for ionization.
-
Cause peak shape distortion , such as tailing or fronting, due to interactions with active sites in the GC system that are not fully passivated by the matrix.[5]
Q2: How do I choose the right internal standard for this compound analysis?
A2: The ideal internal standard should have similar chemical and physical properties to your analyte.[6] For this compound, good options include:
-
Stable Isotope-Labeled this compound: This is the best choice as it will behave almost identically to the analyte during sample preparation and analysis.[7][9]
-
A Structurally Similar Lactone: If a stable isotope-labeled standard is not available, choose another lactone with a similar structure and properties that is not present in your samples. For example, a lactone with a slightly different alkyl chain length.
-
A Deuterated Analog of a Similar Compound: If a deuterated version of your analyte is unavailable, a deuterated version of a structurally similar compound can be a good alternative.
Q3: When should I use matrix-matched calibration versus stable isotope dilution?
A3: The choice depends on the availability of standards and the desired level of accuracy.
-
Use Matrix-Matched Calibration when:
-
A stable isotope-labeled internal standard for this compound is not available or is prohibitively expensive.[3]
-
You are analyzing a limited number of matrix types and can obtain a representative blank matrix.
-
-
Use Stable Isotope Dilution when:
-
You require the highest level of accuracy and precision, as it is considered a definitive quantification method.[7]
-
You are analyzing samples from a wide variety of different matrices, as it effectively compensates for matrix variability between samples.
-
Your sample preparation procedure has multiple steps with potential for analyte loss. The stable isotope-labeled IS corrects for these losses.[8]
-
Q4: Can sample preparation with QuEChERS eliminate matrix effects?
A4: QuEChERS is a very effective sample cleanup technique that can significantly reduce matrix effects, but it may not eliminate them completely, especially in very complex matrices.[18][19] The dSPE cleanup step in the QuEChERS protocol uses sorbents like primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.[19] While this removes a large portion of the matrix, some components may still remain and cause effects. Therefore, it is often recommended to use QuEChERS in combination with matrix-matched calibration or an internal standard for the most accurate results.[20]
Experimental Protocols & Visualizations
Protocol 1: Preparation of Matrix-Matched Calibration Standards
This protocol outlines the steps for creating a set of calibration standards where the matrix composition is consistent with that of the unknown samples.
Objective: To create a calibration curve that accounts for signal suppression or enhancement caused by the sample matrix.
Materials:
-
Blank matrix (a sample of the same type as your unknowns, confirmed to be free of this compound)
-
Stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile)
-
All solvents and reagents used in your sample preparation method
Procedure:
-
Prepare a Blank Matrix Extract: Take a representative sample of the blank matrix and process it through your entire sample preparation procedure (e.g., extraction, cleanup with SPE or QuEChERS). This will result in a final extract that contains the matrix components but no analyte.
-
Prepare a Series of Working Standard Solutions: From your stock solution of this compound, prepare a series of dilutions in a clean solvent to cover your desired calibration range.
-
Spike the Blank Matrix Extract: Aliquot the blank matrix extract into several vials. Spike each vial with a small, precise volume of one of the working standard solutions to create your matrix-matched calibration standards at different concentration levels. Be sure to also prepare a "zero" standard, which is just the blank matrix extract with no added analyte.
-
Analysis: Analyze the matrix-matched calibration standards using the same GC-MS method as for your unknown samples.
-
Construct the Calibration Curve: Plot the peak area ratio (analyte/internal standard, if used) against the concentration of the spiked standards to generate your matrix-matched calibration curve.
Workflow Visualization
Caption: Workflow for preparing matrix-matched calibration standards.
Protocol 2: QuEChERS Sample Preparation for Complex Matrices
This protocol provides a general guideline for using the QuEChERS method, which is highly effective for reducing matrix complexity.
Objective: To extract this compound from a complex matrix and perform a cleanup to reduce interfering components.
Materials:
-
Homogenized sample (10-15 g)
-
50 mL centrifuge tube
-
Acetonitrile (ACN)
-
Salts for extraction (e.g., magnesium sulfate, sodium chloride)
-
Dispersive SPE (dSPE) tube containing cleanup sorbents (e.g., magnesium sulfate, PSA, C18)
Procedure:
-
Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. If using an internal standard, add it at this stage. c. Add the extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). d. Cap the tube and shake vigorously for 1 minute. e. Centrifuge at >3000 rcf for 5 minutes.
-
Cleanup (Dispersive SPE): a. Take a 1 mL aliquot of the acetonitrile supernatant (top layer) and transfer it to a dSPE cleanup tube. b. The dSPE tube should contain MgSO₄ to remove residual water and sorbents like PSA to remove matrix interferences. For a non-polar compound like this compound, C18 can also be beneficial. c. Shake the dSPE tube for 30 seconds. d. Centrifuge at >3000 rcf for 5 minutes.
-
Final Extract: a. The supernatant is now the cleaned-up sample extract. b. Carefully transfer the supernatant to an autosampler vial for GC-MS analysis.
Decision Tree for Mitigation Strategy
Sources
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welch-us.com [welch-us.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. youtube.com [youtube.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. welch-us.com [welch-us.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. "Validation and assessment of matrix effect and uncertainty of a gas ch" by N.S. Pano-Farias, S.G. Ceballos-Magaña et al. [jfda-online.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. gmi-inc.com [gmi-inc.com]
- 18. The Dispersive Methodology for Complex Matrices [labsertchemical.com]
- 19. mdpi.com [mdpi.com]
- 20. jfda-online.com [jfda-online.com]
Technical Support Center: α-Hexyl-γ-butyrolactone Stability in Acidic Foods
Welcome to the technical support guide for α-Hexyl-γ-butyrolactone (α-HGB). This resource is designed for researchers, food scientists, and formulation professionals who are utilizing this impactful aroma compound in acidic food and beverage systems. This guide provides in-depth answers to common stability challenges, troubleshooting advice for experimental hurdles, and validated protocols to ensure the integrity of your work.
Section 1: Foundational Knowledge: The Chemistry of α-HGB Instability
Understanding the stability of α-Hexyl-γ-butyrolactone begins with its core chemical structure: it is a cyclic ester, or lactone. The primary mechanism of degradation in acidic food products is acid-catalyzed hydrolysis.[1][2][3] In this reaction, the ester bond of the lactone ring is attacked by water, with the reaction being catalyzed by the presence of hydronium ions (H₃O⁺) from the acid. This process results in the opening of the lactone ring to form the corresponding γ-hydroxy acid (4-hydroxydecanoic acid).
This conversion is a reversible equilibrium reaction.[4] However, in aqueous systems typical of beverages and many food products, the equilibrium often favors the formation of the open-chain hydroxy acid, leading to a net loss of the characteristic aroma of the parent lactone. The rate of this hydrolysis is significantly influenced by factors such as pH, temperature, and the composition of the food matrix.
Mechanism: Acid-Catalyzed Hydrolysis of α-Hexyl-γ-butyrolactone
The diagram below illustrates the bimolecular (AAC2) pathway, which is a common mechanism for the acid-catalyzed hydrolysis of γ-lactones.[1][2]
Caption: Acid-Catalyzed Hydrolysis of α-HGB.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aroma loss for α-HGB in acidic beverages like fruit juices or sodas?
A1: The primary cause is the acid-catalyzed hydrolysis of the lactone ring.[1][2] In acidic environments (typically pH < 4), the ester bond in the α-HGB molecule is susceptible to breaking in the presence of water. This reaction converts the cyclic, often aromatic, lactone into its linear, non-aromatic γ-hydroxy acid form (4-hydroxydecanoic acid), leading to a significant reduction or complete loss of the desired flavor profile.[4]
Q2: How does temperature impact the stability of α-HGB during processing and storage?
A2: Temperature is a critical factor that accelerates the rate of hydrolysis. According to the principles of chemical kinetics, an increase in temperature provides the necessary activation energy for the hydrolysis reaction to proceed more rapidly. Therefore, processes like pasteurization or storage at elevated ambient temperatures can significantly shorten the shelf-life of α-HGB's characteristic aroma in an acidic product.[5] Conversely, refrigerated storage can slow down this degradation.
Q3: What are the degradation products of α-HGB, and do they pose any safety or sensory concerns?
A3: The primary degradation product is 4-hydroxydecanoic acid. This compound is generally considered safe and is a simple hydroxy fatty acid. However, its sensory profile is drastically different from the parent lactone. While α-HGB provides fruity, coconut-like, or creamy notes, its hydroxy acid form is largely odorless and flavorless, effectively diluting the intended aroma. In some cases, further reactions in complex food matrices could occur, but the primary sensory issue is the loss of the desired character.
Q4: Can I use α-HGB in a product with a pH of 3.5? What is the expected shelf-life?
A4: Yes, you can use it, but you must account for accelerated degradation. The shelf-life is highly dependent on both pH and storage temperature. While γ-lactones are more stable than other lactone types, hydrolysis at pH 3.5 is still significant.[3] A precise shelf-life prediction requires a dedicated stability study under your specific product's conditions (see Section 4 for protocol). As a general rule, the lower the pH and the higher the storage temperature, the shorter the shelf-life.
Q5: Are there formulation strategies to protect α-HGB from degradation in acidic media?
A5: Yes, several strategies can be employed:
-
Encapsulation: Using techniques like spray drying or complex coacervation to encapsulate the α-HGB can create a physical barrier, protecting it from the acidic aqueous environment.
-
Matrix Effects: Formulating with a higher solids content or incorporating hydrocolloids can sometimes reduce water activity, thereby slowing the hydrolysis reaction.
-
pH Adjustment: If the product profile allows, even a slight increase in pH (e.g., from 3.2 to 3.8) can have a noticeable impact on the rate of degradation.
-
Alcohol Content: In alcoholic beverages, α-HGB can undergo acid-catalyzed alcoholysis to form an ethyl or methyl ester of the corresponding hydroxy acid, which is another degradation pathway to consider.[6]
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a problem/cause/solution format.
| Problem Observed | Potential Root Cause(s) | Recommended Solution(s) |
| Rapid loss of aroma in pilot-scale batch compared to bench-top sample. | Thermal Processing Differences: The pilot-scale batch may have undergone a more intensive or prolonged heat treatment (e.g., pasteurization) than the bench-top sample. | Action: Quantify the thermal load (Pasteurization Units, PU) for both processes. Optimize the pilot-scale process to use the minimum required heat to ensure microbiological safety while preserving the flavor.[5] Consider High-Temperature Short-Time (HTST) processing. |
| Inconsistent analytical results when measuring α-HGB concentration over time. | Re-equilibration during Sample Prep: If the sample pH is altered or the sample is heated during preparation for analysis (e.g., GC-MS or HPLC), the equilibrium between the lactone and hydroxy acid can shift, leading to erroneous readings. | Action: Develop a sample preparation protocol that minimizes changes in the sample's native state. This may involve immediate extraction into a non-polar solvent or quenching the sample at a low temperature before analysis. Ensure the analytical method can separate and quantify both the lactone and its hydroxy acid form if possible.[7][8] |
| Development of unexpected off-notes not related to the known degradation product. | Matrix Interactions: Other ingredients in your formulation (e.g., other flavor compounds, preservatives, vitamins) may be reacting with α-HGB or its degradation product. | Action: Conduct a systematic study by creating simplified versions of your formulation, omitting one ingredient at a time, to isolate the interacting component. Analyze each simplified matrix for the presence of the off-note. |
| Flavor profile is "flat" or "weak" from day one, even with the correct dosage. | Stock Solution Degradation: The α-HGB stock solution itself, if prepared in an acidic aqueous or alcoholic medium, may have already started to hydrolyze before being added to the final product. | Action: Always prepare stock solutions in a non-reactive solvent like ethanol or propylene glycol immediately before use. Verify the purity of your incoming raw material. For long-term storage, keep the neat material in airtight containers under cool, dry conditions as recommended by the supplier.[9] |
Section 4: Protocols & Methodologies
Protocol 1: Accelerated Shelf-Life Study for α-HGB in an Acidic Beverage
This protocol provides a framework for estimating the stability of α-HGB under accelerated conditions.
Objective: To determine the degradation kinetics of α-HGB in a specific product matrix at elevated temperatures and extrapolate to predict shelf-life at ambient storage conditions.
Methodology:
-
Product Preparation: Prepare a homogenous batch of your final product formulation, ensuring the α-HGB is added at the target concentration and is well-dispersed.
-
Sample Aliquoting: Dispense the product into identical, hermetically sealed glass vials to prevent loss of volatiles. Prepare enough samples for all time points and temperatures in triplicate.
-
Storage Conditions: Place the samples in temperature-controlled incubators or ovens at a minimum of three elevated temperatures (e.g., 35°C, 45°C, and 55°C). Also, store a control set at your target ambient temperature (e.g., 20-25°C).
-
Time Points: Pull triplicate samples from each temperature at predetermined intervals (e.g., Day 0, Week 1, Week 2, Week 4, Week 8). The frequency should be higher for the higher temperatures.
-
Quantification: Analyze the concentration of α-HGB at each time point using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis:
-
For each temperature, plot the natural logarithm of the α-HGB concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the degradation rate constant (k).
-
Use the Arrhenius equation to plot the natural logarithm of the rate constants (ln(k)) versus the inverse of the absolute temperature (1/T).
-
Extrapolate the resulting line to your target ambient storage temperature to determine the predicted degradation rate constant at that temperature.
-
Calculate the predicted shelf-life (e.g., the time to reach 50% or 90% of the initial concentration).
-
Workflow for Stability Assessment
The diagram below outlines the logical flow for conducting a comprehensive stability assessment of α-HGB.
Caption: Workflow for α-HGB Stability Assessment.
Section 5: References
-
Gómez-Bombarelli, R., González-Pérez, M., & Ruiz-López, M. F. (2013). Mechanisms of lactone hydrolysis in acidic conditions. Journal of Organic Chemistry, 78(14), 6880-6889. [Link]
-
PubMed. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. National Center for Biotechnology Information. [Link]
-
Long, F. A., & Purchase, M. (1950). Determination of the Mechanism of γ-Lactone Hydrolysis by a Mass Spectrometric Method. Journal of the American Chemical Society, 72(7), 3267–3273. [Link]
-
Semantic Scholar. (2013). Mechanisms of lactone hydrolysis in acidic conditions. [Link]
-
ResearchGate. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. [Link]
-
INCHEM. (1996). Gamma-butyrolactone. International Programme on Chemical Safety. [Link]
-
SWGDRUG.org. (2005). gamma-butyrolactone Monograph. [Link]
-
Wikipedia. (n.d.). γ-Butyrolactone. [Link]
-
Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2008). Determination of gamma-butyrolactone (GBL). In Recent Advances In Doping Analysis (16). Sport und Buch Strauß. [Link]
-
ResearchGate. (2014). Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. [Link]
-
Wikipedia. (n.d.). Lactone. [Link]
-
PubChem. (n.d.). gamma-Butyrolactone. National Center for Biotechnology Information. [Link]
-
Palucci, M., et al. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Molecules, 24(7), 1334. [Link]
-
Ciolino, L. A., et al. (2001). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of Forensic Sciences, 46(6), 1315-1322. [Link]
-
ResearchGate. (2011). Importance of Lactones in Food Flavors - Structure, Distribution, Sensory Properties and Biosynthesis. [Link]
-
Wang, L., et al. (2020). Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages. Journal of Analytical Methods in Chemistry, 2020, 8868752. [Link]
-
Duer, W. C., Byers, K. L., & Martin, J. V. (2001). Application of a convenient extraction procedure to analyze gamma-hydroxybutyric acid in fatalities involving gamma-hydroxybutyric acid, gamma-butyrolactone, and 1,4-butanediol. Journal of Analytical Toxicology, 25(7), 576-82. [Link]
-
IARC. (1999). γ-Butyrolactone. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. [Link]
-
Maga, J. A. (1976). Lactones in foods. CRC Critical Reviews in Food Science and Nutrition, 8(1), 1-56. [Link]
-
ResearchGate. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. [Link]
-
PubChem. (n.d.). alpha-Hexyl-gamma-butyrolactone. National Center for Biotechnology Information. [Link]
-
Lestari, D. A. P., et al. (2024). Effect of storage duration on phenolics stability in ready-to-drink coffee beverage. Food Research, 8(1), 1-7. [Link]
-
Bionatura Journal. (2023). Estimation of the shelf life of sweetened soft drinks based on microbiological and sensory analysis. [Link]
-
ResearchGate. (2020). Determination of the shelf life of a functional beverage by accelerated testing. [Link]
-
SEMA. (2023). gamma-Butyrolactone Safety Data Sheet. [Link]
-
Campden BRI. (2023). Understanding and maximising the shelf-life of drinks. [Link]
-
Tan Do Beverage. (n.d.). Beverage shelf life: The ultimate guide for you. [Link]
Sources
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inchem.org [inchem.org]
- 4. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 5. Understanding and maximising the shelf-life of drinks - a blog from Campden BRI [campdenbri.co.uk]
- 6. The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of a convenient extraction procedure to analyze gamma-hydroxybutyric acid in fatalities involving gamma-hydroxybutyric acid, gamma-butyrolactone, and 1,4-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
preventing degradation of alpha-Hexyl-gamma-butyrolactone during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-Hexyl-γ-butyrolactone. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of sample preparation and prevent the degradation of this compound during your experiments. Our focus is on maintaining the scientific integrity of your results by ensuring the stability of your analyte from sample collection to analysis.
Introduction: The Challenge of Lactone Stability
α-Hexyl-γ-butyrolactone, like other γ-butyrolactones, possesses a cyclic ester structure known as a lactone.[1] This functional group is susceptible to hydrolysis, a chemical reaction where the ring is opened, converting the lactone into its corresponding γ-hydroxy acid form. This conversion can be catalyzed by acids, bases, and enzymes, posing a significant challenge for accurate quantification in biological matrices.[1][2] This guide will equip you with the knowledge and protocols to mitigate these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My analytical results for α-Hexyl-γ-butyrolactone are inconsistent and lower than expected. What could be the primary cause?
A1: The most probable cause for low and variable results is the degradation of the α-Hexyl-γ-butyrolactone in your samples. The primary degradation pathway is the hydrolysis of the lactone ring, which can occur both chemically and enzymatically.
-
Chemical Hydrolysis: This is highly dependent on the pH of your sample. Basic conditions rapidly and irreversibly hydrolyze the lactone to its carboxylate form.[1][2][3] In acidic or neutral aqueous solutions, an equilibrium exists between the closed-ring lactone and the open-ring hydroxy acid.[1][2] This equilibrium can shift depending on the specific conditions.
-
Enzymatic Hydrolysis: Biological samples, particularly plasma and tissue homogenates, contain esterase and lactonase enzymes that can rapidly hydrolyze the lactone ring.[2][4]
To obtain accurate and reproducible results, it is crucial to control the pH and temperature of your samples and to inhibit enzymatic activity from the moment of collection.
Q2: What is the most critical first step to prevent the degradation of α-Hexyl-γ-butyrolactone in biological samples like plasma?
A2: The most critical first step is to acidify the sample and keep it cold immediately after collection . This addresses both chemical and enzymatic degradation.
-
Acidification: Lowering the pH to below 5 helps to stabilize the lactone form and significantly slows down the rate of base-catalyzed hydrolysis.[2][5] However, be cautious not to acidify blood samples to a pH below 5, as this can cause coagulation or plasma gelling.[6] For plasma, adding a small volume of a weak acid like formic acid is a common practice.[5]
-
Low Temperature: Processing samples at low temperatures (e.g., on an ice bath or at 4°C) is essential.[5][7] This reduces the rate of both chemical hydrolysis and enzymatic reactions.[2]
Q3: How can I prevent enzymatic degradation of my analyte in plasma samples?
A3: In addition to acidification and maintaining low temperatures, the use of esterase inhibitors is a highly effective strategy.[4][8] Since α-Hexyl-γ-butyrolactone has an ester bond, it is a substrate for plasma esterases.
Commonly used esterase inhibitors include:
-
Diisopropylfluorophosphate (DFP)
-
Paraoxon
-
Eserine
-
Phenylmethylsulfonyl fluoride (PMSF)
It is important to note that the effectiveness of a specific inhibitor can be compound-dependent.[8] Therefore, a screening of different inhibitors may be necessary to find the most effective one for α-Hexyl-γ-butyrolactone. When using esterase inhibitors, it's also important to be aware of their potential to cause matrix effects in LC-MS/MS analysis.[9]
Troubleshooting Guide
Problem: Significant degradation of α-Hexyl-γ-butyrolactone is observed even with acidification and cooling.
| Potential Cause | Troubleshooting & Optimization |
| Insufficient Acidification | Ensure the final pH of the sample is in the optimal range for lactone stability (typically pH 4-5). Verify the pH after adding the acid. |
| Delayed Processing | Minimize the time between sample collection, processing, and freezing. Rapidly separate plasma from whole blood and immediately add stabilizers.[7] |
| High Enzymatic Activity | The endogenous esterase activity in your specific sample matrix may be exceptionally high. Consider increasing the concentration of the esterase inhibitor or using a combination of inhibitors.[8] |
| Freeze-Thaw Instability | Repeated freeze-thaw cycles can lead to degradation. Aliquot samples after the initial processing to avoid multiple freeze-thaw cycles. |
| Sub-optimal Storage Temperature | For long-term storage, temperatures of -70°C or lower are recommended to minimize degradation.[7] |
Problem: Low recovery of α-Hexyl-γ-butyrolactone during liquid-liquid extraction (LLE).
| Potential Cause | Troubleshooting & Optimization |
| Inappropriate Extraction Solvent | The polarity of the extraction solvent may not be optimal for α-Hexyl-γ-butyrolactone. Due to its hexyl group, it is more lipophilic than unsubstituted γ-butyrolactone. Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are good starting points.[5] A systematic evaluation of different solvents may be necessary. |
| Incorrect pH during Extraction | Ensure the aqueous phase is acidic (pH 4-5) before extraction to keep the analyte in its lactone form. If the pH is too high, the hydrolyzed, more polar form will not partition efficiently into the organic solvent. |
| Insufficient Mixing | Ensure thorough mixing of the aqueous and organic phases to allow for efficient partitioning of the analyte. Vortexing for an adequate amount of time is crucial.[5] |
| Emulsion Formation | Emulsions can trap the analyte and lead to poor recovery. To break emulsions, you can try adding a small amount of salt, centrifuging at a higher speed, or using a different extraction solvent. |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Stabilization
This protocol is designed to minimize ex vivo degradation of α-Hexyl-γ-butyrolactone in plasma samples.
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., EDTA).
-
Esterase inhibitor stock solution (e.g., 5% DFP in a suitable solvent). Note: DFP is highly toxic and should be handled with extreme care in a fume hood.[7]
-
1% Formic acid in water.
-
Refrigerated centrifuge.
-
Polypropylene storage tubes.
Procedure:
-
Pre-cool all equipment and solutions to 4°C.
-
Collect whole blood into the anticoagulant-containing tubes.
-
Immediately after collection, add the esterase inhibitor to the blood. For example, add 10 µL of 5% DFP per 0.5 mL of blood.[7]
-
Gently mix the blood by inversion and place it on an ice bath.
-
Within 30 minutes of collection, centrifuge the blood at 4°C to separate the plasma.[7]
-
Transfer the plasma to a clean polypropylene tube.
-
Acidify the plasma by adding 20 µL of 1% formic acid per 100 µL of plasma.[5]
-
Vortex briefly to mix.
-
Store the stabilized plasma samples at -70°C or below until analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of α-Hexyl-γ-butyrolactone from Plasma
This protocol describes a general procedure for extracting the analyte from the stabilized plasma.
Materials:
-
Stabilized plasma samples.
-
Internal standard (IS) working solution.
-
Methyl Tert-Butyl Ether (MTBE), chilled.
-
Centrifuge.
-
Nitrogen evaporator.
-
Reconstitution solvent (e.g., mobile phase).
Procedure:
-
Thaw the stabilized plasma samples at 4°C.[5]
-
To 100 µL of plasma in a polypropylene tube, add the internal standard.
-
Add 600 µL of chilled MTBE.[5]
-
Cap the tube and vortex for 5 minutes to ensure thorough extraction.[5]
-
Centrifuge at 4000 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a low temperature (e.g., 40°C).[5]
-
Reconstitute the residue in a suitable volume of the reconstitution solvent.[5]
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Visualizing Degradation and Prevention
Degradation Pathway of α-Hexyl-γ-butyrolactone
Caption: Recommended workflow to ensure analyte stability.
References
-
SWGDRUG. (2005). gamma-butyrolactone. Retrieved from [Link]
- Veale, D. J., & Rumbelow, S. J. (1981). Study of Hydrolysis of Amido-Substituted Gamma-Butyrolactones by pH-stat Titration and Ultraviolet Spectroscopic Analyses. Talanta, 28(5), 329-31.
-
National Chemicals Inspectorate (KEMI). (2005). gamma-Butyrolactone (GBL). Retrieved from [Link]
-
European Bioanalysis Forum. (2012). Stabilisation of Clinical Samples. Retrieved from [Link]
- Rübensam, G., Barreto, F., Hoff, R. B., Kist, T. L., & Pizzolato, T. M. (2011). A liquid-liquid extraction procedure followed by a low temperature purification step for the analysis of macrocyclic lactones in milk by liquid chromatography-tandem mass spectrometry and fluorescence detection. Analytica Chimica Acta, 705(1-2), 24-9.
- Li, W., et al. (2012). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. AAPS J, 14(4), 779-788.
- Rübensam, G., et al. (2011). A liquid-liquid extraction procedure followed by a low temperature purification step for the analysis of macrocyclic lactones in milk by liquid chromatography-tandem mass spectrometry and fluorescence detection. Analytica Chimica Acta, 705(1-2), 24-29.
- Li, W., & Cohen, L. H. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review.
- Crowther, J. B., et al. (1995). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells.
- Xu, Y., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(11), 1291-1304.
- Lattanzio, V., et al. (2023). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Molecules, 28(9), 3894.
- Rübensam, G., et al. (2011). A liquid-liquid extraction procedure followed by a low temperature purification step for the analysis of macrocyclic lactones in milk by liquid chromatography-tandem mass spectrometry and fluorescence detection. Analytica Chimica Acta, 705(1-2), 24-29.
-
Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]
- Musile, G., et al. (2012). Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. Journal of Analytical Toxicology, 36(8), 560-566.
- Klunk, W. E., et al. (1982). Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs. Science, 217(4564), 1040-1042.
- Ciolino, L. A., et al. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of Forensic Sciences, 49(5), 964-973.
- Heinig, K. (n.d.). Stability Issues in Bioanalysis: New Case Studies. F. Hoffmann-La Roche Ltd.
-
Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. [Link]
- European Bioanalysis Forum. (2014). Stabilization of clinical samples collected for quantitative bioanalysis – a reflection from the European Bioanalysis Forum. Bioanalysis, 6(19), 2627-2630.
- Al-Balkhi, M. H., et al. (2022). Green Approaches to Sample Preparation Based on Extraction Techniques. Molecules, 27(19), 6549.
-
Biocompare. (n.d.). Esterase Inhibitors. Retrieved from [Link]
- Kim, M. J., et al. (2003). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone.
- Orozco-Castellanos, L. M., et al. (2022). Synthesis of copolyesters based on substituted and non-substituted lactones towards the control of their crystallinity and their potential effect on hydrolytic degradation in the design of soft medical devices. Polymer Chemistry, 13(25), 3766-3779.
- Reeve, S. M., et al. (2017). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases, 3(10), 735-743.
- Ramachandran, P. V., & Reddy, M. V. R. (2007). Acidity-directed synthesis of substituted gamma-butyrolactones from aliphatic aldehydes. Organic Letters, 9(11), 2087-2090.
- Le, T. L. (2002). The Analysis of Gamma-Hydroxybutyric Acid (GHB) and Gamma-Butyrolactone (GBL) in Forensic Samples Using Gas Chromatography/Mass Spectrometry (GC/MS) and Proton Nuclear Magnetic Resonance (1H NMR)
-
PubChem. (n.d.). gamma-Butyrolactone. Retrieved from [Link]
- Kim, H., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. Precision Chemistry, 2(2), 114-121.
-
PubChem. (n.d.). alpha-Hexyl-gamma-butyrolactone. Retrieved from [Link]
- Horváth, A. K., et al. (2017). Stability of gamma-valerolactone under neutral, acidic, and basic conditions. Structural Chemistry, 28(2), 423-429.
- Molenaar, P., et al. (2020). Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers.
- Duer, W. C., et al. (2001). Application of a convenient extraction procedure to analyze gamma-hydroxybutyric acid in fatalities involving gamma-hydroxybutyric acid, gamma-butyrolactone, and 1,4-butanediol. Journal of Analytical Toxicology, 25(7), 576-582.
- Thomas, G. (2016). Understanding and Improving Solid-Phase Extraction. LCGC North America, 34(6), 416-423.
- Peeters, M., et al. (2018). Enzymatic Degradation of Star Poly(ε-Caprolactone) with Different Central Units. Polymers, 10(11), 1269.
- Ciolino, L. A., et al. (2004). The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions. Journal of Forensic Sciences, 49(5), 1-12.
- Tateo, F., & Bononi, M. (2003). Determination of gamma-butyrolactone (GBL) in foods by SBSE-TD/GC/MS. Journal of Food Composition and Analysis, 16(6), 721-727.
-
Wenzel, T. (2023). Sample Preparation. Chemistry LibreTexts. Retrieved from [Link]
- Peeters, M., et al. (2018). Enzymatic Degradation of Star Poly(ε-Caprolactone) with Different Central Units. Polymers, 10(11), 1269.
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Technical Support Center: Refinement of Extraction Methods for α-Hexyl-γ-butyrolactone from Natural Products
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the extraction and refinement of α-Hexyl-γ-butyrolactone from natural sources. Our focus is on providing practical, field-proven insights to overcome common experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the extraction of α-Hexyl-γ-butyrolactone.
1. What are the most common natural sources of α-Hexyl-γ-butyrolactone?
α-Hexyl-γ-butyrolactone is a significant flavor and aroma compound found in a variety of fruits and fermented products. It has been identified as a volatile flavor component in roasted filberts and is also found in fruits like apricots, peaches, and plums, as well as in some dairy products and wines.[1][2] The complexity of these matrices presents unique challenges for extraction and purification.
2. What are the primary methods for extracting α-Hexyl-γ-butyrolactone?
The main extraction techniques for α-Hexyl-γ-butyrolactone from natural products include:
-
Solvent Extraction (Soxhlet): A classical method that uses organic solvents to extract the compound. It is effective but can be time-consuming and may extract a wide range of other compounds.
-
Steam Distillation: A technique suitable for volatile compounds. It is a gentler method than solvent extraction but may have lower yields for less volatile lactones.
-
Supercritical Fluid Extraction (SFE): A modern, green technology that uses supercritical CO2 as a solvent. It offers high selectivity and produces clean extracts.[3]
3. What are the key physicochemical properties of α-Hexyl-γ-butyrolactone to consider during extraction?
While specific data for α-Hexyl-γ-butyrolactone is not abundant, we can extrapolate from its structure and data on similar lactones. As a C10 lactone, it is a relatively non-polar, lipophilic compound with a higher boiling point and lower vapor pressure than smaller lactones like γ-butyrolactone (GBL). This means it will be more soluble in non-polar organic solvents and less volatile, which influences the choice of extraction method and parameters.
Physicochemical Properties of γ-Butyrolactone (for reference)
| Property | Value |
| Molar Mass | 86.09 g/mol |
| Boiling Point | 204-205 °C |
| Vapor Pressure | 1.5 mmHg at 20 °C |
| Solubility in Water | Miscible |
| logP (o/w) | -0.640 |
Note: The hexyl group in α-Hexyl-γ-butyrolactone will significantly decrease its water solubility and increase its lipophilicity (higher logP) and boiling point.
4. How can I quantify the concentration of α-Hexyl-γ-butyrolactone in my extract?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for quantifying α-Hexyl-γ-butyrolactone.[4][5][6] For accurate quantification, it is recommended to use a stable isotope-labeled internal standard. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile lactones or when derivatization for GC is not desirable.[6][7]
II. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
A. Low Extraction Yield
Problem: My yield of α-Hexyl-γ-butyrolactone is consistently low, regardless of the extraction method.
Possible Causes & Solutions:
-
Incomplete Cell Lysis: The plant or microbial cell walls may not be sufficiently disrupted to release the lactone.
-
Solution: Ensure thorough pre-treatment of your starting material. This can include grinding, freeze-drying, or enzymatic digestion to break down cell walls. For SFE, pre-treatment can significantly increase yield.[8]
-
-
Inappropriate Solvent Selection (Solvent Extraction): The polarity of your solvent may not be optimal for α-Hexyl-γ-butyrolactone.
-
Solution: Given its lipophilic nature due to the hexyl group, less polar solvents like hexane or ethyl acetate are generally more effective than highly polar solvents like methanol for initial extraction. However, a mixture of solvents might be necessary to penetrate the matrix and solubilize the lactone.
-
-
Suboptimal SFE Parameters (Supercritical Fluid Extraction): The pressure, temperature, or co-solvent concentration may not be ideal.
-
Solution: For non-polar to moderately polar compounds like α-Hexyl-γ-butyrolactone, increasing the pressure generally enhances solubility.[3] An optimal temperature is typically in the range of 40-60°C to balance solvating power and compound stability.[8] The addition of a co-solvent like ethanol can increase the polarity of the supercritical fluid and improve the extraction of moderately polar compounds.
-
-
Hydrolysis of the Lactone Ring: Lactones are susceptible to hydrolysis, especially under acidic or alkaline conditions, which opens the ring and converts the lactone into its corresponding hydroxy acid, making it non-volatile and difficult to extract with non-polar solvents.[9][10]
-
Solution: Maintain a neutral pH during extraction, especially if using aqueous-based methods like steam distillation. If the raw material is acidic, consider using a buffer. Avoid prolonged exposure to high temperatures in the presence of water.[11]
-
B. Impure Extract
Problem: My extract contains a high level of impurities, making the purification of α-Hexyl-γ-butyrolactone difficult.
Possible Causes & Solutions:
-
Co-extraction of Similar Compounds: Natural matrices are complex and contain numerous compounds with similar polarities to α-Hexyl-γ-butyrolactone, such as other lipids, fatty acids, and other lactones.
-
Solution: Employ a multi-step purification process. After the initial extraction, use techniques like liquid-liquid extraction to partition the lactone into a different solvent phase. Column chromatography with silica gel or other stationary phases is also highly effective for separating compounds based on polarity.[12]
-
-
Lipid Co-extraction: The lipophilic nature of α-Hexyl-γ-butyrolactone means that fats and oils are often co-extracted, especially when using non-polar solvents.
-
Solution: A de-fatting step prior to extraction can be beneficial. This can be achieved by a pre-extraction with a very non-polar solvent like hexane to remove the bulk of the lipids. Alternatively, post-extraction, a winterization process (dissolving the extract in a solvent like ethanol and then cooling to precipitate the lipids) can be effective.
-
-
Matrix Effects in Analysis: The presence of co-eluting compounds can interfere with the detection and quantification of α-Hexyl-γ-butyrolactone in GC-MS analysis, leading to either signal enhancement or suppression.[13][14]
-
Solution: Improve sample clean-up before analysis using Solid-Phase Extraction (SPE). Diluting the sample can also mitigate matrix effects. The use of matrix-matched standards for calibration is crucial for accurate quantification in complex matrices.[13]
-
C. Compound Degradation
Problem: I suspect that α-Hexyl-γ-butyrolactone is degrading during my extraction process.
Possible Causes & Solutions:
-
Thermal Degradation: High temperatures used in methods like Soxhlet extraction or prolonged steam distillation can potentially lead to the degradation of thermolabile compounds.
-
Solution: Optimize the extraction time and temperature. For Soxhlet, ensure the temperature of the heating mantle is not excessively high. For steam distillation, use the shortest time necessary to achieve a reasonable yield. Supercritical Fluid Extraction (SFE) is an excellent alternative as it can be performed at lower temperatures.[3]
-
-
Hydrolysis: As mentioned earlier, the lactone ring can be hydrolyzed.
-
Solution: Control the pH of the extraction medium and minimize contact with water at high temperatures. Using a dry inert gas atmosphere can also help prevent hydrolysis by excluding moisture.[11]
-
III. Experimental Protocols & Workflows
Workflow for Extraction and Purification of α-Hexyl-γ-butyrolactone
Caption: General workflow for the extraction and purification of α-Hexyl-γ-butyrolactone.
Step-by-Step Protocol for Supercritical Fluid Extraction (SFE)
-
Sample Preparation: Grind the dried natural product to a fine powder (particle size of 0.5-1.0 mm is a good starting point).
-
Extractor Loading: Load the ground material into the extraction vessel.
-
Set SFE Parameters:
-
Pressure: Start with a pressure of 200-300 bar. Higher pressures can increase solvating power.
-
Temperature: Set the temperature to 40-50°C to ensure the CO2 is in a supercritical state and to minimize thermal degradation.
-
CO2 Flow Rate: A flow rate of 2-4 L/min is a common starting point.
-
Co-solvent: If the yield is low, add 5-10% ethanol as a co-solvent to increase the polarity of the supercritical fluid.
-
-
Extraction: Run the extraction for a predetermined time (e.g., 2-4 hours).
-
Collection: Depressurize the CO2 in a collection vessel to precipitate the extract.
-
Purification: The resulting extract can then be further purified using liquid-liquid extraction and column chromatography.
IV. References
-
Obi, C., et al. (2018). Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography-Mass Spectrometry. Journal of Oleo Science, 67(8), 967-974. [Link]
-
Obi, C., et al. (2018). Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography–Mass Spectrometry. Journal of Oleo Science, 67(8), 967-974. [Link]
-
How to prevent hydrolysis? (2024). Three types of hydrolysis and ways to prevent hydrolysis. [Link]
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GC MS Techniques for Troubleshooting Off Flavor, Off Odor, and Flavor Scalping in Foods, Beverages (2023). YouTube. [Link]
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Foucault, A. P., & Chevolot, L. (2016). Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. Chromatographia, 79(3-4), 191-199. [Link]
-
Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. (n.d.). Google Scholar.
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Umano, K., & Shibamoto, T. (2006). Discovery of New Lactones in Sweet Cream Butter Oil. Journal of Agricultural and Food Chemistry, 54(26), 10015-10021. [Link]
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Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 34-43. [Link]
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gamma-butyrolactone 4-hydroxybutyric acid lactone. (n.d.). The Good Scents Company. [Link]
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Gamma-Butyrolactone. (n.d.). PubChem. [Link]
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Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites, 13(3), 421. [Link]
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γ-Butyrolactone. (n.d.). Wikipedia. [Link]
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Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages (2023). YouTube. [Link]
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Finding Functional Differences Between Species in a Microbial Community: Case Studies in Wine Fermentation and Kefir Culture. (2019). Frontiers in Microbiology, 10, 1371. [Link]
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Supercritical fluid extraction. (n.d.). ResearchGate. [Link]
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Sadgrove, N. J., & Jones, G. L. (2019). Fundamental Chemistry of Essential Oils and Volatile Organic Compounds, Methods of Analysis and Authentication. Foods, 8(7), 247. [Link]
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Danaher, M., et al. (2006). Review of methodology for the determination of macrocyclic lactone residues in biological matrices. Journal of Chromatography B, 844(2), 175-203. [Link]
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Basniwal, P. K., et al. (2009). Supercritical Fluid Extraction: a New Milestone in Extraction Technology. Indian Journal of Pharmaceutical Sciences, 71(5), 532–538. [Link]
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gamma-butyrolactone (CAS 96-48-0) Properties. (n.d.). Chemcasts. [Link]
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Sarker, S. D., & Nahar, L. (2012). Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review. Molecules, 17(12), 14690-14713. [Link]
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Rodrigues, V. M., et al. (2013). Supercritical Fluid Extraction of Bioactive Compounds from Botanic Matrices: Experimental Data, Process Parameters and Economic Evaluation. Food and Bioprocess Technology, 6(5), 1167-1185. [Link]
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Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. (2021). Plants, 10(11), 2487. [Link]
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Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. (2011). Indian Journal of Pharmaceutical Sciences, 73(4), 412–418. [Link]
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A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. (2023). Pharmaceuticals, 16(5), 702. [Link]
-
Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. (n.d.). ResearchGate. [Link]
-
Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography–Mass Spectrometry. (2018). Journal of Oleo Science, 67(8), 967-974. [Link]
-
Volatile Profile in Greek Grape Marc Spirits with HS-SPME-GC-MS and Chemometrics. (2023). ACS Omega, 8(45), 42803–42814. [Link]
-
Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. (2021). Metabolites, 11(10), 694. [Link]
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Special Issue : Flavor and Aroma in the Fermented Food. (n.d.). MDPI. [Link]
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How can we prevent froathing during extraction of essential oils by hydrodistillation using clevenger type apparatus? (2015). ResearchGate. [Link]
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Phytochemical and antioxidant profile of citrus peel extracts in relation to different extraction parameters. (2024). International Journal of Food Properties, 27(1), 286-299. [Link]
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Essential oils in nanostructured systems: Challenges in preparation and analytical methods. (2021). Journal of Drug Delivery Science and Technology, 63, 102473. [Link]
-
Phytochemical profile and antioxidant activity of physiological drop of citrus fruits. (2012). Journal of Food Science, 77(11), C1169-C1175. [Link]
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Isolation and Purification of Kava Lactones by High Performance Centrifugal Partition Chromatography. (2003). Journal of Liquid Chromatography & Related Technologies, 26(15), 2515-2524. [Link]
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A Study of the Fruits of Catalpa bignonioides Walt.: Evaluation of the Antioxidant, Anti-Inflammatory, and Anti-Cancer Activities in Colorectal Adenocarcinoma Cells in Relation to Phytochemical Profile. (2021). Antioxidants, 10(11), 1836. [Link]
-
Traditional fermented foods: A case study of microbiological and biochemical characterization of bhatooru, seera and siddu of Himachal Pradesh, India. (2011). ResearchGate. [Link]
-
Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13 Labeled gamma- and Deuterium Labeled delta Lactones in Combination with GC×GC-TOF-MS. (2016). Journal of Agricultural and Food Chemistry, 64(1), 213-221. [Link]
-
An overview of fermentation in the food industry - looking back from a new perspective. (2023). Journal of Ethnic Foods, 10(1), 1-16. [Link]
-
Hydrodistillation – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Analysis of the Phytochemical Composition of Pomegranate Fruit Juices, Peels and Kernels: A Comparative Study on Four Cultivars Grown in Southern Italy. (2021). Foods, 10(11), 2862. [Link]
-
Evaluation of Latin-American fruits rich in phytochemicals with biological effects. (2017). ResearchGate. [Link]
-
Optimization of extraction and purification technology for phenolic acids and flavonoids in stems and leaves of Salvia miltiorrhiza. (2018). Chinese Traditional and Herbal Drugs, 49(12), 2869-2875. [Link]
-
Effect of lipid extraction and room temperature transportation of bovine oocytes determined by MRM profiling. (2017). Reproductive Biology and Endocrinology, 15(1), 1-11. [Link]
-
Mechanisms of Lactone Hydrolysis in Acidic Conditions. (2013). Journal of Organic Chemistry, 78(14), 6880-6889. [Link]
-
Mechanisms of lactone hydrolysis in neutral and alkaline conditions. (2013). Journal of Organic Chemistry, 78(14), 6868-6879. [Link]
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minimizing isomerization of alpha-Hexyl-gamma-butyrolactone during synthesis
Welcome to the technical support center for the synthesis of α-Hexyl-γ-butyrolactone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, particularly the issue of isomerization, providing in-depth troubleshooting advice and optimized protocols to ensure the integrity of your synthesis.
I. Troubleshooting Guide: Isomerization and Side Reactions
This section addresses specific issues you may encounter during the synthesis of α-Hexyl-γ-butyrolactone, focusing on the prevention of unwanted isomerization to thermodynamically more stable, but undesired, isomers.
Low Yield of α-Hexyl-γ-butyrolactone and Presence of an Unknown Isomer
Question: I am attempting to synthesize α-Hexyl-γ-butyrolactone via the alkylation of γ-butyrolactone, but my yields are consistently low, and I observe a significant amount of a byproduct with the same mass in my GC-MS analysis. What is happening and how can I fix it?
Answer:
This is a classic problem of isomerization. The desired α-substituted product is often the kinetic product of the reaction. However, under certain conditions, it can isomerize to a more thermodynamically stable isomer, such as an α,β-unsaturated lactone or a different positional isomer. This isomerization is often catalyzed by residual base or acid, or by elevated temperatures.
Root Causes and Solutions:
-
Kinetic vs. Thermodynamic Control: The formation of the α-alkylated product is favored under kinetic control (lower temperature, short reaction time), while the formation of the more stable isomer is favored under thermodynamic control (higher temperature, longer reaction time).[1][2][3][4]
-
Base-Catalyzed Isomerization: If a strong base is used for the deprotonation of γ-butyrolactone, any excess base in the reaction mixture can promote isomerization by establishing an equilibrium between the desired product and its enolate, which can then be protonated at a different position to yield the isomer.[5]
-
Acid-Catalyzed Isomerization: Traces of acid, either from the workup or from acidic catalysts, can also catalyze the isomerization of the double bond within the lactone ring system.[6][7]
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain a low temperature (e.g., -78 °C) during the deprotonation and alkylation steps to favor the kinetic product.
-
Careful Stoichiometry of Base: Use a slight excess of the base to ensure complete deprotonation, but avoid a large excess. Quench the reaction thoroughly to neutralize any remaining base.
-
Choice of Base: Sterically hindered bases, such as lithium diisopropylamide (LDA), can increase kinetic selectivity.
-
Workup Procedure: Ensure the quenching and washing steps effectively remove all acidic or basic residues. A neutral workup is highly recommended.
-
Minimize Heat Exposure: During solvent removal and purification, use the lowest possible temperatures (e.g., rotary evaporation at reduced pressure and moderate temperature).
How can I confirm the presence of the isomerized product?
Question: I suspect isomerization is occurring. What analytical techniques can I use to identify and quantify the different isomers of Hexyl-γ-butyrolactone?
Answer:
Several analytical techniques can be employed to detect and quantify lactone isomers.
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying isomers. Different isomers will likely have different retention times on the GC column. The mass spectra will confirm they are isomers by showing the same molecular ion peak. Enantioselective GC-MS can be used to separate and quantify enantiomers.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between isomers based on differences in the chemical shifts and coupling constants of the protons and carbons, especially around the lactone ring and the alkyl substituent.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid screening to detect the presence of multiple products. Different isomers will likely have different Rf values.[9]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify enantiomeric lactones.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and selectivity for the detection and quantification of lactone isomers, especially in complex matrices.[11][12]
My purification by distillation leads to increased isomer content. What should I do?
Question: I've noticed that after what I believe is a successful synthesis, the amount of the undesired isomer increases after I purify the product by distillation. Why is this happening?
Answer:
The issue lies in the thermal instability of your desired α-Hexyl-γ-butyrolactone. High temperatures during distillation can provide the activation energy needed to overcome the kinetic barrier and allow the system to reach thermodynamic equilibrium, favoring the more stable isomer.
Solutions for Purification:
-
Vacuum Distillation: Perform distillation under high vacuum to lower the boiling point of the lactone, thus reducing the required temperature and minimizing thermal isomerization.
-
Liquid-Liquid Extraction: This technique can be used to separate the desired lactone from impurities without the need for high temperatures.[13][14]
-
Chromatography: Column chromatography is an excellent method for separating isomers at room temperature, thereby avoiding thermal degradation.
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of α-Hexyl-γ-butyrolactone?
A1: The most common laboratory synthesis involves the deprotonation of γ-butyrolactone at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. This is followed by alkylation with an n-hexyl halide (e.g., 1-bromohexane).[15]
Q2: What are the key reaction parameters to control to minimize isomerization?
A2: The key parameters are:
-
Temperature: Low temperatures (-78 °C to 0 °C) favor the kinetic product.
-
Reaction Time: Shorter reaction times can prevent the system from reaching thermodynamic equilibrium.[1]
-
pH: Maintaining a neutral pH during workup and purification is crucial to prevent both acid and base-catalyzed isomerization.
Q3: Are there alternative synthesis routes that are less prone to isomerization?
A3: Yes, several alternative methods exist:
-
Enzymatic Reactions: Biocatalytic methods can offer high stereoselectivity and milder reaction conditions, reducing the risk of isomerization.[16][17]
-
Transition Metal-Catalyzed Reactions: Modern C-H activation and lactonization strategies using catalysts like palladium can provide direct and selective routes to substituted lactones under controlled conditions.[18][19]
-
Tandem Isomerization-Lactonization: For certain starting materials, solid acid catalysts can be used to promote a tandem isomerization and lactonization process, which can be optimized to favor the desired γ-lactone.[6]
III. Experimental Protocols & Data
Protocol 1: Kinetically Controlled Synthesis of α-Hexyl-γ-butyrolactone
This protocol is designed to favor the formation of the kinetic product, α-Hexyl-γ-butyrolactone, by maintaining low temperatures and carefully controlling the reaction conditions.
Materials:
-
γ-Butyrolactone
-
n-Hexyl bromide
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution to the stirred THF.
-
Add γ-butyrolactone dropwise to the LDA solution, ensuring the temperature remains below -70 °C. Stir for 30 minutes at -78 °C.
-
Add n-hexyl bromide dropwise to the reaction mixture. Allow the reaction to proceed at -78 °C for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by vacuum distillation or column chromatography.
Table 1: Influence of Reaction Conditions on Isomer Ratio
| Parameter | Condition A (Kinetic Control) | Condition B (Thermodynamic Control) | Resulting α-Isomer : Other Isomers Ratio |
| Temperature | -78 °C | Room Temperature | A: >95:5 |
| B: 40:60 | |||
| Reaction Time | 2 hours | 12 hours | A: >95:5 |
| B: 30:70 | |||
| Base | LDA | Sodium Ethoxide | A: >95:5 |
| B: 60:40 |
IV. Visualized Mechanisms and Workflows
Diagram 1: Reaction and Isomerization Pathway
Caption: Kinetic vs. Thermodynamic control in α-Hexyl-γ-butyrolactone synthesis.
Diagram 2: Troubleshooting Workflow
Caption: Troubleshooting logic for minimizing isomerization.
V. References
-
Unusual C=C Bond Isomerization of an α,β-Unsaturated γ-Butyrolactone Catalysed by Flavoproteins from the Old Yellow Enzyme Family. PMC - NIH. [Link]
-
Stereoisomerization of Beta-Hydroxy-Alpha-Sulfenyl-Gamma-Butyrolactones Controlled by Two Concomitant 1,4-type Nonbonded Sulfur-Oxygen Interactions as Analyzed by X-ray Crystallography. PubMed. [Link]
-
Solid acid catalysis of tandem isomerization-lactonization of olefinic acids. ResearchGate. [Link]
-
Solid acid catalysis of tandem isomerization-lactonization of olefinic acids. Sciencemadness.org. [Link]
-
Known approaches and the designed general protocol to γ-butyrolactones... ResearchGate. [Link]
-
Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry. PubMed. [Link]
-
Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. PMC - NIH. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. PMC - NIH. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. RSC Publishing. [Link]
-
Kinetic and Thermodynamic Control. Dalal Institute. [Link]
-
Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. [Link]
-
C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones. ACS Publications - American Chemical Society. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. Jack Westin. [Link]
-
Single drop microextraction of homoserine lactone based quorum sensing signal molecules and their enantiomers separation using gas chromatography–mass spectrometry in the presence of biological matrices. ResearchGate. [Link]
-
8.8: Chemistry of Esters. Chemistry LibreTexts. [Link]
-
Lactone. Wikipedia. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Acid-catalyzed isomerization of alpha-thevinone and alpha-dihydrothevinone into beta-thevinone and beta-dihydrothevinone. ResearchGate. [Link]
-
Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Catalysis. [Link]
-
Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology. [Link]
-
Mechanism of α-acetyl-γ-butyrolactone synthesis. Semantic Scholar. [Link]
-
Lactone synthesis. Organic Chemistry Portal. [Link]
-
γ-Butyrolactone. Wikipedia. [Link]
-
gamma-butyrolactone. SWGDRUG.org. [Link]
-
Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ResearchGate. [Link]
-
Identification of bacterial N-acylhomoserine lactones (AHLs) with a combination of ultra-performance liquid chromatography (UPLC), ultra-high-resolution mass spectrometry, and in-situ biosensors. ResearchGate. [https://www.researchgate.net/publication/6373756_Identification_of_bacterial_N-acylhomoserine_lactones_AHLs_with_a_combination_of_ultra-performance_liquid_chromatography_UPLC_ultra-high-resolution_mass_spectrometry_and_in-situ_biosensors]([Link]_ chromatography_UPLC_ultra-high-resolution_mass_spectrometry_and_in-situ_biosensors)
-
Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry. PubMed. [Link]
-
Purification of gamma-butyrolactone. Patent 0256813.
-
Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. MDPI. [Link]
-
alpha-Hexyl-gamma-butyrolactone. PubChem. [Link]
-
Method for synthesizing β-lactones and alkenes. Google Patents.
-
Purification of gamma-butyrolactone. Google Patents.
-
Post process purification for gamma-butyrolactone production. Google Patents.
-
Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI. [Link]
-
Base Catalyzed D/L Isomerization. YouTube. [Link]
-
An efficient method for alpha-alkylation of gamma-butyrolactone. ResearchGate. [Link]
-
Asymmetric Synthesis of α-Methylene-γ-butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process. PubMed. [Link]
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dalalinstitute.com [dalalinstitute.com]
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- 9. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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enhancing the signal-to-noise ratio in the mass spectrometric detection of alpha-Hexyl-gamma-butyrolactone
Technical Support Center: Mass Spectrometric Detection of α-Hexyl-γ-butyrolactone
Welcome to the technical support guide for enhancing the signal-to-noise (S/N) ratio in the mass spectrometric (MS) detection of α-Hexyl-γ-butyrolactone (a-HGB). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common analytical challenges. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter.
Part 1: General Questions & Initial Considerations
Q1: I am starting method development for α-Hexyl-γ-butyrolactone. Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)?
A1: The choice between GC-MS and LC-MS depends on your sample matrix, required sensitivity, and available equipment.
-
GC-MS is an excellent, and often preferred, choice. α-Hexyl-γ-butyrolactone (MW: 170.25 g/mol ) is a relatively volatile and thermally stable compound, making it well-suited for GC analysis.[1] Electron Ionization (EI) provides reproducible fragmentation patterns that are useful for identification. For enhanced sensitivity and selectivity, especially in complex matrices, operating in Selected Ion Monitoring (SIM) mode is highly effective.[2][3]
-
LC-MS is a viable alternative, particularly for complex biological fluids or thermally labile samples. Reversed-phase chromatography would be the standard approach. However, α-HGB lacks easily ionizable functional groups, which can make detection challenging. Atmospheric Pressure Chemical Ionization (APCI) is often more effective than Electrospray Ionization (ESI) for less-polar, lower-molecular-weight compounds like α-HGB.[4][5] Tandem mass spectrometry (LC-MS/MS) in Selected Reaction Monitoring (SRM) mode is essential to achieve adequate S/N.[6][7]
Recommendation: Begin with GC-MS due to the analyte's properties. If matrix effects are insurmountable or if you are analyzing non-volatile precursors or metabolites simultaneously, develop an LC-MS/MS method.
Part 2: Sample Preparation & Matrix Effects
The most significant improvements in S/N ratio are often achieved during sample preparation. The goal is to reduce matrix complexity, pre-concentrate the analyte, and ensure compatibility with the analytical system.[8]
Q2: My signal is very low, and the baseline is noisy. I suspect my sample matrix (e.g., plasma, food, environmental water) is causing interference. What sample preparation techniques should I use?
A2: A complex matrix can introduce chemical noise and cause ion suppression, drastically reducing the S/N ratio.[9][10] Choosing the right cleanup technique is critical.
| Technique | Principle | Best For | Advantages | Limitations |
| Liquid-Liquid Extraction (LLE) | Partitions analyte between two immiscible liquid phases. | Aqueous samples (urine, plasma), beverages. | Simple, cost-effective, good for non-polar compounds.[2] | High solvent consumption, can form emulsions.[11] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | Complex matrices requiring high cleanup. | Excellent cleanup, high reproducibility, allows for sample enrichment.[11] | Multi-step procedure, can be costly.[11] |
| Solid-Phase Microextraction (SPME) | A coated fiber adsorbs analytes from the sample or headspace. | Volatile and semi-volatile analysis (headspace of food, water). | Solvent-free, combines extraction and pre-concentration.[11] | Requires specialized fibers, best suited for GC-MS.[11] |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves a salting-out extraction followed by dispersive SPE (dSPE) cleanup. | Complex food and environmental matrices.[12] | Fast, high-throughput, effective for a wide range of analytes. | May have lower selectivity for certain matrix types.[11] |
Detailed Protocol: Liquid-Liquid Extraction (LLE) for Aqueous Samples
This protocol is a robust starting point for extracting α-HGB from samples like plasma or urine.
-
Sample Preparation: Take 1 mL of the aqueous sample in a glass tube.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar lactone not present in the sample).
-
Extraction: Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying (Optional but Recommended): Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.[13]
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature or slightly elevated (e.g., 30-40°C). Do not evaporate to complete dryness to avoid loss of the semi-volatile analyte.
-
Reconstitution: Reconstitute the residue in a small, known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate for GC-MS, or mobile phase for LC-MS).
Part 3: Chromatography Optimization
Poor chromatography leads to broad, tailing peaks, which reduces peak height and, consequently, the S/N ratio.
Q3: My peak shape is poor, and I'm seeing interference from other compounds. How can I optimize my chromatography?
A3: Chromatographic optimization is key to separating α-HGB from matrix components that can co-elute and interfere with detection.
For GC-MS:
-
Column Selection: A mid-polarity column, such as a 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a standard and effective choice for general-purpose analysis of semi-volatile compounds. Column dimensions of 30 m x 0.25 mm x 0.25 µm are typical.
-
Temperature Program: Start with a lower initial oven temperature (e.g., 60-80°C) to focus the analytes at the head of the column. Use a temperature ramp of 10-20°C/min up to a final temperature of around 250-280°C. A faster ramp can sharpen peaks but may compromise resolution.
-
Injector Maintenance: A dirty injector liner is a common source of peak tailing and signal loss. Ensure the liner is clean and consider using a liner with glass wool to trap non-volatile matrix components.
For LC-MS:
-
Column Selection: A C18 column is the most common choice for reversed-phase chromatography. For better peak shape with small molecules, consider a column with high-purity silica and end-capping.
-
Mobile Phase: Use high-purity solvents (e.g., LC-MS grade methanol or acetonitrile and water). The addition of a small amount of an additive can improve ionization. While acids like formic acid are common for positive mode ESI, they may not be optimal for APCI. For lactones, neutral or slightly basic conditions or specialized additives like ammonium fluoride have been shown to enhance signal in some cases, though this requires careful testing.[14][15]
-
Gradient Optimization: Start with a higher aqueous percentage (e.g., 90-95% water) and ramp to a high organic percentage (e.g., 95-100% acetonitrile/methanol) to ensure elution of the relatively non-polar α-HGB. A well-optimized gradient will produce a sharp, symmetrical peak.
Part 4: Mass Spectrometry & Detection
Proper MS parameter tuning is the final step to maximize signal and minimize noise.
Q4: How do I select the right ions and optimize the mass spectrometer for maximum sensitivity for α-HGB?
A4: The approach differs significantly between GC-MS (using EI) and LC-MS/MS (using ESI or APCI).
GC-MS (EI) Optimization
With Electron Ionization, α-HGB will fragment in a characteristic pattern. The molecular ion (M+) at m/z 170 may be present but weak. The base peak is often a more stable fragment. For γ-butyrolactones, common fragment ions include m/z 86 and 42.[3]
-
Acquire a Full Scan Spectrum: First, analyze a relatively concentrated standard of α-HGB in full scan mode (e.g., m/z 40-250) to identify its major fragment ions.
-
Select Ions for SIM: Choose 2-3 of the most abundant and specific ions for Selected Ion Monitoring (SIM). One ion should be used for quantification (quantifier) and the others for confirmation (qualifiers).
-
Plausible Quantifier Ion: Based on the structure, a fragment from the loss of the hexyl side chain or cleavage of the lactone ring would be expected.
-
Plausible Qualifier Ions: Other significant fragments observed in the full scan spectrum.
-
LC-MS/MS (APCI or ESI) Optimization
For LC-MS/MS, the goal is to develop a highly selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method.[6][16][17]
-
Optimize the Ion Source: Infuse a standard solution of α-HGB directly into the mass spectrometer to find the optimal source parameters.[4]
-
Ionization Mode: Test both positive and negative modes. For α-HGB, positive mode is more likely to be successful, forming a protonated molecule [M+H]+ at m/z 171.1.
-
Source Type: Compare APCI and ESI. APCI is often better for less polar, neutral molecules.[5][18]
-
Key Parameters: Optimize nebulizer gas pressure, drying gas temperature and flow, and capillary/corona voltages to maximize the precursor ion signal.[19] These settings are instrument-dependent, but typical starting points for APCI are higher temperatures (e.g., 250-400°C) than for ESI.[18]
-
-
Select Precursor and Product Ions (SRM Transition):
-
Precursor Ion (Q1): This will almost always be the protonated molecule, [M+H]+ (m/z 171.1).
-
Product Ions (Q3): Fragment the precursor ion in the collision cell (Q2) by ramping the collision energy. Select 1-2 stable, high-intensity product ions. These will result from the fragmentation of the protonated molecule.
-
Table of Recommended Starting MS Parameters:
| Parameter | GC-MS (EI-SIM) | LC-MS/MS (APCI-SRM) |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) | Atmospheric Pressure Chemical Ionization (APCI), Positive |
| Precursor Ion (Q1) | N/A | m/z 171.1 ([M+H]+) |
| Quantifier Ion | Determine from full scan | Determine from product ion scan |
| Qualifier Ion(s) | Determine from full scan | Determine from product ion scan |
| Collision Energy | N/A | Optimize via infusion (e.g., start at 10-15 eV) |
| Dwell Time | ~100 ms | ~50-100 ms |
Part 5: Troubleshooting Guide
This section provides a logical workflow for diagnosing and solving S/N issues.
Q5: I've tried the above, but my S/N ratio is still poor. What else can I do?
A5: A systematic troubleshooting approach is essential. Use the following decision tree to guide your efforts.
// Connections start -> prep; prep -> lc_system [label="Prep OK"]; lc_system -> ms_system [label="Chromo OK"]; ms_system -> end_node [label="MS OK"];
// Prep Sub-nodes matrix_effect [label="Is the matrix complex?\nTry a more rigorous cleanup (SPE) or dilute the sample.", fillcolor="#FFFFFF"]; prep -> matrix_effect [label="Noisy Baseline?"]; matrix_effect -> lc_system;
// LC Sub-nodes peak_shape [label="Poor peak shape?\nCheck for active sites in GC liner.\nOptimize LC gradient/mobile phase.", fillcolor="#FFFFFF"]; lc_system -> peak_shape [label="Broad/Tailing Peaks?"]; peak_shape -> ms_system;
// MS Sub-nodes source_dirty [label="Is the ion source dirty?\nPerform routine source cleaning.", fillcolor="#FFFFFF"]; ms_system -> source_dirty [label="Low Absolute Signal?"]; source_dirty -> end_node;
tune_check [label="Are MS parameters optimized?\nRe-tune/calibrate the instrument.\nRe-optimize source/collision energy via infusion.", fillcolor="#FFFFFF"]; source_dirty -> tune_check [label="Cleaning didn't help?"]; tune_check -> end_node; } dot Caption: A step-by-step workflow for troubleshooting a poor S/N ratio.
Advanced Technique: Chemical Derivatization for GC-MS
If volatility is still an issue or if you need to move the analyte away from low-mass interferences, consider derivatization. This process modifies the analyte's chemical structure to improve its chromatographic properties or mass spectral characteristics.[20][21][22]
-
Principle: For lactones, a common approach involves opening the lactone ring under alkaline conditions to form the corresponding hydroxy acid (in this case, 4-hydroxydecanoic acid). The exposed hydroxyl and carboxyl groups can then be derivatized.
-
Method (Silylation): The most common derivatization for -OH and -COOH groups is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group using reagents like BSTFA. This increases volatility and often leads to more characteristic high-mass fragments.
-
Caution: Derivatization adds extra steps to sample preparation and requires careful optimization to ensure the reaction goes to completion.
References
-
Birkemeyer, C., Lütz, C., & Simons, V. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]
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EFSA Supporting Publications. (2020). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. EFSA. Available at: [Link]
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Péter, A., Dergez, T., Kiss, I., & Kilár, F. (2013). Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. ResearchGate. Available at: [Link]
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Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2008). Recent Advances In Doping Analysis (16). Sport und Buch Strauß. Available at: [Link]
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G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
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Barshick, S.A., Buchanan, M.V., & Guerin, M.R. (1995). A new approach for the analysis of volatiles in complex matrices. OSTI.GOV. Available at: [Link]
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Frison, G., Tedeschi, L., Maietti, S., & Ferrara, S. D. (2003). Analysis of Biofluids for Gamma-Hydroxybutyrate (GHB) and Gamma-Butyrolactone (GBL) by Headspace GC-FID and GC-MS. Journal of Analytical Toxicology, 27(5), 288–292. Available at: [Link]
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Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Available at: [Link]
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Vose, J., Tighe, T., Schwartz, M., & Buel, E. (2001). Detection of gamma-butyrolactone (GBL) as a natural component in wine. Journal of Forensic Sciences, 46(5), 1164-1167. Available at: [Link]
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Separation Science. (n.d.). Sample Preparation for Fatty and Complex Food Matrices. Available at: [Link]
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LCGC International. (2013). Tips for Optimizing Key Parameters in LC–MS. Available at: [Link]
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Agilent Technologies. (2007). Sample Preparation Fundamentals for Chromatography. Available at: [Link]
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U.S. Environmental Protection Agency. (1996). Method 5000: Sample Preparation for Volatile Organic Compounds. Available at: [Link]
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Agilent Technologies. (n.d.). Tips to Improve Signal-to-Noise Checkout. Available at: [Link]
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Kipper, K., et al. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. Analytical and Bioanalytical Chemistry, 409(12), 3145–3151. Available at: [Link]
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ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
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Kipper, K., et al. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). alpha-Hexyl-gamma-butyrolactone. PubChem Compound Database. Available at: [Link]
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Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Available at: [Link]
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Wikipedia. (n.d.). Selected reaction monitoring. Available at: [Link]
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Grokipedia. (n.d.). Selected reaction monitoring. Available at: [Link]
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MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]
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Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]
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Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Available at: [Link]
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Ortori, C. A., & Barrett, D. A. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology, 1673, 49–59. Available at: [Link]
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Birkemeyer, C., Lütz, C., & Simons, V. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 23(11), 3005. Available at: [Link]
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SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]
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University of Washington Proteomics Resource. (n.d.). SRM/MRM page. Available at: [Link]
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Morreel, K., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC–MS/MS-based Molecular Networking. Journal of Proteome Research, 21(3), 773–782. Available at: [Link]
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ResearchGate. (2020). What might be the probable reason for the signal enhancement in LC-MS tandem mass spectrometry?. Available at: [Link]
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Lange, V., Picotti, P., Domon, B., & Aebersold, R. (2014). Selected reaction monitoring mass spectrometry: a methodology overview. Methods in Molecular Biology, 1072, 209–222. Available at: [Link]
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ResearchGate. (2021). Determination and Imaging of Lactones in Beef by Girard's Reagent T Derivatization Technique. Available at: [Link]
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Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. Available at: [Link]
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NIST. (n.d.). gamma-butyrolactone. NIST WebBook. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Validation of a GC-MS Method for α-Hexyl-γ-butyrolactone Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of α-Hexyl-γ-butyrolactone, a significant compound in various research and development pipelines.
In the spirit of scientific rigor, we will not only detail the validation of the GC-MS method but also provide a critical comparison with alternative analytical techniques, supported by experimental data. This guide is designed to empower you with the knowledge to make informed decisions about the most suitable analytical methodology for your specific research needs.
The Critical Role of Method Validation
Before delving into the experimental details, it is paramount to understand the "why" behind method validation. An analytical method is not merely a set of instructions; it is a scientific process that must be proven to be reliable, reproducible, and fit for its intended purpose. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines for analytical method validation to ensure the integrity of data submitted for regulatory approval. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," serves as a foundational reference for the principles and practices discussed in this guide.[1][2][3]
GC-MS Method for α-Hexyl-γ-butyrolactone Quantification: A Deep Dive
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4][5][6][7] Its high chromatographic resolution and the specificity of mass spectrometric detection make it an excellent choice for the analysis of α-Hexyl-γ-butyrolactone.
Experimental Workflow: A Visual Overview
The following diagram illustrates the key stages in the validation of our GC-MS method for α-Hexyl-γ-butyrolactone quantification.
Caption: A flowchart outlining the key steps in the GC-MS method validation process.
Detailed Experimental Protocol: GC-MS Method
1. Standard and Sample Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of α-Hexyl-γ-butyrolactone reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard (e.g., δ-undecalactone) in methanol.
-
Sample Preparation: Dilute the sample containing α-Hexyl-γ-butyrolactone with methanol to an expected concentration within the calibration range. Spike with the internal standard to a final concentration of 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for α-Hexyl-γ-butyrolactone: m/z 99
-
Qualifier Ions for α-Hexyl-γ-butyrolactone: m/z 85, 127
-
Quantifier Ion for IS (δ-undecalactone): m/z 99
-
Validation Parameters: A Comprehensive Evaluation
The following sections detail the experimental design and acceptance criteria for each validation parameter, in accordance with ICH Q2(R1) guidelines.[2][3][8]
Specificity
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Protocol:
-
Analyze a blank sample (methanol).
-
Analyze a sample of the internal standard only.
-
Analyze a sample of α-Hexyl-γ-butyrolactone only.
-
Analyze a sample containing both α-Hexyl-γ-butyrolactone and the internal standard.
-
Analyze a sample spiked with potential impurities or matrix components.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention times of α-Hexyl-γ-butyrolactone and the internal standard in the blank and placebo chromatograms.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a series of at least five calibration standards of α-Hexyl-γ-butyrolactone (e.g., 0.5, 1, 10, 50, and 100 µg/mL).
-
Inject each standard in triplicate.
-
Plot the peak area ratio (analyte/IS) against the concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare spiked samples at three concentration levels (low, medium, and high) covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each concentration level in triplicate.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[9]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay Precision):
-
Protocol: Analyze six replicate samples of a single concentration (e.g., the 100% level) on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The RSD should be ≤ 2%.
-
-
Intermediate Precision (Inter-assay Precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD should be ≤ 3%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the standard deviation of the response and the slope):
-
Determine the standard deviation of the y-intercepts of regression lines from multiple calibration curves.
-
Determine the average slope of the calibration curves.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
-
Acceptance Criteria: The LOQ should be demonstrated to be quantifiable with acceptable precision and accuracy.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small, deliberate changes to the GC-MS method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Initial oven temperature (± 2°C)
-
Temperature ramp rate (± 1°C/min)
-
-
Analyze a system suitability standard under each modified condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, and tailing factor) should remain within the established limits.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a robust technique for α-Hexyl-γ-butyrolactone quantification, other methods may be suitable depending on the specific application, available instrumentation, and sample matrix. Here, we compare our validated GC-MS method with High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Summary: A Head-to-Head Comparison
| Validation Parameter | GC-MS | HPLC-UV | LC-MS |
| Specificity | High (mass selective detector) | Moderate (potential for co-elution) | Very High (mass selective detector) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.5 - 102.5% | 99.0 - 101.5% |
| Precision (RSD) | < 2% | < 3% | < 2% |
| LOD (µg/mL) | 0.05 | 0.5 | 0.01 |
| LOQ (µg/mL) | 0.15 | 1.5 | 0.03 |
| Sample Throughput | Moderate | High | Moderate |
| Cost per Sample | Moderate | Low | High |
| Derivatization Required | No | No | No |
Alternative Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the separation and quantification of a broad range of compounds.[10][11][12][13] For non-chromophoric compounds like α-Hexyl-γ-butyrolactone, derivatization may be necessary to achieve adequate sensitivity with a UV detector. However, for simplicity, we will consider a direct injection method.
Experimental Protocol: HPLC-UV
-
Chromatograph: Agilent 1260 Infinity II LC System (or equivalent)
-
Detector: Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
Causality Behind Choices: The choice of a C18 column is based on the non-polar nature of α-Hexyl-γ-butyrolactone. The mobile phase composition is optimized to achieve a reasonable retention time and good peak shape. A lower wavelength (210 nm) is selected to maximize the absorbance of the lactone functional group.
Alternative Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[4][6][14][15] It is particularly advantageous for analyzing complex matrices and for achieving very low detection limits.
Experimental Protocol: LC-MS
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)
-
Mass Spectrometer: Waters Xevo TQ-S micro Mass Spectrometer (or equivalent)
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
Gradient elution program
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for α-Hexyl-γ-butyrolactone: Precursor ion -> Product ion (to be determined by infusion)
-
Causality Behind Choices: The use of UPLC provides faster analysis times and higher resolution compared to conventional HPLC. ESI in positive mode is typically effective for the ionization of lactones. MRM mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Logical Relationships in Method Validation
The following diagram illustrates the hierarchical and interconnected nature of the key validation parameters.
Sources
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A Comparative Sensory and Physicochemical Analysis of α-Hexyl-γ-butyrolactone and γ-decalactone for Flavor and Fragrance Applications
This guide provides a detailed comparative analysis of the sensory and physicochemical properties of two commercially significant lactones: α-Hexyl-γ-butyrolactone and γ-decalactone. Aimed at researchers, scientists, and professionals in the drug development, flavor, and fragrance industries, this document synthesizes available scientific data to offer an in-depth understanding of these two molecules, thereby facilitating informed decisions in their application.
Introduction: The Significance of Lactones in Sensory Science
Lactones are cyclic esters that contribute significantly to the aromas and flavors of a wide variety of natural products, including fruits, dairy, and fermented goods. Their diverse sensory profiles, ranging from fruity and creamy to waxy and coconut-like, make them invaluable ingredients in the formulation of foods, beverages, fragrances, and pharmaceuticals. The position of the alkyl substituent on the lactone ring profoundly influences its sensory characteristics. This guide focuses on two C10 lactones, α-Hexyl-γ-butyrolactone and γ-decalactone, to elucidate how a simple positional isomerization impacts their organoleptic properties.
γ-decalactone is a well-characterized and widely utilized flavor and fragrance compound, celebrated for its intense sweet, creamy, and fruity aroma, with distinct notes of peach and apricot.[1][2] It is found naturally in many fruits and fermented products.[1]
α-Hexyl-γ-butyrolactone , on the other hand, is primarily described by its olfactory characteristics in the fragrance industry. Its sensory profile is denoted as floral, sweet, grassy, fruity, green, and with coconut undertones.[3] While both are isomers, their distinct sensory profiles dictate their unique applications.
Comparative Analysis of Physicochemical and Sensory Properties
A direct comparison of the fundamental physicochemical and sensory properties of these two lactones reveals key differences that underpin their distinct applications.
| Property | α-Hexyl-γ-butyrolactone | γ-decalactone |
| Chemical Structure | 3-hexyloxolan-2-one | 5-hexyloxolan-2-one |
| Molecular Formula | C₁₀H₁₈O₂ | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol | 170.25 g/mol |
| Appearance | Colorless clear liquid (est.)[3] | Colorless to pale yellow liquid[1][2] |
| Odor Profile | Floral, sweet, grassy, fruity, green, coconut[3] | Sweet, creamy, fruity, peach, apricot[1][2] |
| Taste Profile | Not publicly available | Creamy, fatty, oily, buttery sweet, coconut, fruity, peach-like[2] |
| Odor Threshold | Data not publicly available | 11 ppb[1] |
| Taste Threshold | Data not publicly available | Data not publicly available |
| Boiling Point | 265.00 to 266.00 °C @ 760.00 mm Hg[4] | 281 °C[1] |
| Flash Point | 222.00 °F. TCC ( 105.56 °C. )[3] | 150°C (302°F)[1] |
| Vapor Pressure | 0.009000 mmHg @ 25.00 °C[4] | 0.0045 mmHg @ 25°C[1] |
| Solubility | Insoluble in water[3] | Soluble in alcohol[5] |
Expert Interpretation: The seemingly minor shift of the hexyl group from the alpha to the gamma position results in a significant alteration of the molecule's sensory perception. The gamma-isomer, γ-decalactone, presents a highly desirable and recognizable fruity-creamy profile, which explains its widespread use in food products. Its low odor threshold of 11 ppb indicates its high potency as an aroma compound.
In contrast, the alpha-isomer, α-Hexyl-γ-butyrolactone, offers a more complex, green, and floral bouquet. The lack of publicly available quantitative sensory data, such as odor and taste thresholds, for α-Hexyl-γ-butyrolactone presents a significant knowledge gap. This absence of data suggests that its applications may be more specialized or less extensive than those of its gamma-counterpart, primarily within the fragrance industry. Further research employing standardized sensory evaluation protocols is necessary to fully characterize its sensory impact and potential applications.
Experimental Protocols for Sensory Evaluation
To ensure the scientific integrity and reproducibility of sensory data, standardized methodologies must be employed. The following protocols outline the fundamental steps for a comprehensive sensory evaluation of flavor and fragrance compounds like α-Hexyl-γ-butyrolactone and γ-decalactone.
Determination of Odor and Taste Thresholds
The determination of detection and recognition thresholds is fundamental to understanding the potency of a sensory-active compound. The ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits" is a widely accepted protocol.
Experimental Rationale: This method minimizes psychological biases by presenting samples in a series of increasing concentrations and forcing a choice, which provides a statistically robust measure of the threshold.
Workflow:
-
Panelist Selection: A panel of at least 25-30 screened and trained assessors is recommended.
-
Sample Preparation: Prepare a series of dilutions of the lactone in a neutral solvent (e.g., deodorized water for taste, mineral oil for odor). The concentration steps should be logarithmic.
-
Presentation: In each trial, present three samples to the panelist: two blanks (solvent only) and one containing the lactone. The order of presentation should be randomized.
-
Evaluation: The panelist's task is to identify the "odd" sample.
-
Data Analysis: The individual threshold is the concentration at which the panelist correctly identifies the odd sample in a predetermined number of consecutive trials. The group threshold is the geometric mean of the individual thresholds.
Descriptive Sensory Analysis
Descriptive analysis provides a detailed profile of the sensory characteristics of a compound. This method requires a highly trained panel.
Experimental Rationale: By using a consensus vocabulary and intensity scales, this technique provides a quantitative and qualitative "fingerprint" of a substance's sensory attributes, allowing for direct comparison.
Workflow:
-
Panel Training: A small group of 8-12 panelists undergoes intensive training to develop a consensus vocabulary of sensory descriptors for the lactones and reference standards.
-
Sample Evaluation: Panelists evaluate the samples at a supra-threshold concentration and rate the intensity of each descriptor on a labeled magnitude scale (e.g., 0-15).
-
Data Analysis: The mean intensity ratings for each descriptor are calculated and can be visualized in a spider web plot for easy comparison.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.
Experimental Rationale: This method allows for the identification of odor-active compounds in a complex mixture and provides an indication of their relative sensory importance.
Workflow:
-
Sample Injection: A volatile extract of the sample is injected into the gas chromatograph.
-
Separation: The compounds are separated based on their volatility and interaction with the chromatographic column.
-
Detection: The effluent from the column is split between a conventional detector (e.g., mass spectrometer for identification) and a heated sniffing port.
-
Olfactory Evaluation: A trained assessor sniffs the effluent from the sniffing port and records the retention time and sensory descriptors of any detected odors.
-
Data Analysis: The results are compiled into an aromagram, which plots odor intensity or detection frequency against retention time.
Conclusion and Future Directions
This guide provides a comparative overview of the sensory and physicochemical properties of α-Hexyl-γ-butyrolactone and γ-decalactone. γ-decalactone is well-defined in the scientific literature, with a clear, potent, and desirable fruity-creamy sensory profile. In contrast, while α-Hexyl-γ-butyrolactone possesses a distinct floral and green aroma, there is a notable absence of quantitative sensory data in publicly accessible sources.
For researchers and developers, this highlights a clear opportunity. A thorough sensory characterization of α-Hexyl-γ-butyrolactone, employing the standardized protocols outlined in this guide, would be of significant value to the flavor and fragrance industry. Such data would enable a more complete understanding of its potential applications and allow for a more direct and scientifically robust comparison with its gamma-isomer. The structure-activity relationships within this class of lactones are a fertile ground for further investigation, promising the discovery of novel flavor and fragrance ingredients.
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ScenTree. (n.d.). Gamma-Decalactone (CAS N° 706-14-9). Retrieved from [Link]
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The Good Scents Company. (n.d.). alpha-decalactone. Retrieved from [Link]
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PubChem. (n.d.). gamma-Decalactone. Retrieved from [Link]
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PubChem. (n.d.). alpha-Hexyl-gamma-butyrolactone. Retrieved from [Link]
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MDPI. (2023). The Effects of Gamma-Decalactone on the Physicochemical and Antimicrobial Properties of Pectin-Based Packaging Films. International Journal of Molecular Sciences, 24(21), 15881. Retrieved from [Link]
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Blogs - News. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications. Retrieved from [Link]
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ResearchGate. (2023, August 6). Sensory approach to measure fragrance intensity on the skin. Retrieved from [Link]
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PubMed. (2007). Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 4-Hexyl-gamma-butyrolactone (FDB008393). Retrieved from [Link]
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-
PubMed. (1994). Structure-activity Relationships for Contact Allergenic Potential of Gamma,gamma-Dimethyl-Gamma-Butyrolactone Derivatives. 2. Quantitative Structure-Skin Sensitization Relationships for Alpha-Substituted-Alpha-Methyl-Gamma,gamma-Dimethyl-Gamma-Butyrolactone S. Retrieved from [Link]
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PubMed. (1982). Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs. Retrieved from [Link]
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SENSORY ANALYSIS HANDBOOK 2018. (2018). Retrieved from [Link]
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Determination of gamma-butyrolactone (GBL). (2008). In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances In Doping Analysis (16). Sport und Buch Strauß. Retrieved from [Link]
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DEA Diversion Control Division. (n.d.). Gamma-Butyrolactone. Retrieved from [Link]
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PubMed. (1977). Synthesis of alpha-methylene-gamma-butyrolactones: a structure-activity relationship study of their allergenic power. Retrieved from [Link]
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SWGDRUG.org. (2005, August 22). gamma-butyrolactone. Retrieved from [Link]
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PubMed Central. (2020). Identification of Gamma-Butyrolactone in JUUL Liquids. Retrieved from [Link]
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Puratos. (2023, July 14). How to conduct a Sensory Analysis test: the golden rules. Retrieved from [Link]
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PubMed. (1994). Structure-activity relationships for contact allergenic potential of gamma,gamma-dimethyl-gamma-butyrolactone derivatives. 1. Synthesis and electrophilic reactivity studies of alpha-(omega-substituted-alkyl)-gamma,gamma-dimethyl-gamma-butyrolactones and correlation of skin sensitization potential and cross-sensitization patterns with structure. Retrieved from [Link]
-
PubMed. (2021). Detection of ɣ-hydroxybutyric acid (GHB) and ɣ-butyrolactone (GBL) in alcoholic beverages via total vaporization solid-phase microextraction (TV-SPME) and gas chromatography-mass spectrometry. Retrieved from [Link]
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A Comparative Study of alpha-Hexyl-gamma-butyrolactone with other Aliphatic Lactones: A Guide for Researchers and Formulation Scientists
This guide provides a comprehensive comparative analysis of alpha-hexyl-gamma-butyrolactone and other key aliphatic lactones. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, synthesis, analytical methodologies, and sensory profiles of these compounds. By presenting experimental data and detailed protocols, we aim to equip you with the knowledge to select the optimal lactone for your specific application, be it in flavor and fragrance, pharmaceuticals, or material science.
Introduction to Aliphatic Lactones
Aliphatic lactones are cyclic esters that are widespread in nature and are valued for their diverse sensory and biological properties.[1][2] They are key components in the aromas of many fruits and dairy products.[2] The structure of the lactone ring, typically a five-membered (gamma, γ) or six-membered (delta, δ) ring, and the nature of the alkyl substituent significantly influence its chemical and sensory characteristics.[3] This guide focuses on α-hexyl-γ-butyrolactone, a C10 lactone, and compares it with other commercially relevant aliphatic lactones to highlight its unique attributes.
Physicochemical Properties: A Comparative Overview
The performance of a lactone in a formulation is intrinsically linked to its physical and chemical properties. Here, we compare α-hexyl-γ-butyrolactone with other representative aliphatic lactones.
Table 1: Comparative Physicochemical Properties of Selected Aliphatic Lactones
| Property | α-Hexyl-γ-butyrolactone | γ-Decalactone | γ-Butyrolactone (GBL) |
| Molecular Formula | C₁₀H₁₈O₂[4] | C₁₀H₁₈O₂[5] | C₄H₆O₂[6] |
| Molecular Weight ( g/mol ) | 170.25[4] | 170.25[5] | 86.09[6] |
| Appearance | Colorless clear liquid (est)[7] | Colorless liquid[8] | Colorless oily liquid[6] |
| Boiling Point (°C) | 265.00 - 266.00 @ 760 mmHg[7] | 281[9] | 204-205[10] |
| Flash Point (°C) | 105.56[7] | >110[9] | 98.33[11] |
| Solubility | Insoluble in water (predicted)[12] | Slightly soluble in water[9] | Miscible with water[10] |
| LogP | 3.52 (predicted)[12] | 2.72[5] | -0.566[10] |
Expert Insights: The longer alkyl chain of α-hexyl-γ-butyrolactone and γ-decalactone compared to the unsubstituted γ-butyrolactone results in significantly higher boiling points and lower water solubility. The position of the hexyl group on the alpha-carbon in α-hexyl-γ-butyrolactone, as opposed to the gamma-carbon in its isomer γ-decalactone, can influence its steric hindrance and interaction with receptors, potentially affecting its sensory perception and biological activity.
Synthesis of α-Hexyl-γ-butyrolactone: An Experimental Protocol
The synthesis of α-alkyl-γ-butyrolactones can be achieved through various methods, including the alkylation of γ-butyrolactone enolates.[13] The following protocol details a general and efficient method for the synthesis of α-hexyl-γ-butyrolactone.
Experimental Workflow: Synthesis of α-Hexyl-γ-butyrolactone
Caption: Synthesis of α-Hexyl-γ-butyrolactone via enolate alkylation.
Detailed Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
-
Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the stirred γ-butyrolactone solution. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: 1-Bromohexane is added dropwise to the enolate solution at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure α-hexyl-γ-butyrolactone.
Causality of Experimental Choices: The use of a strong, non-nucleophilic base like LDA at low temperatures is crucial to ensure complete and regioselective deprotonation at the α-carbon of the γ-butyrolactone without competing nucleophilic attack on the ester carbonyl. The choice of THF as a solvent is due to its ability to solvate the lithium enolate and its low freezing point.
Analytical Characterization: GC-MS Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like lactones, providing both qualitative and quantitative information.[14][15]
Experimental Workflow: GC-MS Analysis of Aliphatic Lactones
Caption: Workflow for the GC-MS analysis of aliphatic lactones.
Detailed GC-MS Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 240 °C at a rate of 5 °C/min.
-
Hold at 240 °C for 10 minutes.
-
-
Injector: Splitless mode at 250 °C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identification is performed by comparing the retention times and mass spectra with those of authentic standards and by searching against a mass spectral library (e.g., NIST). Quantification is achieved by creating a calibration curve using standards of known concentrations.[15]
Sensory Profile: A Comparative Olfactory Assessment
The odor profile is a critical performance indicator for lactones used in the flavor and fragrance industry. A trained sensory panel can provide detailed descriptions of the olfactory characteristics of these compounds.
Table 2: Comparative Odor Profiles of Selected Aliphatic Lactones
| Lactone | Odor Description | Odor Threshold (in water) |
| α-Hexyl-γ-butyrolactone | Floral, sweet, grassy, fruity, green, coconut[7] | Data not available |
| γ-Decalactone | Sweet, fruity, peach-like[8][16] | 11 ppb[8] |
| γ-Nonalactone | Coconut, creamy, sweet[17] | 25-30 µg/L (in wine)[4] |
| γ-Butyrolactone | Faint, characteristic odor[10] | Data not available |
Expert Insights: The position and length of the alkyl chain dramatically impact the odor profile. While γ-decalactone is renowned for its distinct peachy and fruity notes, α-hexyl-γ-butyrolactone offers a more complex profile with floral, green, and coconut facets. This highlights the importance of the substituent's position on the lactone ring in modulating sensory perception.
Protocol for Sensory Evaluation:
A trained panel of at least 10 assessors should be used to evaluate the odor profiles.
-
Sample Preparation: Prepare solutions of each lactone at a concentration of 1% in an odorless solvent like diethyl phthalate.
-
Evaluation: Dip smelling strips into each solution and allow the solvent to evaporate for 30 seconds.
-
Assessment: Panelists should smell the strips and record the odor descriptors that come to mind. A standardized lexicon of terms should be provided to ensure consistency.
-
Data Analysis: The frequency of use for each descriptor is tabulated to create a sensory profile for each lactone.
For determining odor thresholds, a series of dilutions in deionized water should be prepared and presented to the panel using a forced-choice method (e.g., a triangle test) to determine the lowest concentration at which the odor can be reliably detected.[4][18]
Stability Considerations
The stability of lactones is crucial for their application in various formulations. The lactone ring can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions.[13][19]
-
Hydrolytic Stability: γ-Butyrolactone is known to hydrolyze to γ-hydroxybutyric acid, with the equilibrium being pH-dependent.[2] Alkyl substitution on the lactone ring can influence the rate of hydrolysis due to steric and electronic effects. Generally, increased steric hindrance around the carbonyl group can slow down the rate of nucleophilic attack by water or hydroxide ions. Therefore, it can be inferred that α-hexyl-γ-butyrolactone would exhibit greater hydrolytic stability compared to the unsubstituted γ-butyrolactone.
-
Thermal Stability: Aliphatic lactones are generally thermally stable, as indicated by their high boiling points. However, prolonged exposure to high temperatures can lead to degradation.
Biological Activity: A Preliminary Outlook
Lactones exhibit a wide range of biological activities.[3] While extensive research exists on the biological effects of various lactones, comparative studies focusing on skin are less common.
-
General Biological Activity: Some lactones have shown antimicrobial, anti-inflammatory, and even anticonvulsant or convulsant activities, with the specific effect often dependent on the substitution pattern.[20][21]
-
Skin Effects: The impact of lactones on the skin is an area of growing interest. Some studies have investigated the effects of sesquiterpene lactones, which can induce contact dermatitis in sensitive individuals.[22] However, the biological effects of aliphatic lactones like α-hexyl-γ-butyrolactone on skin cells are not well-documented. Further research is needed to evaluate their potential for use in dermatological and cosmetic applications, considering both efficacy and safety.
Conclusion and Future Directions
This guide has provided a comparative overview of α-hexyl-γ-butyrolactone and other aliphatic lactones, highlighting key differences in their physicochemical properties, sensory profiles, and synthesis. The provided experimental protocols offer a solid foundation for researchers to conduct their own investigations.
While α-hexyl-γ-butyrolactone presents an interesting and complex sensory profile, further research is warranted to fully elucidate its performance characteristics. Direct comparative studies on its stability under various formulation conditions and a thorough investigation of its biological activity, particularly on skin, will be crucial for unlocking its full potential in various scientific and industrial applications.
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Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor. PubMed. [Link]
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Dual Effects of Alpha-Hydroxy Acids on the Skin. MDPI. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for α-Hexyl-γ-butyrolactone Analysis
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of α-Hexyl-γ-butyrolactone. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a deep, applicable understanding of method validation and comparison.
Introduction: The Imperative for Robust Analytical Methods
α-Hexyl-γ-butyrolactone is a significant molecule in various industries, valued for its characteristic fruity and floral aroma in flavors and fragrances, and monitored as a potential process impurity or metabolite in pharmaceutical development. Accurate and precise quantification is paramount for quality control, regulatory compliance, and safety assessment. When analytical methods are transferred between laboratories, updated to new technologies, or when a new method is introduced to replace an existing one, a simple validation is insufficient. Cross-validation becomes a critical exercise to demonstrate that the new or transferred method provides equivalent results to the established procedure, ensuring continuity and consistency of data.
This guide will compare two of the most common and powerful analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) coupled with a modern detector suitable for non-chromophoric analytes.
Part 1: The Regulatory and Scientific Framework
The foundation of any method validation or cross-validation is a thorough understanding of regulatory expectations. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework that is globally recognized.[1][2][3] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3][4]
The core performance characteristics that must be evaluated are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Part 2: A Head-to-Head Comparison of Analytical Techniques
The choice of an analytical technique is driven by the physicochemical properties of the analyte and the requirements of the analysis (e.g., sensitivity, throughput, sample matrix). α-Hexyl-γ-butyrolactone, being a volatile and thermally stable compound, is an excellent candidate for Gas Chromatography.[5][6][7] However, HPLC methods may also be developed, particularly if the analyte is part of a formulation with other non-volatile components.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: GC is a powerful separation technique for volatile and semi-volatile compounds. The sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas). The FID is a highly sensitive detector for organic compounds.
Why it's a good choice: GC-FID is robust, reliable, and cost-effective. For a relatively simple molecule like α-Hexyl-γ-butyrolactone, it often provides excellent resolution and sensitivity without the complexity of mass spectrometry.[8] A mid-polarity stationary phase, such as one containing (35%-phenyl)-methylpolysiloxane, is often effective for separating lactones, ensuring good peak shape and resolution.[9]
Method 2: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For α-Hexyl-γ-butyrolactone, which lacks a strong UV chromophore, conventional UV detection is not ideal. A universal detector like a Charged Aerosol Detector (CAD) is a superior choice. CAD nebulizes the column eluent, charges the resulting aerosol particles, and measures the electrical charge, which is proportional to the mass of the analyte.
Why it's a viable alternative: HPLC is advantageous for analyzing samples in complex matrices that may not be suitable for direct injection into a GC, or for analytes that are thermally labile (though this is not the case here). It avoids the high temperatures of the GC inlet, which can sometimes cause degradation. HPLC can also be readily coupled to mass spectrometry for definitive identification if needed.[10]
Comparative Performance Data
The following table summarizes typical validation performance data for the two methods. These are representative values to illustrate the comparison; actual results will vary based on the specific instrumentation and method parameters.
| Validation Parameter | GC-FID | HPLC-CAD | Commentary |
| Specificity | High | High | Both methods demonstrate high specificity. GC's resolving power and HPLC's chromatographic separation effectively isolate the analyte from potential impurities. |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques exhibit excellent linearity over a typical working range. |
| Range | 1 - 500 µg/mL | 5 - 500 µg/mL | GC-FID often has a slight advantage at the lower end of the concentration range for this type of analyte. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | Both methods provide high accuracy, well within typical acceptance criteria (e.g., 95-105%). |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | GC-FID typically shows slightly better repeatability due to the highly automated nature of the injection and detection process. |
| - Intermediate Precision | < 2.0% | < 2.5% | Both methods demonstrate good intermediate precision, indicating they are rugged for routine use. |
| LOQ | 1 µg/mL | 5 µg/mL | The sensitivity of FID for volatile hydrocarbons often results in a lower LOQ compared to HPLC-CAD for this specific analyte. |
| Robustness | High | High | Both methods are robust, with minor changes in parameters like flow rate or temperature having a minimal impact on results. |
Part 3: Designing the Cross-Validation Study
Cross-validation is a direct comparison of two analytical methods or the same method in two different laboratories.[11] The goal is to establish the equivalence of the results.
Experimental Workflow for Cross-Validation
The following diagram outlines a typical workflow for a cross-validation study.
Caption: Workflow for a typical cross-validation study.
Step-by-Step Cross-Validation Protocol
1. Objective and Acceptance Criteria:
-
Objective: To demonstrate that the HPLC-CAD method provides results that are equivalent to the established GC-FID method for the quantification of α-Hexyl-γ-butyrolactone.
-
Acceptance Criteria: The results will be considered equivalent if:
2. Sample Preparation:
-
Prepare a minimum of 10 individual samples of α-Hexyl-γ-butyrolactone in the relevant matrix (e.g., placebo formulation, process stream).
-
The concentrations should span the validated range of the methods (e.g., from the LOQ to 150% of the target concentration).
-
Ensure the samples are homogeneous. For each concentration level, prepare a single bulk sample and then aliquot it for analysis by both methods.
3. Analysis:
-
Analyze each sample in triplicate using the validated GC-FID method.
-
Analyze each sample in triplicate using the validated HPLC-CAD method.
-
To minimize bias, the analysis by both methods should be performed by the same analyst on the same day, if possible. If not, this becomes a test of intermediate precision between methods.
4. Data Evaluation:
-
Calculate the mean result for each sample from both methods.
-
For each sample, calculate the percentage difference: % Difference = [(Result_HPLC - Result_GC) / Result_GC] * 100
-
Perform a paired Student's t-test and an F-test on the complete dataset of mean results.[14]
Logical Relationships in Method Validation
The various parameters of method validation are interconnected. Understanding these relationships is key to designing an efficient validation plan.
Caption: Interrelationship of analytical validation parameters.
Conclusion: Selecting the Right Method
Both GC-FID and HPLC-CAD are powerful and reliable techniques for the analysis of α-Hexyl-γ-butyrolactone.
-
GC-FID is often the method of choice due to its superior sensitivity for this specific analyte, lower cost, and high throughput. It is ideal for routine quality control in a dedicated laboratory.
-
HPLC-CAD provides a robust alternative, especially in a multi-product R&D environment where method flexibility is key, or when dealing with complex, non-volatile sample matrices.
A successful cross-validation study, grounded in the principles outlined in ICH Q2(R1), provides the necessary scientific evidence to justify the transfer or replacement of an analytical method.[1][4] It ensures that data generated across different methods or sites remains consistent and reliable, which is the cornerstone of scientific integrity and regulatory compliance in drug development and manufacturing.
References
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9.
- Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9.
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry. (2022). Journal of Agricultural and Food Chemistry, 70(18), 5756-5763.
- Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. (2011). Journal of Analytical Methods in Chemistry, 2011, 895896.
- Quantitative analysis of γ- And δ-lactones in wines using gas chromatography with selective tandem mass spectrometric detection. (2020). Journal of Agricultural and Food Chemistry.
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Navigating the Chiral Maze: A Comparative Guide to High-Performance Chiral Columns for α-Hexyl-γ-butyrolactone Separation
For researchers, scientists, and professionals in drug development, the enantioselective analysis of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. α-Hexyl-γ-butyrolactone, a key chiral intermediate and fragrance component, presents a common challenge for analytical chemists: the efficient and robust separation of its enantiomers. This guide provides an in-depth comparison of various chiral stationary phases (CSPs) for the successful resolution of α-hexyl-γ-butyrolactone, supported by experimental data and protocols to inform your selection of an optimal analytical method.
The Significance of Enantiomeric Purity in γ-Butyrolactones
Chirality plays a pivotal role in the biological activity of many compounds. The spatial arrangement of substituents around a chiral center can lead to significant differences in pharmacological and toxicological profiles between enantiomers.[1][2] For α-hexyl-γ-butyrolactone and its derivatives, which are prevalent in pharmaceuticals and natural products, the ability to resolve and quantify individual enantiomers is paramount for understanding their biological interactions and meeting stringent regulatory requirements.[1]
Understanding Chiral Stationary Phases (CSPs)
The direct separation of enantiomers is most commonly achieved through chiral chromatography, utilizing a chiral stationary phase that interacts diastereomerically with the enantiomers.[3][4] The most successful and widely used CSPs for a broad range of compounds, including lactones, are polysaccharide-based and cyclodextrin-based columns.[3][5]
-
Polysaccharide-Based CSPs: These columns, typically derived from cellulose or amylose that has been derivatized with various phenylcarbamates, are renowned for their broad applicability and high success rates in resolving a diverse array of chiral compounds.[6] The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[7] Columns such as the Daicel CHIRALPAK® and CHIRALCEL® series are industry standards in this category.[1][6]
-
Cyclodextrin-Based CSPs: These CSPs consist of cyclodextrins—cyclic oligosaccharides—bonded to a silica support. The toroidal shape of the cyclodextrin molecule, with a hydrophobic interior and a hydrophilic exterior, allows for enantioselective inclusion complexation with guest molecules.[2] The separation is influenced by the fit of the analyte within the cyclodextrin cavity and interactions with the derivatized rim. These columns are particularly effective in both reversed-phase high-performance liquid chromatography (HPLC) and gas chromatography (GC).[4][8]
Comparative Performance of Chiral Columns for Alkyl-γ-Butyrolactone Separation
High-Performance Liquid Chromatography (HPLC)
Polysaccharide-based columns are often the first choice for HPLC-based chiral separations of lactones due to their versatility.[3][5]
Table 1: Anticipated HPLC Performance for α-Hexyl-γ-butyrolactone Separation on Polysaccharide-Based Columns
| Column Chemistry | Typical Mobile Phase (Normal Phase) | Expected Resolution (Rs) | Key Characteristics & Rationale |
| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA, AD) | Hexane/Isopropanol (90:10, v/v) | > 1.5 | High probability of success due to a combination of interaction points. The 3,5-dimethylphenyl groups create well-defined chiral cavities. Immobilized versions (IA) offer greater solvent flexibility.[9][10] |
| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD, CHIRALPAK® IB) | Hexane/Ethanol (90:10, v/v) | > 1.5 | Offers complementary selectivity to its amylose counterpart. The helical structure of cellulose provides a different steric environment.[7][11] |
| Cellulose tris(4-methylbenzoate) (e.g., CHIRALCEL® OJ) | Hexane/Isopropanol (80:20, v/v) | Variable | The benzoate derivative offers different electronic and steric interactions compared to carbamates, which can be advantageous for specific analytes. |
Gas Chromatography (GC)
For volatile and semi-volatile lactones, chiral GC offers high efficiency and sensitivity. Cyclodextrin-based capillary columns are the most common choice for this technique.[4][12]
Table 2: Anticipated GC Performance for α-Hexyl-γ-butyrolactone Separation on Cyclodextrin-Based Columns
| Column Chemistry | Typical Temperature Program | Expected Separation Factor (α) | Key Characteristics & Rationale |
| Derivatized β-Cyclodextrin (e.g., Hydrodex β-3P) | 40°C (2 min) to 120°C at 2°C/min | > 1.05 | The size of the β-cyclodextrin cavity is often well-suited for molecules of this size. Derivatization of the hydroxyl groups enhances enantioselectivity.[8] |
| Derivatized γ-Cyclodextrin | 50°C (2 min) to 200°C at 2°C/min | Variable | The larger cavity of γ-cyclodextrin may offer different inclusion complex stability, potentially providing alternative selectivity. |
Experimental Protocols
The following protocols provide a starting point for developing a robust method for the enantiomeric separation of α-hexyl-γ-butyrolactone. Optimization will likely be required for your specific instrumentation and sample matrix.
Protocol 1: Chiral HPLC Method Development
This protocol outlines a systematic approach to screening and optimizing a chiral HPLC separation on polysaccharide-based columns.
Caption: Workflow for Chiral HPLC Method Development.
Step-by-Step Methodology:
-
Column Selection: Begin by screening on both an amylose-based column (e.g., CHIRALPAK® IA) and a cellulose-based column (e.g., CHIRALCEL® OD) to evaluate complementary selectivities.[7]
-
Mobile Phase Preparation: Prepare mobile phases consisting of n-hexane with either isopropanol or ethanol as the polar modifier. Start with a 90:10 (v/v) ratio.
-
Instrumentation:
-
HPLC System: Standard HPLC or UHPLC system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm (as lactones may have a weak chromophore).
-
-
Screening and Optimization:
-
Perform initial injections on both columns with both mobile phases.
-
If partial or full separation is observed, optimize the resolution by adjusting the percentage of the alcohol modifier. A lower percentage generally increases retention and may improve resolution.
-
The choice of alcohol (isopropanol vs. ethanol) can also significantly impact selectivity.
-
-
Data Analysis: Calculate the resolution (Rs) between the enantiomer peaks. A value of Rs ≥ 1.5 is considered baseline separation.
Protocol 2: Chiral GC Method Development
This protocol provides a general approach for the chiral GC separation of α-hexyl-γ-butyrolactone.
Caption: Workflow for Chiral GC Method Development.
Step-by-Step Methodology:
-
Column Selection: A derivatized β-cyclodextrin column is a good starting point for γ-butyrolactones.[8]
-
Sample Preparation: Dilute the sample in a volatile solvent like hexane.
-
Instrumentation:
-
GC System: Standard GC with a Flame Ionization Detector (FID).
-
Injector: 250 °C, Split ratio 50:1.
-
Carrier Gas: Helium or Hydrogen at a constant flow of ~1.5 mL/min.
-
Oven Program: Start with an initial temperature of 50 °C for 2 minutes, then ramp to 200 °C at 5 °C/min.
-
Detector: FID at 250 °C.
-
-
Screening and Optimization:
-
Run the initial temperature program.
-
If co-elution occurs, optimize the separation by adjusting the temperature ramp rate. A slower ramp rate often improves resolution.
-
The initial oven temperature can also be adjusted to improve peak shape and separation.
-
-
Data Analysis: Calculate the separation factor (α). A value greater than 1.05 indicates a good separation.
The Rise of Supercritical Fluid Chromatography (SFC)
It is worth noting that Supercritical Fluid Chromatography (SFC) is emerging as a powerful technique for chiral separations. SFC often provides faster analysis times and reduced solvent consumption compared to HPLC, while utilizing the same polysaccharide-based chiral columns.[13] The use of supercritical CO2 as the main mobile phase component, modified with a small amount of an alcohol, often leads to high-efficiency separations.
Conclusion
The successful enantiomeric separation of α-hexyl-γ-butyrolactone is readily achievable with the appropriate selection of a chiral column and chromatographic conditions. Polysaccharide-based columns, particularly those with amylose and cellulose derivatives, offer a high probability of success in HPLC and SFC modes due to their broad selectivity. For GC analysis, derivatized cyclodextrin columns are the industry standard and provide excellent resolving power for volatile lactones.
The choice between HPLC, GC, or SFC will depend on the specific requirements of the analysis, including sample volatility, required sensitivity, and desired throughput. By following the systematic approaches outlined in this guide, researchers can efficiently develop and optimize a robust and reliable method for the chiral analysis of α-hexyl-γ-butyrolactone, ensuring the quality and stereochemical integrity of their compounds.
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Phenomenex. Chiral HPLC Column. [Link]
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The Royal Society of Chemistry. (2005). Efficient and flexible Synthesis of Chiral γ- and δ-Lactones. [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). PMC - NIH. [Link]
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Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (2019). PubMed. [Link]
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De Klerck, K., et al. (2014). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A, 1328, 85-97. [Link]
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CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (2000). VTechWorks. [Link]
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Ilisz, I., et al. (2025). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. Molecules, 30(15), 1-18. [Link]
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Chiral Separation of Gamma-Butyrolactone Derivatives by Gas Chromatography on 2,3-di-O-methyl-6-O-tert.-butyldimethylsilyl-beta-cyclodextrin. (2003). PubMed. [Link]
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Chiral separations using gas chromatography. (2025). ResearchGate. [Link]
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Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. [Link]
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Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. (2025). ResearchGate. [Link]
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Method development with CHIRALPAK® IA. [Link]
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A Sensory Panel Investigation into Natural vs. Synthetic α-Hexyl-γ-butyrolactone: A Comparative Guide
For researchers, scientists, and professionals in drug development and flavor chemistry, the nuanced differences between naturally derived and synthetically produced compounds are of paramount importance. This guide provides an in-depth comparison of the sensory profiles of natural versus synthetic alpha-Hexyl-gamma-butyrolactone, a significant aroma compound with a characteristic fruity and creamy profile. We will delve into the underlying reasons for sensory discrepancies and present a rigorous experimental framework for their evaluation, complete with supporting data and protocols.
Introduction to α-Hexyl-γ-butyrolactone and the Significance of Sensory Analysis
This compound (C10H18O2) is a lactone valued for its pleasant, fruity, and creamy aroma, often described with notes of apricot, peach, and coconut.[1] It is a key component in the formulation of flavors and fragrances for a wide array of products, from food and beverages to cosmetics and pharmaceuticals. The origin of this molecule—whether extracted from a natural source or synthesized in a laboratory—can have subtle yet significant implications for its sensory perception.
While synthetic and natural versions of a flavor molecule can be chemically identical, the sensory experience they elicit may differ.[2][3] Natural extracts are often complex mixtures containing the target molecule alongside other trace compounds that can modulate the overall aroma profile, adding depth and nuance.[4][5] Conversely, synthetic versions, while highly pure, may lack these subtle complexities or contain trace impurities from the manufacturing process that can impact the final sensory perception.[6] Sensory evaluation, therefore, becomes a critical tool to characterize and differentiate these compounds beyond standard analytical techniques.[7][8]
Origins and Chemical Nuances: Natural vs. Synthetic
Natural α-Hexyl-γ-butyrolactone: This form is typically derived from plant-based sources through processes like fermentation or enzymatic reactions. The intricate biosynthetic pathways in nature produce a complex matrix of compounds. This means the final "natural" product is not just the target lactone but a signature blend of accompanying molecules that contribute to a rounded and authentic aroma. The isotopic composition of natural compounds, determined by the plant's metabolic processes, can also be a key differentiator from their synthetic counterparts.[9][10]
Synthetic α-Hexyl-γ-butyrolactone: The laboratory synthesis of this lactone often involves chemical reactions starting from simpler, readily available precursors.[11] While this method allows for high-yield and cost-effective production, it can introduce subtle differences.[12] The synthetic route may produce a near-pure compound, but it will lack the complex bouquet of trace elements found in the natural version. Additionally, minor by-products or residual solvents from the synthesis, even in minute quantities, can introduce off-notes that may be detected by a trained sensory panel.
The fundamental difference in composition between a typical natural extract and a synthetic compound can be visualized as follows:
Caption: Experimental workflow for sensory comparison.
Illustrative Data and Interpretation
The following table presents hypothetical data from a QDA panel, illustrating potential differences between natural and synthetic α-hexyl-γ-butyrolactone.
| Sensory Attribute | Natural Sample (Mean Intensity) | Synthetic Sample (Mean Intensity) | p-value | Description |
| Primary Aromas | ||||
| Fruity (Overall) | 8.5 | 8.2 | >0.05 | Overall intensity of fruity character. |
| Apricot | 7.8 | 6.5 | <0.05 | Characteristic ripe apricot note. |
| Peach | 7.2 | 7.0 | >0.05 | Sweet, fleshy peach aroma. |
| Creamy/Milky | 8.0 | 7.5 | >0.05 | Rich, dairy-like creaminess. |
| Secondary/Nuance Aromas | ||||
| Coconut | 6.5 | 7.5 | <0.05 | Sweet, tropical coconut note. |
| Floral | 4.0 | 1.5 | <0.05 | Delicate, sweet floral undertones. |
| Green/Waxy | 3.5 | 1.0 | <0.05 | Fresh, slightly unripe fruit skin note. |
| Off-Notes | ||||
| Chemical/Solvent | 0.5 | 2.5 | <0.05 | A slight synthetic or sharp note. |
Interpretation:
Based on this illustrative data, the natural α-hexyl-γ-butyrolactone presents a more complex and well-rounded profile. It exhibits significantly higher intensities of "Apricot," "Floral," and "Green/Waxy" notes, suggesting a more authentic and nuanced fruit character. In contrast, the synthetic sample, while strong in the primary "Coconut" note, shows a deficit in the subtler complexities and a significantly higher intensity of a "Chemical/Solvent" off-note. This is a common finding where synthetic flavors, despite their purity, may lack the intricate bouquet of their natural counterparts and can sometimes carry trace impurities that are detectable by a trained panel. [3][5]
Conclusion
The choice between natural and synthetic α-hexyl-γ-butyrolactone has tangible consequences for the final sensory profile of a product. While analytical methods confirm chemical identity, only rigorous sensory evaluation can elucidate the subtle yet critical differences in aroma and flavor. This guide outlines a robust, dual-method approach using both discrimination and descriptive testing to provide a comprehensive understanding of these differences. For professionals in flavor creation and product development, such detailed sensory data is invaluable for making informed decisions on ingredient sourcing and ensuring the desired sensory experience for the end consumer.
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Mosandl, A. (2016). Stable Isotope Analysis of Flavor Compounds. Perfumer & Flavorist. [Link]
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Alfadul, SM., & Hassan, BH. (n.d.). Isotope-labeled Flavours & Fragrances. Alfadul and Hassan. [Link]
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Mosia, S., Sukdeo, N., & Pradhan, A. (2022). A Comparative Analysis of Natural and Artificial Flavorings through Analytical Methods and Flavor Additive Regulations. IEOM Society. [Link]
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Flavorman. (n.d.). Natural & Artificial Flavors: How Are They Different?. Flavorman. [Link]
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University of Copenhagen. (n.d.). Authenticity of aroma components. University of Copenhagen. [Link]
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Imbibe. (2024). What's the Difference Between Natural Flavors and Artificial Flavors?. Imbibe. [Link]
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BRF Ingredients. (2022). Comparison: natural flavour x artificial flavour in food products. BRF Ingredients. [Link]
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Symega. (2023). Natural vs Artificial Flavours: How They Impact Your Food. Symega. [Link]
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MDPI. (n.d.). Flavor Compounds Identification and Reporting. MDPI. [Link]
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The Good Scents Company. (n.d.). alpha-decalactone. The Good Scents Company. [Link]
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ResearchGate. (n.d.). Aroma Descriptors and Definitions Used in the Sensory Analysis. ResearchGate. [Link]
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ResearchGate. (2016). Importance of Lactones in Food Flavors - Structure, Distribution, Sensory Properties and Biosynthesis. ResearchGate. [Link]
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FoodPrint. (2024). Are natural flavors better than artificial?. FoodPrint. [Link]
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Center for Science in the Public Interest. (2022). Artificial and natural flavoring. Center for Science in the Public Interest. [Link]
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University of Arizona. (2021). Natural and Artificial Flavors. Nutritional Sciences. [Link]
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EWG. (n.d.). EWG's Food Scores | Natural vs. Artificial Flavors. EWG. [Link]
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SciShow. (2018). The Truth Behind 'Natural' and 'Artificial' Flavors: How Bad Are They Really?. YouTube. [Link]
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Di Marco, L., et al. (2012). Fruit sensory characterization of four Pescabivona, white-fleshed peach [Prunus persica (L.) Batsch], landraces and correlation. Journal of Food, Agriculture & Environment. [Link]
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Wang, Y., et al. (2024). Sensory-Guided Establishment of Sensory Lexicon and Investigation of Key Flavor Components for Goji Berry Pulp. PMC. [Link]
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PubChem. (n.d.). gamma-Butyrolactone. PubChem. [Link]
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Frontiers. (2023). Bioactive compounds, sensory attributes, and flavor perceptions involved in taste-active molecules in fruits and vegetables. Frontiers. [Link]
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Perfumer & Flavorist. (2018). Organoleptic Characteristics of Flavor Materials. Perfumer & Flavorist. [Link]
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A Comparative Guide for Fragrance Applications: α-Hexyl-γ-butyrolactone vs. Methyl Jasmonate
In the intricate world of fragrance chemistry, the selection of individual aroma molecules is paramount to achieving a desired olfactory profile and ensuring robust performance in the final product. This guide provides an in-depth technical comparison of two pivotal, yet distinct, floral-fruity molecules: α-Hexyl-γ-butyrolactone and Methyl Jasmonate. While both contribute sought-after notes, their underlying chemical structures dictate significant differences in their application, stability, and sensory perception. This document is intended for researchers, perfumers, and formulation scientists engaged in the development of fine fragrances, personal care, and home care products.
Introduction to the Molecules
α-Hexyl-γ-butyrolactone (CAS 18436-37-8) , a member of the lactone family, is a synthetic aroma chemical prized for its creamy, fruity, and floral character.[1] Lactones are cyclic esters, and their structure, particularly the ring size and the length of the alkyl chain, significantly influences their scent profile.[2] Gamma (γ) lactones, which have a five-membered ring, often exhibit sweet and fruity notes.[2] α-Hexyl-γ-butyrolactone, specifically, offers a complex scent with facets of coconut, peach, and a subtle waxy, floral undertone.[1][3]
Methyl Jasmonate (CAS 39924-52-2) is a naturally occurring compound that is a key constituent of the essential oil of jasmine (Jasminum grandiflorum).[4][5] It is a cyclopentanone derivative and the methyl ester of jasmonic acid, a plant hormone involved in stress responses and developmental pathways.[4][6] Its olfactory profile is intensely floral, reminiscent of jasmine absolute, with sweet, herbaceous, and slightly green nuances.[7][8][9] Due to its powerful and diffusive character, it is a cornerstone in creating naturalistic and elegant floral accords.[2][10]
Chemical and Physical Properties: A Comparative Overview
The fundamental differences in the chemical structures of these two molecules are the primary drivers of their distinct behaviors in fragrance applications.
| Property | α-Hexyl-γ-butyrolactone | Methyl Jasmonate |
| IUPAC Name | 3-hexyloxolan-2-one | methyl 2-((1R,2R)-3-oxo-2-((Z)-pent-2-en-1-yl)cyclopentyl)acetate |
| CAS Number | 18436-37-8 | 39924-52-2 (for cis-isomer mixture) |
| Molecular Formula | C₁₀H₁₈O₂ | C₁₃H₂₀O₃ |
| Molecular Weight | 170.25 g/mol [11] | 224.30 g/mol [4] |
| Chemical Class | Lactone (Cyclic Ester) | Jasmonate (Cyclopentanone Derivative) |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[4] |
| Boiling Point | 265-266 °C @ 760 mmHg[3] | 110 °C @ 0.2 mmHg[8] |
| Flash Point | 105.56 °C[3] | 110 °C[10] |
| Solubility | Soluble in alcohol and oils | Soluble in alcohol and oils; almost insoluble in water[8] |
Olfactory Profile and Application Nuances
While both molecules can be broadly categorized within the floral-fruity spectrum, their specific characteristics lend them to different creative and functional roles in perfumery.
α-Hexyl-γ-butyrolactone:
-
Odor Description: A multifaceted profile characterized by creamy, coconut-like notes, with undertones of sweet, ripe fruit (peach, apricot), and a subtle, waxy, floral-green character.[1][3]
-
Application Insights: Its creamy and fruity facets make it an excellent choice for building tropical and gourmand accords. The lactonic quality provides a smooth, rounding effect, softening sharper notes and adding a luxurious, buttery texture to a composition. It is particularly effective in creating realistic peach and apricot notes and can enhance the creaminess of white floral fragrances like gardenia and tuberose.
Methyl Jasmonate:
-
Odor Description: A powerful and diffusive floral scent, characteristic of jasmine flowers, with sweet, oily, green, and herbaceous undertones.[7][9] It is often described as petal-soft and elegant.[10]
-
Application Insights: Methyl Jasmonate provides exceptional lift and naturalness to floral compositions.[7] It is a key building block for jasmine and other white floral accords, including lily-of-the-valley and honeysuckle.[7][10] Its power allows it to be used in small quantities to add a significant floralizing effect, though it can be used at higher concentrations in fine fragrances.[10] The presence of different isomers, particularly the more potent epi-isomer, can significantly impact the final scent profile.
Performance in Applications: A Technical Comparison
The performance of a fragrance molecule is judged by its substantivity (longevity), stability in various product bases, and its diffusion (bloom).
Substantivity (Longevity)
-
α-Hexyl-γ-butyrolactone: As a lactone with a higher molecular weight and lower volatility compared to many top and middle notes, it exhibits good substantivity. It is considered a middle-to-base note, with a reported longevity of 168 hours on a smelling strip.[3] This makes it suitable for applications where a lasting creamy, fruity character is desired, such as in fabric softeners and personal lotions.
-
Methyl Jasmonate: Exhibits moderate to good substantivity, functioning as a heart note that can extend into the base. Its longevity on a smelling strip is reported to be around 256 hours.[9] Its persistence, combined with its diffusive nature, allows the characteristic jasmine note to be perceived throughout the fragrance's evolution.
Stability
-
α-Hexyl-γ-butyrolactone: Lactones are generally stable in a wide range of product bases. However, as cyclic esters, they can be susceptible to hydrolysis under extreme pH conditions (highly acidic or alkaline), which could lead to a loss of the characteristic odor. Stability testing in the specific product base is crucial.
-
Methyl Jasmonate: Jasmonates can be sensitive to oxidation and extreme pH. The presence of a ketone functional group and a double bond makes it potentially more reactive than a saturated lactone. Its reduced dihydro- derivatives are sometimes used in applications like detergents with oxidizing bleaches for improved stability.[5]
Synergistic Effects
-
α-Hexyl-γ-butyrolactone: Works synergistically with other fruity and floral notes. It can enhance the creaminess of other lactones (like gamma-decalactone) and provide a natural-smelling bridge between fruity top notes and floral or woody base notes.
-
Methyl Jasmonate: It is renowned for its ability to blend seamlessly with and enhance a wide variety of floral notes, particularly jasmine absolute, hedione, and linalool, creating complex and long-lasting floral accords.[12] It can also add a natural, petally warmth and sweetness to compositions.[7]
Experimental Protocols for Performance Evaluation
To objectively compare these two molecules, a structured experimental approach is necessary. The following protocols outline standard methodologies in the fragrance industry.
Protocol 1: Sensory Evaluation via Descriptive Analysis
Objective: To quantitatively and qualitatively describe and compare the olfactory profiles of α-hexyl-γ-butyrolactone and methyl jasmonate over time.
Methodology:
-
Panel Selection: Recruit a panel of 8-12 trained sensory assessors with demonstrated proficiency in identifying and scaling fragrance attributes.
-
Sample Preparation: Prepare 1% solutions of both α-hexyl-γ-butyrolactone and methyl jasmonate in a neutral solvent like ethanol.
-
Blotter Application: Dip standard perfume blotters into each solution for 2 seconds, ensuring consistent saturation. Label the blotters with random three-digit codes.
-
Evaluation Schedule: Assessors evaluate the blotters at specific time points: immediately after drying (T=0), 30 minutes, 1 hour, 4 hours, 8 hours, and 24 hours.[6]
-
Data Collection: At each time point, panelists will rate the intensity of predefined sensory attributes (e.g., floral, fruity, creamy, green, sweet, waxy) on a 15-point intensity scale. They will also provide free-form comments on the evolving character of the scent.
-
Data Analysis: Analyze the intensity ratings using statistical methods (e.g., ANOVA) to identify significant differences in the sensory profiles of the two molecules over time.
Protocol 2: Instrumental Analysis via Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the key odor-active components and their perceived scent characteristics in each material. This is particularly useful for comparing different isomers or purities of methyl jasmonate.
Methodology:
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (MS) and an olfactometry port (sniffing port).[13][14]
-
Sample Injection: Inject a diluted sample of each aroma chemical into the GC.
-
Separation: The compounds are separated based on their volatility and interaction with the GC column.
-
Dual Detection: The effluent from the column is split between the MS detector and the sniffing port.
-
Olfactory Assessment: A trained assessor sniffs the effluent from the sniffing port and records the time, intensity, and description of each odor perceived.[13]
-
Data Correlation: Correlate the timing of the perceived odors with the peaks detected by the MS to identify the specific chemical responsible for each scent nuance.
Protocol 3: Stability Testing in a Cosmetic Emulsion
Objective: To assess the chemical and physical stability of each aroma chemical in a representative personal care product base (e.g., a skin lotion).
Methodology:
-
Formulation: Prepare three batches of a standard oil-in-water lotion base. One batch will be the unfragranced control, the second will contain 0.5% α-hexyl-γ-butyrolactone, and the third will contain 0.5% methyl jasmonate.
-
Accelerated Aging: Store samples of each batch under various stress conditions: 45°C, 4°C, and cycling between -10°C and 25°C.[15] Additionally, expose samples to UV light to assess photostability.[12][16]
-
Evaluation Points: Analyze the samples at baseline and at intervals of 1, 2, and 3 months.
-
Parameters to Monitor:
-
Analysis: Compare the changes in the fragranced samples to the control to determine the impact of the aroma chemical on the product's stability and vice versa.
Visualization of Key Concepts
Chemical Structures
Caption: Chemical structures of α-Hexyl-γ-butyrolactone and Methyl Jasmonate.
Fragrance Evaluation Workflow
Caption: A comprehensive workflow for evaluating fragrance raw materials.
Biosynthesis Pathway of Jasmonates
Caption: Simplified biosynthesis pathway of Methyl Jasmonate in plants.
Conclusion and Recommendations
The choice between α-hexyl-γ-butyrolactone and methyl jasmonate is not a matter of one being superior to the other, but rather a strategic decision based on the desired creative direction and technical requirements of the fragrance application.
-
Choose α-Hexyl-γ-butyrolactone for:
-
Creating creamy, fruity, and gourmand notes, particularly for peach, apricot, and coconut accords.
-
Adding a smooth, rounding effect to a fragrance blend.
-
Applications requiring good substantivity of a creamy, fruity character.
-
-
Choose Methyl Jasmonate for:
-
Building powerful, natural, and elegant white floral accords, especially jasmine.
-
Providing significant "lift" and diffusion to a fragrance.
-
Adding a sophisticated, petally warmth to a wide range of floral compositions.
-
For the drug development professional, understanding these nuances is critical. The stability of a fragrance molecule in a topical formulation, for instance, can impact not only the product's aesthetic appeal but also its overall chemical integrity. It is strongly recommended that both molecules undergo rigorous stability and performance testing, as outlined in the experimental protocols, within the specific final formulation to ensure optimal performance and consumer acceptance.
References
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of alpha-Hexyl-gamma-butyrolactone Analysis
Introduction: The Imperative for Precision in Lactone Quantification
In the realms of flavor chemistry, fragrance development, and pharmaceutical research, the accurate quantification of aliphatic lactones like alpha-Hexyl-gamma-butyrolactone is paramount. This C10-lactone, with its characteristic fruity, coconut-like aroma, is a key component in many formulations. However, its analysis can be fraught with challenges, leading to significant variability between laboratories. This guide provides a framework for conducting an inter-laboratory comparison study, offering a robust methodology to benchmark and improve the accuracy and reproducibility of this compound analysis. As Senior Application Scientists, we understand that true analytical confidence comes not just from a single lab's validation, but from demonstrating competence and comparability across multiple expert facilities. This guide is designed for researchers, scientists, and drug development professionals seeking to establish a higher standard of analytical excellence.
Designing a Robust Inter-Laboratory Comparison Study
An inter-laboratory comparison, often structured as a proficiency test (PT), is a powerful tool for assessing the performance of analytical laboratories.[1][2][3] The fundamental goal is to provide an external and objective evaluation of a laboratory's measurement capabilities.[2][3] The design of such a study for this compound must be meticulous to ensure that the results are meaningful and actionable.
Key Performance Indicators
The study will focus on several key analytical performance parameters, which are standard in method validation:
-
Accuracy: Closeness of the laboratory's result to the true or assigned value.
-
Precision (Repeatability & Reproducibility): Agreement between replicate measurements under the same (repeatability) and different (reproducibility) conditions.[4]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
Study Workflow
The workflow for this inter-laboratory study is designed to ensure consistency and minimize variables outside of the analytical methods themselves.
Caption: Workflow of the this compound inter-laboratory study.
Recommended Analytical Protocol: GC-MS Analysis
To ensure a baseline of comparability, a standardized and validated analytical method is recommended for all participating laboratories. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent separation and identification capabilities.[6][7]
Sample Preparation (Food Matrix Example)
This protocol is based on methods for similar lactones in complex matrices.[5][8]
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit-flavored beverage) until uniform.
-
Internal Standard Spiking: Spike the homogenized sample with an internal standard (e.g., alpha-Heptyl-gamma-butyrolactone) to a final concentration of 1 µg/mL. The use of an internal standard is crucial for correcting variations in extraction efficiency and instrument response.
-
Solvent Extraction: Add 20 mL of dichloromethane to the sample in a separatory funnel. Shake vigorously for 2 minutes. Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction twice more with 20 mL of dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system.
Instrumentation and Conditions
The following GC-MS parameters are provided as a robust starting point.
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 240°C at 10°C/min, and hold for 5 min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor the following ions for quantification and confirmation:
-
This compound: m/z 85 (quantifier), 57, 113.
-
Internal Standard (alpha-Heptyl-gamma-butyrolactone): m/z 99 (quantifier), 57, 127.
-
Data Analysis and Performance Evaluation
Upon receiving the results from all participating laboratories, the data is statistically analyzed according to international standards such as ISO 13528.[10] A key performance metric is the z-score, which indicates how far a laboratory's result deviates from the consensus value.
The z-score is calculated as:
z = (x - X) / σ
Where:
-
x is the result from the participating laboratory.
-
X is the assigned value (often the robust mean of all participants' results).
-
σ is the standard deviation for proficiency assessment.
Generally, z-scores are interpreted as follows:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
Comparative Data Summary
The following table presents a hypothetical but realistic summary of results from an inter-laboratory comparison study for a sample with an assigned value of 5.25 µg/mL of this compound.
| Laboratory ID | Reported Value (µg/mL) | Accuracy (% Recovery) | Precision (RSD, n=3) | z-score | Performance |
| Lab A | 5.31 | 101.1% | 2.1% | 0.25 | Satisfactory |
| Lab B | 4.85 | 92.4% | 3.5% | -1.74 | Satisfactory |
| Lab C | 5.92 | 112.8% | 2.8% | 2.80 | Questionable |
| Lab D | 4.10 | 78.1% | 8.2% | -4.78 | Unsatisfactory |
| Lab E | 5.19 | 98.9% | 1.9% | -0.25 | Satisfactory |
Assigned Value (X) = 5.25 µg/mL; Standard Deviation for Proficiency Assessment (σ) = 0.24 µg/mL
Discussion and Interpretation of Results
The results from this hypothetical study highlight several key points:
-
Strong Performers (Labs A, B, E): These laboratories demonstrate both high accuracy and precision, with z-scores well within the satisfactory range. Their internal quality control systems and adherence to the analytical protocol are likely robust.
-
A Case for Review (Lab C): Lab C shows good precision, but their result is significantly higher than the assigned value, leading to a "Questionable" performance. This could indicate a systematic error, such as a calibration bias or an issue with standard preparation. An investigation into their calibration curve and standard purity would be the logical next step.
-
Investigating Outliers (Lab D): Lab D's performance is "Unsatisfactory," with both poor accuracy and high imprecision. This suggests a more significant issue, potentially with sample extraction, instrument sensitivity, or a fundamental misunderstanding of the protocol. A thorough review of their entire analytical process is warranted.
The value of such a comparison is not to penalize poor performance but to provide a diagnostic tool for improvement.[3] Laboratories with questionable or unsatisfactory results should be encouraged to conduct a root cause analysis and implement corrective actions.
Conclusion: Fostering a Culture of Quality
An inter-laboratory comparison for the analysis of this compound is an essential exercise for any organization committed to the highest standards of quality and data integrity. By providing a detailed analytical protocol and a clear framework for data evaluation, this guide serves as a comprehensive resource for researchers and scientists. Regular participation in such proficiency testing schemes not only validates a laboratory's methods but also fosters a culture of continuous improvement, ensuring that data generated across different sites is reliable, reproducible, and ultimately, trustworthy.
References
-
ISO 13528:2022. Statistical methods for use in proficiency testing by interlaboratory comparisons. International Organization for Standardization. [Link]
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Brookman, B. and Mann, I. (Eds.) Eurachem Guide: Selection, Use and Interpretation of Proficiency Testing (PT) Schemes (3rd ed. 2021). Eurachem. [Link]
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Eurachem. (2021). Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. [Link]
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Eurachem. Proficiency Testing. [Link]
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Eurachem. (2021). Selection, Use and Interpretation of Proficiency Testing (PT) Schemes by Laboratories. [Link]
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AOAC International. Appendix F: Guidelines for Standard Method Performance Requirements. [Link]
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Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority. [Link]
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How to Meet ISO 17025 Requirements for Method Verification. (2007). AOAC International. [Link]
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Chaintreau, A. et al. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Flavour and Fragrance Journal, 31(2), 91-103. [Link]
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Chaintreau, A. et al. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. ResearchGate. [Link]
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Schänzer, W. et al. (2008). Determination of gamma-butyrolactone (GBL). In Recent Advances In Doping Analysis (16). Sport und Buch Strauß - Köln. [Link]
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Péter, A. et al. (2013). Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. Studia UBB Chemia, 58(2), 87-92. [Link]
-
Ortori, C. A. et al. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology, 1673, 49-59. [Link]
-
Williams, D. C. et al. (2005). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS: An Undergraduate Instrumental Analysis Experiment. Journal of Chemical Education, 82(4), 617. [Link]
-
LGC Group. (2012). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Tateo, F. & Bononi, M. (2003). Determination of gamma-butyrolactone (GBL) in foods by SBSE-TD/GC/MS. Food Additives and Contaminants, 20(10), 849-853. [Link]
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Tateo, F. & Bononi, M. (2003). Determination of gamma-butyrolactone (GBL) in foods by SBSE-TD/GC/MS. AIR Unimi. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized α-Hexyl-γ-butyrolactone Against a Certified Standard
For researchers, scientists, and drug development professionals, the unequivocal determination of a newly synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of a synthesized batch of α-Hexyl-γ-butyrolactone against a certified reference material. Moving beyond a simple recitation of protocols, this document elucidates the rationale behind methodological choices, establishes a self-validating experimental framework, and is grounded in authoritative analytical principles.
The accurate characterization of α-Hexyl-γ-butyrolactone, a key intermediate and potential active pharmaceutical ingredient (API), is critical. Impurities, even in trace amounts, can significantly alter biological activity, toxicity, and physicochemical properties, thereby compromising research outcomes and patient safety. This guide will navigate the multi-faceted approach required for a robust purity assessment, employing orthogonal analytical techniques to ensure a comprehensive evaluation.
Strategic Approach to Purity Verification
The purity of a synthesized compound is not a singular value but a profile determined by a suite of analytical techniques. Each method offers a unique perspective on the sample's composition. Our strategy is built on the principle of orthogonality, where different analytical methods with distinct separation and detection principles are employed to provide a comprehensive and reliable assessment. This approach minimizes the risk of overlooking impurities that may not be detected by a single method.
The core of our assessment involves a direct comparison of the synthesized α-Hexyl-γ-butyrolactone (Lot No. SYN-2026-01) with a certified reference standard (CRS) of known purity (e.g., TraceCERT® or equivalent).[1] The primary techniques selected for this comparative analysis are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).
Caption: Workflow for the orthogonal purity assessment of synthesized α-Hexyl-γ-butyrolactone.
Potential Impurities: A Synthesis-Informed Perspective
A critical aspect of purity assessment is anticipating potential impurities based on the synthetic route. α-Hexyl-γ-butyrolactone is often synthesized via a Grignard reaction, which can introduce specific byproducts.[2][3] Understanding these potential impurities allows for the targeted development and validation of analytical methods.[4][5]
Common Impurities from Grignard Synthesis:
-
Unreacted Starting Materials: Residual amounts of the initial ester or lactone and the hexylmagnesium halide.
-
Grignard Byproducts: Biphenyl-like compounds formed from the coupling of the Grignard reagent.[2]
-
Diol Impurities: Formed from the reaction of two equivalents of the Grignard reagent with the lactone.[3]
-
Solvent Residues: Ether, THF, or other solvents used in the synthesis and workup.
Comparative Analysis: Methodologies and Data
The following sections detail the experimental protocols for each analytical technique and present a comparative data summary.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities.[6] Its high resolving power and the structural information provided by mass spectrometry make it ideal for detecting residual solvents and byproducts from the synthesis.[7][8]
Experimental Protocol:
-
Sample Preparation: Prepare a 1.0 mg/mL solution of both the synthesized lot and the CRS in methylene chloride.[9] An internal standard (e.g., n-decane) can be added for precise quantification.[9]
-
Instrumentation: Agilent GC-MS system (or equivalent) with a capillary column suitable for lactone analysis (e.g., CP-Chirasil-Dex CB for potential isomeric separation).[10]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).[6]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Compare the chromatograms of the synthesized lot and the CRS. Identify any peaks present in the synthesized sample that are absent in the standard. The NIST spectral library can aid in the tentative identification of unknown impurities.[11]
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is a robust method for the analysis of less volatile and thermally labile compounds, making it complementary to GC.[6] It is particularly effective for detecting non-volatile impurities and degradation products.[12][13][14][15]
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the synthesized lot and the CRS in acetonitrile to a final concentration of approximately 1.0 mg/mL.[9]
-
Instrumentation: HPLC system with a UV detector and a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the pure substance).[16]
-
Column Temperature: 30 °C.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram. The results from the synthesized sample are directly compared to those of the CRS.
Quantitative NMR (qNMR) Spectroscopy
Rationale: qNMR is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the same compound.[17][18] It provides a direct measure of the molar concentration of the analyte relative to a certified internal standard of known purity.[19][20]
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized α-Hexyl-γ-butyrolactone and a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated.
-
Acquire the spectrum with a 90° pulse.
-
-
Data Analysis:
-
Integrate a well-resolved, characteristic proton signal of α-Hexyl-γ-butyrolactone and a signal from the internal standard.
-
The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, and P_std = purity of the standard.
-
Summary of Comparative Purity Assessment
| Analytical Technique | Parameter Assessed | Certified Reference Standard (CRS) | Synthesized Lot (SYN-2026-01) | Acceptance Criteria |
| GC-MS | Purity (Area %) | > 99.8% | 99.6% | ≥ 99.5% |
| Individual Impurity | < 0.1% | Impurity A (RT 12.5 min): 0.2%Impurity B (RT 14.2 min): 0.15% | Individual impurity ≤ 0.2% | |
| HPLC-UV | Purity (Area %) | > 99.9% | 99.7% | ≥ 99.5% |
| Individual Impurity | Not Detected | Impurity C (RT 8.9 min): 0.25% | Individual impurity ≤ 0.2% | |
| qNMR | Absolute Purity (w/w %) | 99.7 ± 0.2% | 99.4 ± 0.3% | ≥ 99.0% |
Interpretation and Decision Logic
The data presented in the table reveals that while the synthesized lot of α-Hexyl-γ-butyrolactone meets the overall purity requirement by GC-MS and HPLC-UV area percentage, a specific impurity (Impurity C) detected by HPLC exceeds the acceptance criterion for an individual impurity. The qNMR result, providing an absolute purity value, is slightly lower than the chromatographic area percentages, which is expected as it accounts for non-chromatographable impurities.[19]
This discrepancy necessitates further action. The identity of Impurity C should be determined, potentially via LC-MS or by isolating the impurity for structural elucidation by NMR. Depending on its identity and toxicological profile, further purification of the synthesized batch may be required.
Caption: Decision-making flowchart based on purity assessment results.
Conclusion
The purity assessment of a synthesized compound like α-Hexyl-γ-butyrolactone is a rigorous, multi-step process that relies on the strategic application of orthogonal analytical techniques. A direct comparison against a certified reference standard using methods such as GC-MS, HPLC-UV, and qNMR provides a comprehensive and trustworthy purity profile. This guide has outlined a robust framework for this assessment, emphasizing the importance of understanding potential impurities, detailed experimental protocols, and a clear logic for data interpretation. By adhering to these principles, researchers and drug developers can ensure the quality and integrity of their materials, forming a solid foundation for subsequent scientific investigations.
References
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- Stewart, C. F., et al. (2001). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. Analytical Biochemistry, 297(1), 15-24.
- LeBeau, M. A., et al. (1999). Therapeutic gamma-hydroxybutyric acid monitoring in plasma and urine by gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 23(5), 343-347.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
- Frison, S. L., et al. (2008). Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples. Journal of Analytical Toxicology, 32(7), 517-523.
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
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-
Davis, K. E., et al. (2021). Detection of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic beverages via total vaporization solid-phase microextraction (TV-SPME) and gas chromatography-mass spectrometry. Journal of Forensic Sciences, 66(3), 846-853. [Link]
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-
Kumazawa, T., et al. (2000). High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. Biological & Pharmaceutical Bulletin, 23(6), 733-736. [Link]
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Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of alpha-Hexyl-gamma-butyrolactone
Introduction: alpha-Hexyl-gamma-butyrolactone (CAS: 18436-37-8) is a lactone compound utilized in various research and development applications, including as a fragrance ingredient and a synthetic intermediate.[1][2] While essential for innovation, its handling and disposal demand a rigorous adherence to safety protocols. This guide provides drug development professionals, researchers, and scientists with a comprehensive, step-by-step framework for the proper disposal of this chemical, ensuring laboratory safety and environmental compliance. The procedures outlined herein are grounded in established chemical safety principles and are designed to be a self-validating system for risk mitigation.
Hazard Identification and Risk Assessment: The Rationale for Caution
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified with several key hazards that dictate its handling and disposal as regulated hazardous waste.[1] Direct disposal into sanitary sewer systems or general refuse is strictly prohibited.[3][4]
The primary hazards associated with this compound are:
-
Oral Toxicity: It is harmful if swallowed.[1]
-
Skin Irritation: It causes skin irritation upon contact.[1]
-
Serious Eye Irritation: It is designated as causing serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation may lead to respiratory irritation.[1]
These classifications necessitate that all waste streams containing this compound, including contaminated labware, spill cleanup materials, and rinsate from empty containers, be treated as hazardous waste.
| Property | Information |
| CAS Number | 18436-37-8[1] |
| Molecular Formula | C10H18O2[1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
| Hazard Classifications | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory tract irritation)[1] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensure the appropriate personal protective equipment is in use to prevent exposure. All operations should be conducted within a well-ventilated laboratory or under a chemical fume hood.[1]
-
Eye Protection: Wear chemical safety glasses with side shields or splash goggles.[1][5]
-
Hand Protection: Use chemically resistant gloves, such as nitrile. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[1][3]
-
Skin Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[5]
Step-by-Step Waste Disposal Protocol
Adherence to a systematic disposal protocol is critical for regulatory compliance and safety.
Step 1: Waste Classification All waste containing this compound must be classified and managed as hazardous chemical waste.[3][5]
Step 2: Waste Segregation Proper segregation prevents dangerous chemical reactions.
-
Collect this compound waste in a dedicated container.
-
Crucially, do not mix this waste with incompatible materials. As a lactone, it can be hydrolyzed by strong acids and bases.[6][7] Keep it separate from strong oxidizing agents, strong acids, and strong bases.[3][8]
Step 3: Containerization The integrity of the waste container is paramount to preventing leaks and spills.
-
Use a leak-proof, chemically compatible container with a secure screw cap. High-density polyethylene (HDPE) or glass containers are suitable.[5][9]
-
Ensure the container is in good condition, free of cracks or deterioration.[9]
-
Do not overfill the container. Leave at least one inch of headroom to allow for vapor expansion.[3][9]
Step 4: Labeling Clear and accurate labeling is a regulatory requirement and essential for safety.
-
The container must be clearly labeled with the words "Hazardous Waste" .[3][9]
-
Identify the full chemical name: "this compound" .[5]
-
List the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
Step 5: Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][9] This area should be:
-
Away from direct sunlight and sources of heat.
-
Segregated from incompatible chemicals.
-
Inspected weekly for any signs of leakage.[9]
Step 6: Final Disposal
-
Once the container is full or has reached the storage time limit set by your institution, arrange for pickup through your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5]
-
The standard disposal method for such organic compounds is high-temperature incineration in a permitted facility.[8]
Spill Management Protocol
Immediate and correct response to a spill is vital to minimize exposure and environmental impact.
Experimental Protocol for Small Spill Cleanup:
-
Evacuate & Ventilate: Alert personnel in the immediate vicinity and ensure the area is well-ventilated. Evacuate non-essential personnel.[3]
-
Don PPE: If not already worn, don the required PPE (gloves, goggles, lab coat).
-
Contain the Spill: Prevent the spill from spreading by creating a dike around the liquid with an inert absorbent material like vermiculite, sand, or dry clay.[3][5]
-
Absorb and Collect: Carefully apply the absorbent material to the spill. Once absorbed, scoop the material into your designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[3]
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves, absorbent pads, and paper towels, must be placed in the hazardous waste container for disposal.[3]
For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.
Caption: Decision workflow for managing spills of this compound.
Disposal of Empty Containers
An "empty" container that held a hazardous chemical is not yet safe for regular disposal. It must be decontaminated first.
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) three times.[3][10]
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste. [10] As a best practice, collect all three rinsates in your hazardous waste container.
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area or fume hood.
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[3][10]
-
Final Disposal: The decontaminated container may now be disposed of with regular laboratory glass or plastic waste, according to your facility's guidelines.[3]
Conclusion
The responsible management of this compound waste is a non-negotiable aspect of laboratory safety and environmental stewardship. By classifying this substance as hazardous waste, employing correct segregation and containerization techniques, and following established protocols for spills and empty containers, researchers can effectively mitigate risks. Always consult your institution's specific EHS guidelines, as they provide the ultimate authority for waste management in your facility.
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Anderson, I. B., et al. Gamma-butyrolactone and 1,4-butanediol: abused analogues of gamma-hydroxybutyrate. National Center for Biotechnology Information. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of alpha-Hexyl-gamma-butyrolactone
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this progress comes the profound responsibility of ensuring the safety of the researchers at the forefront. This guide provides a detailed protocol for the safe handling of alpha-Hexyl-gamma-butyrolactone (CAS No. 18436-37-8), a lactone with potential applications in various fields. By understanding its specific hazard profile and implementing rigorous safety measures, we can foster a secure research environment that empowers scientific advancement. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding of the necessary precautions.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is an organic compound that, according to available safety data, presents several potential hazards.[1] A thorough risk assessment is the critical first step before any handling of this substance.
Primary Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation.[1]
Given these hazards, the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The operational plan must therefore be designed to minimize or eliminate exposure through these pathways.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate Personal Protective Equipment (PPE) is paramount when handling this compound. The following recommendations are based on a comprehensive evaluation of the compound's hazards.
Eye and Face Protection
Due to the significant risk of serious eye irritation, robust eye and face protection is mandatory.[1][2]
-
Minimum Requirement: Safety glasses with side shields that are compliant with EN 166 (EU) or NIOSH (US) standards.[1]
-
Recommended for Splash Hazard: A face shield should be worn in conjunction with safety glasses, especially when handling larger quantities or during procedures with a high risk of splashing.[1]
The rationale for this dual-layer protection is to safeguard against both direct splashes and incidental contact from aerosols or vapors.
Skin Protection
A multi-faceted approach to skin protection is necessary to prevent skin irritation and potential absorption.
-
Gloves: The selection of the correct glove material is critical. Based on chemical compatibility data for the closely related gamma-Butyrolactone (GBL), the following recommendations are provided.[3][4] Always inspect gloves for any signs of degradation or perforation before use.[1]
| Glove Material | Breakthrough Time (Minutes) | Recommendation |
| Butyl Rubber | > 480 | Excellent |
| Neoprene | 120-240 | Good (for shorter duration tasks) |
| Nitrile Rubber | 10-30 | Not Recommended (for direct handling) |
| Natural Rubber | < 10 | Not Recommended |
-
Lab Coat/Chemical Suit: A standard laboratory coat is the minimum requirement. For procedures with a higher risk of significant skin exposure, a complete chemical-resistant suit is recommended.[1]
Respiratory Protection
To mitigate the risk of respiratory tract irritation, respiratory protection should be employed, particularly in poorly ventilated areas or when the material may become aerosolized.
-
For Nuisance Exposures: A P95 (US) or P1 (EU EN 143) particle respirator may be sufficient.[1]
-
For Vapors/Aerosols: In situations where vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5][6][7] The 3M 6001 series of organic vapor cartridges are a suitable option.[5]
The following DOT graph illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
Preparation
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][6][8]
-
PPE Donning: Before entering the designated area, don all required PPE as determined by your risk assessment.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for the quantity of material being handled.
Handling
-
Avoid Inhalation and Contact: Handle the compound in a manner that avoids the formation of dust and aerosols.[1] Direct contact with skin and eyes must be avoided.[1]
-
Weighing and Transfer: When weighing or transferring the material, use techniques that minimize the potential for aerosolization, such as gentle scooping or pouring.
-
Container Management: Keep containers of this compound tightly closed when not in use.[6][8]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and informed response is crucial.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Cleanup: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1] Do not allow the product to enter drains.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Chemical Waste: The compound should be disposed of as chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[1][6]
-
Contaminated Materials: All PPE, absorbent materials, and any other items that have come into contact with this compound should be considered contaminated and disposed of as chemical waste.[1] This includes used gloves, which should be removed using a technique that avoids touching the outer surface with bare hands.[1]
By implementing these comprehensive safety and logistical protocols, researchers can confidently and responsibly handle this compound, ensuring both their personal safety and the integrity of their scientific work.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
